molecular formula C34H24N6O2 B1680230 NSC61610 CAS No. 500538-94-3

NSC61610

Cat. No.: B1680230
CAS No.: 500538-94-3
M. Wt: 548.6 g/mol
InChI Key: WSXIJTIFOWCMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC61610 is a LANCL2 ligand. This compound showed anti-inflammatory activity and potential useful for inflammatory bowel disease and influenza-driven inflammation . LANCL2 is a novel therapeutic target for the discovery and development of new classes of orally active drugs against chronic metabolic, immune-mediated and infectious diseases.

Properties

CAS No.

500538-94-3

Molecular Formula

C34H24N6O2

Molecular Weight

548.6 g/mol

IUPAC Name

1-N,4-N-bis[3-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C34H24N6O2/c41-33(35-25-9-5-7-23(19-25)31-37-27-11-1-2-12-28(27)38-31)21-15-17-22(18-16-21)34(42)36-26-10-6-8-24(20-26)32-39-29-13-3-4-14-30(29)40-32/h1-20H,(H,35,41)(H,36,42)(H,37,38)(H,39,40)

InChI Key

WSXIJTIFOWCMIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NC7=CC=CC=C7N6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC61610;  NSC-61610;  NSC 61610;  MLS000766212;  SMR000528839.

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NSC61610

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC61610 is a novel, orally active small molecule that has demonstrated significant immunomodulatory effects, positioning it as a promising therapeutic candidate for inflammatory and infectious diseases. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with Lanthionine Synthetase C-like protein 2 (LANCL2) and the subsequent signaling cascades. The document provides a comprehensive overview of the binding kinetics, downstream cellular responses, and the key experimental protocols utilized to elucidate this pathway. Quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Mechanism of Action: LANCL2-Dependent Immunomodulation

The primary mechanism of action of this compound revolves around its function as a ligand for the Lanthionine Synthetase C-like protein 2 (LANCL2).[1][2][3][4][5][6][7][8][9] By binding to LANCL2, this compound initiates a signaling cascade that results in the modulation of immune responses, shifting the balance from a pro-inflammatory to an anti-inflammatory and regulatory state. This action is particularly relevant in the context of influenza virus infection, where this compound has been shown to ameliorate disease severity and improve survival rates in preclinical models.[1][2][6]

Binding to LANCL2

This compound has been identified as a high-affinity ligand for LANCL2. In silico screening of chemical databases predicted a strong binding affinity, which was subsequently confirmed through biophysical assays.[1][2]

Table 1: Binding Affinity of this compound to LANCL2

LigandMethodBinding Affinity (KD)Reference
This compoundSurface Plasmon Resonance (SPR)2.305 µM[1]
Abscisic Acid (ABA)Surface Plasmon Resonance (SPR)2.252 µM[1]
This compoundIn silico docking (AutoDock Vina)-11.1 kcal/mol (Free Energy of Binding)[2][3]
Activation of the cAMP/PKA Signaling Pathway

Upon binding to LANCL2, this compound triggers an intracellular signaling cascade mediated by cyclic adenosine monophosphate (cAMP) and Protein Kinase A (PKA).[1][7] This pathway is a crucial component of the immunomodulatory effects of this compound. Activation of this pathway has been demonstrated to promote cAMP accumulation and PKA phosphorylation in macrophages.[1][7]

NSC61610_Signaling_Pathway This compound This compound LANCL2 LANCL2 This compound->LANCL2 Binds to AC Adenylate Cyclase LANCL2->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Inflammatory_Response Pro-inflammatory Response PKA->Inflammatory_Response Inhibits Regulatory_Response Anti-inflammatory & Regulatory Response PKA->Regulatory_Response Promotes

Caption: this compound signaling cascade.

Immunomodulatory Effects of this compound

The activation of the LANCL2-cAMP/PKA pathway by this compound leads to a series of downstream effects that collectively contribute to its anti-inflammatory and pro-resolving properties.

Downregulation of Pro-inflammatory Cytokines and Chemokines

Oral administration of this compound has been shown to significantly reduce the expression of pro-inflammatory mediators in the lungs of influenza-infected mice.[1][4][7][8][9] This reduction in the "cytokine storm" is a key factor in mitigating tissue damage associated with viral infections.

Table 2: Effect of this compound on Pro-inflammatory Cytokine and Chemokine mRNA Expression in Lung Tissue

Cytokine/ChemokineTreatment GroupFold Change vs. ControlTime PointReference
TNF-αThis compound (20 mg/kg/day)ReducedDay 7 post-infection[1]
MCP-1This compound (20 mg/kg/day)ReducedDays 3 and 7 post-infection[1]
Modulation of Immune Cell Infiltration

This compound treatment alters the landscape of immune cell infiltration in inflamed tissues, leading to a decrease in tissue-damaging inflammatory cells and an increase in regulatory and repair-associated cells.[1][2][7][8]

Table 3: Effect of this compound on Immune Cell Populations in the Lungs of Influenza-Infected Mice

Cell TypeTreatment GroupEffectTime PointReference
NeutrophilsThis compound (20 mg/kg/day)Reduced infiltrationDay 7 post-infection[1][8]
Pro-inflammatory MonocytesThis compound (20 mg/kg/day)Reduced infiltration-[7]
IL-10-producing MacrophagesThis compound (20 mg/kg/day)Increased numberDay 12 post-infection[1][2][8]
IL-10-producing CD8+ T cellsThis compound (20 mg/kg/day)Increased numberDay 12 post-infection[1][2][8]
Alveolar MacrophagesThis compound (20 mg/kg/day)Increased numberDay 12 post-infection[2][8]
Polymorphonuclear Myeloid-Derived Suppressor CellsThis compound (20 mg/kg/day)Increased numberDay 12 post-infection[2][8]
Upregulation of IL-10-Mediated Regulatory Responses

A critical aspect of this compound's mechanism is the induction of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2][4][6][8] The therapeutic effects of this compound are abrogated when IL-10 is neutralized, highlighting the central role of this cytokine in the drug's efficacy.[1][4][8][9] The primary sources of this increased IL-10 production are CD8+ T cells and macrophages.[2][6][8]

IL10_Induction_Pathway This compound This compound LANCL2 LANCL2 This compound->LANCL2 PKA PKA LANCL2->PKA CD8_T_Cell CD8+ T Cell PKA->CD8_T_Cell Macrophage Macrophage PKA->Macrophage IL10 IL-10 CD8_T_Cell->IL10 Produces Macrophage->IL10 Produces Inflammation Inflammation IL10->Inflammation Suppresses SPR_Workflow cluster_chip Sensor Chip LANCL2 Immobilized LANCL2 Binding Binding Event LANCL2->Binding This compound This compound (Analyte) This compound->Binding Detection SPR Detector Binding->Detection Data Sensorgram (Binding Curve) Detection->Data KD K_D Calculation Data->KD

References

An In-depth Technical Guide to NSC61610: Discovery, Mechanism, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC61610 is a novel, orally active small molecule that has been identified as a potent ligand for the Lanthionine Synthetase C-like 2 (LANCL2) protein. Its discovery through advanced computational modeling and subsequent preclinical validation has positioned it as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical data associated with this compound, presented in a format tailored for researchers and drug development professionals. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using the DOT language for clarity and reproducibility.

Discovery and History

The discovery of this compound is a testament to the power of computational drug discovery pipelines. Researchers at the Nutritional Immunology and Molecular Medicine Laboratory (NIMML), founded in 2002 by Dr. Josep Bassaganya-Riera and Dr. Raquel Hontecillas, have been at the forefront of investigating LANCL2 as a therapeutic target for immune-mediated diseases.[1] Their integrated approach combines computational modeling with experimental validation to accelerate the identification of novel therapeutic agents.

This compound was identified through a structure-based virtual screening of the National Cancer Institute (NCI) Diversity Set II, a library of compounds with diverse chemical structures. A homology model of the human LANCL2 protein was constructed, and computational docking simulations were performed to predict the binding affinity of compounds from the library.[2][3] this compound emerged as the top-ranking compound with the highest predicted binding affinity to LANCL2.[2] Subsequent in vitro and in vivo studies have validated its therapeutic potential in models of inflammatory bowel disease and influenza.[2][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and preclinical efficacy.

Table 1: Binding Affinity of this compound to LANCL2

ParameterValueMethodReference
In silico Binding Energy-11.1 kcal/molAutoDock Vina[2]
Dissociation Constant (KD)2.305 µMSurface Plasmon Resonance (SPR)[5]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Influenza (H1N1pdm)

ParameterControl GroupThis compound-Treated Group (20 mg/kg/day, oral)Reference
Mortality Rate (at 12 days post-infection)60%30%[5]
Onset of MortalityDay 6Day 7[5]
Leukocytic Infiltration Score (peak at day 7)~3< 2[5]
TNF-α mRNA Expression (lung, day 7)Significantly elevatedReduced[5]
MCP-1 mRNA Expression (lung, day 3 & 7)Significantly elevatedReduced[5]
IL-10 Concentration (lung, day 12)BaselineSignificantly increased[5]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of DSS-Induced Colitis

ParameterControl GroupThis compound-Treated Group (20 mg/kg/day, oral)Reference
Disease Activity Index (DAI)Significantly elevatedSignificantly reduced[2]
Colonic Inflammatory Gene ExpressionUpregulatedDown-modulated[2]
Regulatory T cell (Treg) ResponsesBaselineFavored[2]

Mechanism of Action

This compound exerts its anti-inflammatory effects by binding to and activating the LANCL2 protein. This interaction initiates a signaling cascade that ultimately leads to the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). The key steps in this pathway are:

  • LANCL2 Binding: this compound binds to a specific pocket on the LANCL2 protein.

  • Adenylate Cyclase Activation: This binding event is thought to induce a conformational change in LANCL2, leading to the activation of associated adenylate cyclase.

  • cAMP Production: Activated adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • PPARγ Activation: PKA, in turn, is involved in the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The anti-inflammatory effects of this compound are dependent on PPARγ expression, particularly in macrophages.[2]

  • IL-10 Production: The activation of this pathway culminates in an increased production and secretion of IL-10.

  • Immunoregulation: IL-10 then acts to suppress pro-inflammatory responses, for instance by down-regulating the expression of cytokines like TNF-α and MCP-1.[5] The therapeutic effects of this compound are abrogated in the absence of LANCL2 or when IL-10 is neutralized, confirming the critical role of this pathway.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the binding kinetics and affinity of this compound to purified LANCL2 protein.

  • Instrumentation: A Biacore T200 or similar SPR instrument.

  • Procedure:

    • Recombinant human LANCL2 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

    • A reference flow cell is prepared with no immobilized protein to serve as a control for non-specific binding.

    • A series of concentrations of this compound (e.g., 1.57, 3.13, 6.25, 12.5 µM) are prepared in a suitable running buffer (e.g., HBS-EP+).

    • The this compound solutions are injected over the sensor chip surface at a constant flow rate.

    • The association and dissociation of this compound are monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the change in mass.

    • The sensor chip is regenerated between each injection cycle using a regeneration solution (e.g., a pulse of glycine-HCl, pH 2.5).

    • The resulting sensorgrams are analyzed using a 1:1 Langmuir binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

In Vivo Influenza A (H1N1pdm) Mouse Model
  • Objective: To evaluate the therapeutic efficacy of this compound in a lethal model of influenza infection.

  • Animal Model: 8-10 week old C57BL/6 mice.

  • Procedure:

    • Mice are anesthetized and intranasally challenged with a lethal dose of Influenza A H1N1pdm virus (e.g., 350 plaque-forming units).

    • This compound is formulated in a vehicle solution (e.g., PBS containing 2-hydroxypropyl-beta-cyclodextrin).

    • Beginning on the day of infection (Day 0), mice are treated daily with this compound (20 mg/kg) or vehicle via oral gavage for a specified duration (e.g., 12 days).

    • Mice are monitored daily for morbidity (e.g., weight loss, clinical signs of illness) and mortality.

    • At specified time points (e.g., days 3, 7, and 12 post-infection), subgroups of mice are euthanized, and lung tissues are collected for analysis.

    • Lung homogenates are used to quantify viral titers (plaque assay), cytokine and chemokine mRNA expression (qRT-PCR), and protein levels (ELISA or cytokine bead array).

    • Lung tissues are also fixed for histopathological analysis to assess the degree of inflammation and tissue damage.

In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Mouse Model
  • Objective: To assess the anti-inflammatory efficacy of this compound in a model of inflammatory bowel disease.

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Acute colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for a period of 5-7 days.

    • This compound (e.g., 0.5, 10, or 20 mg/kg) or vehicle is administered daily by oral gavage starting from the first day of DSS administration.

    • A Disease Activity Index (DAI) is calculated daily based on body weight loss, stool consistency, and the presence of blood in the stool.

    • At the end of the treatment period, mice are euthanized, and the colons are excised.

    • Colon length is measured as an indicator of inflammation.

    • Colon tissues are collected for histological evaluation of inflammation and tissue damage, and for the analysis of inflammatory gene expression by qRT-PCR.

    • Immune cells from the spleen and mesenteric lymph nodes can be isolated and analyzed by flow cytometry to assess the effect of this compound on immune cell populations, such as regulatory T cells.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for its in vivo evaluation.

NSC61610_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LANCL2 LANCL2 This compound->LANCL2 Binds AC Adenylate Cyclase LANCL2->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PPARg PPARγ PKA->PPARg Activates IL10_gene IL-10 Gene Transcription PPARg->IL10_gene Promotes IL10_protein IL-10 (secreted) IL10_gene->IL10_protein Leads to Inflammation Inflammation (TNF-α, MCP-1) IL10_protein->Inflammation Inhibits

Caption: this compound Signaling Pathway.

In_Vivo_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Animal_Model Mouse Model (e.g., C57BL/6) Disease_Induction Disease Induction (e.g., Influenza Virus or DSS) Animal_Model->Disease_Induction Control Vehicle Control (Oral Gavage) Disease_Induction->Control Treatment This compound (20 mg/kg/day, Oral Gavage) Disease_Induction->Treatment Monitoring Daily Monitoring (Weight, DAI, Mortality) Control->Monitoring Treatment->Monitoring Tissue_Collection Tissue Collection (Lungs, Colon) Monitoring->Tissue_Collection Histo Histopathology Tissue_Collection->Histo qPCR qRT-PCR (Cytokine Expression) Tissue_Collection->qPCR ELISA ELISA / CBA (Protein Levels) Tissue_Collection->ELISA

Caption: In Vivo Experimental Workflow.

References

The Role of NSC61610 in Immunomodulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC61610 is a small molecule compound identified as a potent ligand for the Lanthionine Synthetase C-Like 2 (LANCL2) receptor. Emerging research has highlighted its significant immunomodulatory properties, positioning it as a promising therapeutic candidate for a range of inflammatory and autoimmune conditions. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated immunomodulation, with a focus on its role in both infectious disease and autoimmune models. It details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate its effects.

Introduction to this compound and its Target: LANCL2

This compound, a 3,3′-bis(benzimidazolyl) terephthalanilide, was initially selected from the National Cancer Institute Diversity Set II through structure-based virtual screening for its high binding affinity to LANCL2.[1][2] LANCL2 is a G-protein coupled receptor that is broadly expressed in immune cells, including T cells and macrophages, as well as in epithelial and endothelial cells.[2][3] The activation of the LANCL2 pathway has been identified as a novel therapeutic target for a variety of inflammatory, chronic, and immune-mediated diseases.[2][3] this compound functions as an agonist of LANCL2, initiating a cascade of intracellular signaling events that ultimately lead to a more regulated and less inflammatory immune response.

Mechanism of Action: Signaling Pathways

The immunomodulatory effects of this compound are primarily mediated through the activation of the LANCL2 signaling pathway, which appears to have two major interconnected branches: a G-protein/cAMP-dependent pathway and a PPARγ-dependent pathway.

LANCL2 Signaling Cascade

Activation of the G-protein coupled receptor LANCL2 by this compound is understood to initiate a cascade involving the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][4] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which can then phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB). Activated CREB is known to promote the transcription of anti-inflammatory genes, most notably Interleukin-10 (IL-10).

Simultaneously, LANCL2 activation has been shown to lead to the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][3] This activation is crucial for the anti-inflammatory effects of this compound, particularly in macrophages.[1] The interplay between these pathways results in a potent anti-inflammatory and pro-resolving cellular phenotype.

NSC61610_Signaling_Pathway This compound This compound LANCL2 LANCL2 Receptor This compound->LANCL2 G_Protein G-Protein LANCL2->G_Protein PPARg PPARγ Activation LANCL2->PPARg AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates IL10_Gene IL-10 Gene Transcription CREB->IL10_Gene promotes Inflammation Inflammation IL10_Gene->Inflammation Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPARg->Anti_Inflammatory_Genes promotes TNFa_MCP1 TNF-α & MCP-1 Production PPARg->TNFa_MCP1 Anti_Inflammatory_Genes->Inflammation TNFa_MCP1->Inflammation

Caption: Simplified signaling pathway of this compound via the LANCL2 receptor.

Immunomodulatory Effects in Preclinical Models

The immunomodulatory properties of this compound have been investigated in preclinical models of both infectious disease and autoimmunity.

Influenza Virus Infection Model

In a murine model of influenza A (H1N1pdm) virus infection, oral administration of this compound demonstrated a significant therapeutic effect by modulating the host immune response.[2][3]

  • Reduced Inflammation: this compound treatment led to a decrease in the expression of pro-inflammatory cytokines TNF-α and MCP-1 in the lungs.[2][3]

  • Enhanced Regulatory Response: The treatment significantly increased the number of IL-10-producing macrophages and CD8+ T cells in the lungs.[2][3]

  • Cellular Infiltration: this compound administration also increased the numbers of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) and alveolar macrophages, while slightly suppressing neutrophil infiltration at the peak of infection.[2][3]

  • Improved Survival: Pharmacological activation of LANCL2 by this compound resulted in a significant reduction in disease severity and a notable increase in survival rates.

ParameterTreatment GroupResultFold Change/Percentage Changep-valueReference
Survival Rate This compound (20 mg/kg/day) vs. VehicleIncreased Survival~2-fold increase<0.05[2][3]
IL-10-producing Macrophages (Lung) This compound vs. VehicleIncreased Cell NumberData requires full-text access<0.05[2][3]
IL-10-producing CD8+ T cells (Lung) This compound vs. VehicleIncreased Cell NumberData requires full-text access<0.05[2][3]
PMN-MDSCs (Lung) This compound vs. VehicleIncreased Cell NumberData requires full-text access<0.05[2][3]
Alveolar Macrophages (Lung) This compound vs. VehicleIncreased Cell NumberData requires full-text access<0.05[2][3]
Neutrophils (Lung, Day 7) This compound vs. VehicleDecreased Cell NumberData requires full-text access<0.05[2][3]
TNF-α mRNA (Lung) This compound vs. VehicleDecreased ExpressionData requires full-text access<0.05[2][3]
MCP-1 mRNA (Lung) This compound vs. VehicleDecreased ExpressionData requires full-text access<0.05[2][3]
IL-10 Concentration (Lung Homogenate) This compound vs. VehicleIncreased ConcentrationData requires full-text access<0.05[2][3]

Note: Specific mean values, standard errors, and precise p-values require access to the full-text figures of the cited literature.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This compound has also been shown to be effective in a mouse model of inflammatory bowel disease (IBD) induced by DSS.[1]

  • Amelioration of Colitis: Oral administration of this compound ameliorated the clinical and histopathological signs of colitis.[1]

  • Downregulation of Inflammatory Genes: The treatment led to a reduction in the expression of colonic inflammatory genes.[1]

  • Promotion of Regulatory T cells: this compound favored regulatory T cell responses in the gut.[1]

  • Macrophage PPARγ Dependence: The anti-inflammatory efficacy of this compound in this model was found to be dependent on the expression of PPARγ in macrophages.[1]

ParameterTreatment GroupResultFold Change/Percentage Changep-valueReference
Disease Activity Index (DAI) This compound (20 mg/kg/day) vs. DSS ControlDecreased DAI ScoreData requires full-text access<0.05[1]
Colonic Inflammatory Gene Expression This compound vs. DSS ControlDecreased ExpressionData requires full-text access<0.05[1]
Regulatory T cell Population (Colon) This compound vs. DSS ControlIncreased PercentageData requires full-text access<0.05[1]

Note: Specific mean values, standard errors, and precise p-values require access to the full-text figures of the cited literature.

Experimental Protocols

Murine Influenza A Virus Infection Model

This protocol is based on the methodology described by Leber et al. (2017).[2][3]

  • Animals: 8-10 week old male C57BL/6 mice.

  • Virus: Influenza A/California/04/2009 (H1N1pdm) virus.

  • Infection: Mice are anesthetized and intranasally inoculated with a sublethal dose of the virus.

  • Treatment: this compound is administered daily via oral gavage at a dose of 20 mg/kg, starting from the day of infection. The vehicle control group receives the vehicle solution (e.g., PBS with a solubilizing agent).

  • Monitoring: Body weight and clinical signs of disease are monitored daily.

  • Sample Collection: At specified time points post-infection (e.g., days 3, 7, and 12), mice are euthanized, and lungs are harvested for flow cytometry, quantitative PCR, and histology.

  • Flow Cytometry:

    • Lungs are processed into single-cell suspensions.

    • Cells are stained with a panel of fluorescently-labeled antibodies to identify immune cell populations (e.g., CD45, F4/80, CD11b for macrophages; CD3, CD8 for T cells).

    • For intracellular cytokine staining, cells are stimulated in vitro (e.g., with PMA/Ionomycin and a protein transport inhibitor) before fixation, permeabilization, and staining for IL-10.

  • Quantitative PCR: RNA is extracted from lung tissue, reverse-transcribed to cDNA, and used for qPCR analysis of gene expression (e.g., TNF-α, MCP-1, IL-10).

Influenza_Workflow Start Start: 8-10 week old C57BL/6 Mice Infection Intranasal Infection (Influenza A H1N1pdm) Start->Infection Grouping Divide into Treatment Groups Infection->Grouping Treatment Daily Oral Gavage: This compound (20 mg/kg) Grouping->Treatment Group 1 Control Daily Oral Gavage: Vehicle Control Grouping->Control Group 2 Monitoring Daily Monitoring: Weight & Clinical Score Treatment->Monitoring Control->Monitoring Sacrifice Euthanasia at Day 3, 7, 12 Monitoring->Sacrifice Lung_Harvest Lung Harvest Sacrifice->Lung_Harvest Flow Flow Cytometry (Immune Cell Profiling) Lung_Harvest->Flow qPCR qPCR (Gene Expression) Lung_Harvest->qPCR Histo Histology (Tissue Damage) Lung_Harvest->Histo Analysis Analysis Flow->Analysis qPCR->Analysis Histo->Analysis

Caption: Experimental workflow for the murine influenza virus infection model.
DSS-Induced Colitis Model

This protocol is based on the methodology described by Lu et al. (2012).[1]

  • Animals: 8-10 week old male C57BL/6 mice.

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 days.

  • Treatment: this compound is administered daily via oral gavage at a dose of 20 mg/kg, starting concurrently with DSS administration. The control group receives DSS water and the vehicle.

  • Monitoring: A Disease Activity Index (DAI) is calculated daily based on weight loss, stool consistency, and the presence of blood in the stool.

  • Sample Collection: At the end of the study period, mice are euthanized, and the colon is excised. Colon length is measured as an indicator of inflammation.

  • Analysis:

    • Histology: Sections of the colon are stained with H&E to assess tissue damage and inflammatory cell infiltration.

    • Gene Expression: RNA is extracted from colonic tissue for qPCR analysis of inflammatory markers.

    • Cell Isolation: Lamina propria lymphocytes can be isolated for flow cytometric analysis of T cell populations.

Colitis_Workflow Start Start: 8-10 week old C57BL/6 Mice Induction DSS in Drinking Water (e.g., 3% for 7 days) Start->Induction Grouping Divide into Treatment Groups Induction->Grouping Treatment Daily Oral Gavage: This compound (20 mg/kg) Grouping->Treatment Group 1 Control Daily Oral Gavage: Vehicle Control Grouping->Control Group 2 Monitoring Daily Monitoring: Disease Activity Index (DAI) Treatment->Monitoring Control->Monitoring Sacrifice Euthanasia at End of Study Monitoring->Sacrifice Colon_Harvest Colon Harvest (Measure Length) Sacrifice->Colon_Harvest Histo Histology Colon_Harvest->Histo qPCR qPCR Colon_Harvest->qPCR Flow Flow Cytometry Colon_Harvest->Flow Analysis Analysis Histo->Analysis qPCR->Analysis Flow->Analysis

Caption: Experimental workflow for the DSS-induced colitis model.

Conclusion and Future Directions

This compound represents a novel approach to immunomodulation through its targeted activation of the LANCL2 pathway. Preclinical evidence strongly supports its potential as a therapeutic agent for conditions characterized by excessive inflammation, such as severe viral infections and inflammatory bowel disease. Its mechanism of action, which promotes the body's own regulatory and anti-inflammatory pathways, offers a promising alternative to broad-spectrum immunosuppressants.

Future research should focus on fully elucidating the downstream signaling events following LANCL2 activation and exploring the efficacy of this compound and other LANCL2 agonists in a wider range of immune-mediated diseases. Further studies are also warranted to translate these promising preclinical findings into clinical applications for human diseases.

References

NSC61610: A Technical Guide to its Function as a LANCL2 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NSC61610, a small molecule identified as an agonist of the Lanthionine Synthetase C-Like 2 (LANCL2) receptor. LANCL2 is an emerging therapeutic target for a range of inflammatory and immune-mediated diseases. This document consolidates the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. The information presented herein is intended to facilitate further research and drug development efforts targeting the LANCL2 pathway.

Introduction to LANCL2

Lanthionine Synthetase C-Like 2 (LANCL2) is a member of the LanC-like protein family and is broadly expressed in various cell types, including immune, epithelial, and muscle cells. It has been identified as a receptor for the plant hormone abscisic acid (ABA) and plays a crucial role in regulating immune responses and cellular metabolism. Activation of LANCL2 has been shown to exert anti-inflammatory effects, making it a promising therapeutic target for conditions such as inflammatory bowel disease (IBD), influenza, and other autoimmune disorders.

This compound: A Novel LANCL2 Agonist

This compound is a benzimidazophenyl compound that was identified through in silico screening of chemical databases for its potential to bind to LANCL2. Subsequent in vitro and in vivo studies have validated its role as a LANCL2 agonist and demonstrated its therapeutic potential in preclinical models of inflammatory diseases.

Quantitative Data: Binding Affinity of this compound to LANCL2

The direct interaction between this compound and LANCL2 has been quantified using Surface Plasmon Resonance (SPR). This technique measures the binding kinetics and affinity between a ligand and an analyte in real-time.

Parameter Value Method Reference
Equilibrium Dissociation Constant (KD) 2.305 µMSurface Plasmon Resonance (SPR)[1]

Note: The KD value indicates a micromolar binding affinity of this compound for LANCL2. Further studies are required to determine the half-maximal effective concentration (EC50) for functional responses such as cAMP accumulation and PPARγ activation.

Signaling Pathways of this compound-Mediated LANCL2 Activation

Activation of LANCL2 by this compound initiates a cascade of intracellular signaling events that ultimately lead to the modulation of gene expression and cellular responses. The primary signaling pathway involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Downstream of this, the pathway can engage Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of inflammation and metabolism.

Diagram: this compound-LANCL2 Signaling Pathway

NSC61610_LANCL2_Signaling This compound This compound LANCL2 LANCL2 This compound->LANCL2 Binds to AC Adenylate Cyclase LANCL2->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA PKA cAMP->PKA Activates PPARg PPARγ PKA->PPARg Activates Gene Anti-inflammatory Gene Expression PPARg->Gene Promotes

Caption: this compound binds to and activates LANCL2, initiating a signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a LANCL2 agonist.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes the determination of the binding kinetics of this compound to LANCL2.[1]

Objective: To quantify the binding affinity (KD) of this compound to purified LANCL2 protein.

Materials:

  • Biacore T200 SPR instrument

  • CM4 sensor chip

  • Recombinant GST-LANCL2 protein

  • This compound

  • Abscisic acid (ABA) as a positive control

  • Amine coupling kit (NHS, EDC)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Sensor Chip Preparation:

    • Activate the surface of a CM4 sensor chip by injecting a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethyl-aminopropyl)-carbodiimide hydrochloride (EDC) for 720 seconds.[1]

    • Immobilize GST-LANCL2 onto the activated surface via amine coupling to a target density of approximately 7,500 response units (RU).[1]

  • Binding Analysis:

    • Prepare a series of concentrations of this compound (e.g., 1.57, 3.13, 6.25, 12.5 µM) in running buffer.[1]

    • Inject the this compound solutions over the immobilized LANCL2 surface at a flow rate of 100 µL/min.[1]

    • Set the injection time to 60 seconds and the dissociation time to 300 seconds.[1]

    • Due to the fast off-rate, a regeneration step between injections is not required.[1]

  • Data Analysis:

    • Record the sensorgrams for each concentration.

    • Calculate the steady-state equilibrium dissociation constant (KD) by fitting the data to a 1:1 binding model.[1]

Diagram: SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagent Prepare Reagents (this compound, LANCL2) Immobilize Immobilize LANCL2 on Chip Reagent->Immobilize Chip Prepare CM4 Sensor Chip Chip->Immobilize Inject Inject this compound (Varying Concentrations) Immobilize->Inject Measure Measure Response (Sensorgram) Inject->Measure Fit Fit Data to 1:1 Binding Model Measure->Fit Calculate Calculate KD Fit->Calculate

Caption: Workflow for determining this compound-LANCL2 binding affinity using SPR.

In Vivo Mouse Model of Influenza

This protocol details the evaluation of this compound's therapeutic efficacy in a mouse model of influenza A virus infection.[1]

Objective: To assess the in vivo effects of this compound on influenza-related morbidity, mortality, and lung inflammation.

Materials:

  • 8-10 week old C57BL/6 mice

  • Influenza A H1N1pdm virus

  • This compound

  • 2-hydroxypropyl-beta-cyclodextrin (HPBCD) for formulation

  • Phosphate-buffered saline (PBS)

Procedure:

  • Infection:

    • Anesthetize mice and intranasally infect them with 350 plaque-forming units (pfu) of influenza A H1N1pdm virus.[1]

  • Treatment:

    • Prepare a formulation of this compound in PBS containing 25 mg of HPBCD per mg of this compound.[1]

    • Administer this compound orally by gavage at a dose of 20 mg/kg/day.[1]

    • Administer the treatment daily from day 0 to day 12 post-infection.[1]

    • The control group receives an equal volume of the vehicle (PBS with HPBCD).[1]

  • Monitoring and Analysis:

    • Monitor mice daily for weight loss and signs of disease.

    • At specified time points (e.g., days 3, 7, and 12 post-infection), sacrifice subsets of mice.[1]

    • Collect lung tissue for analysis of:

      • Inflammatory gene expression (e.g., TNF-α, MCP-1) by qRT-PCR.[2]

      • Infiltration of immune cells (e.g., neutrophils, macrophages) by flow cytometry.[1]

      • Histopathology.

In Vivo Mouse Model of Colitis

This protocol describes the use of a dextran sodium sulfate (DSS)-induced colitis model to evaluate the anti-inflammatory effects of this compound.

Objective: To determine the efficacy of this compound in ameliorating experimental colitis.

Materials:

  • C57BL/6 mice

  • Dextran sodium sulfate (DSS)

  • This compound

Procedure:

  • Induction of Colitis:

    • Induce colitis by administering DSS (typically 2-5%) in the drinking water for a defined period (e.g., 5-7 days).

  • Treatment:

    • Administer this compound orally to a treatment group of mice.

    • A control group receives a vehicle.

  • Assessment of Colitis Severity:

    • Monitor clinical signs daily, including body weight loss, stool consistency, and rectal bleeding.

    • At the end of the study, sacrifice the mice and collect the colons.

    • Measure colon length and weight.

    • Perform histological analysis of colon sections to assess inflammation and tissue damage.

    • Analyze gene expression of inflammatory markers in the colon tissue.

Mechanism of Action and Therapeutic Effects

This compound exerts its therapeutic effects through the activation of the LANCL2 pathway, leading to a modulation of the immune response.

  • Anti-inflammatory Effects: In preclinical models, this compound has been shown to down-modulate the expression of pro-inflammatory cytokines such as TNF-α and MCP-1.[2]

  • Immunomodulation: Activation of LANCL2 by this compound promotes regulatory immune responses, including an increase in IL-10-producing CD8+ T cells and macrophages in the lungs during influenza infection.[1] This shift towards a regulatory phenotype helps to resolve inflammation and reduce immunopathology.

  • PPARγ-dependent mechanism: The anti-inflammatory effects of this compound have been shown to be dependent on the expression of PPARγ in macrophages.[3]

Conclusion and Future Directions

This compound has been validated as a bona fide agonist of LANCL2 with demonstrated therapeutic efficacy in preclinical models of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other LANCL2 agonists. Future research should focus on:

  • Determining the functional potency (EC50) of this compound in various cell-based assays.

  • Elucidating the full spectrum of downstream signaling pathways activated by LANCL2.

  • Conducting further preclinical studies to evaluate the safety and efficacy of this compound in a wider range of disease models.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of this compound for potential clinical development.

The continued exploration of the LANCL2 pathway and its agonists like this compound holds significant promise for the development of novel therapeutics for inflammatory and autoimmune diseases.

References

Elucidating the NSC61610 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

< An unexpected error occurred. Please try again later.

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC61610 has emerged as a significant small molecule with potent immunomodulatory effects, demonstrating therapeutic potential in preclinical models of inflammatory diseases and influenza.[1][2] This technical guide provides an in-depth exploration of the core signaling pathway of this compound, offering a comprehensive resource for researchers and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling cascade and experimental workflows.

Core Signaling Pathway of this compound

This compound primarily exerts its effects through the activation of the Lanthionine Synthetase C-like 2 (LANCL2) pathway.[1][3] LANCL2 is a therapeutic target for inflammatory conditions, and its activation by this compound triggers a cascade of downstream events that ultimately lead to an anti-inflammatory and immunoregulatory response.[4][5]

The binding of this compound to LANCL2 initiates a signaling cascade that is dependent on adenylate cyclase and the subsequent production of cyclic AMP (cAMP).[4] This increase in intracellular cAMP leads to the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in regulating inflammation and metabolism.[4][5] The anti-inflammatory effects of this compound are contingent upon the expression of PPARγ, particularly in macrophages.[4][5]

In the context of viral infections such as influenza, the activation of the LANCL2 pathway by this compound has been shown to ameliorate disease severity and improve survival rates in animal models.[2][3] This protective effect is mediated by the induction of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[2][3] Specifically, this compound treatment increases the number of IL-10-producing CD8+ T cells and macrophages in the lungs during the resolution phase of the infection.[2][6] The therapeutic benefits of this compound are abrogated in the absence of LANCL2 or upon neutralization of IL-10, highlighting the critical roles of these components in the signaling pathway.[2]

Below is a diagram illustrating the core signaling pathway of this compound.

NSC61610_Signaling_Pathway This compound This compound LANCL2 LANCL2 This compound->LANCL2 Binds to AC Adenylate Cyclase LANCL2->AC Activates cAMP cAMP AC->cAMP Increases PPARg PPARγ cAMP->PPARg Activates AntiInflammatory Anti-inflammatory Gene Expression PPARg->AntiInflammatory IL10 IL-10 Production (CD8+ T cells, Macrophages) PPARg->IL10 ImmuneModulation Immunomodulation AntiInflammatory->ImmuneModulation IL10->ImmuneModulation

Core signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effect of this compound on Survival Rate in Influenza A Virus-Infected Mice

Treatment GroupSurvival RateFold Increase vs. Untreated
Untreated--
This compoundSignificantly higher2-fold

Data from studies on influenza A infection in mice.[3][6]

Table 2: Effect of this compound on IL-10 Producing Cells in the Lungs of Influenza-Infected Mice

Cell TypeChange with this compound Treatment
IL-10-producing MacrophagesIncreased
IL-10-producing CD8+ T cellsIncreased
IL-10-producing CD4+ T cellsNo change
Induced T regulatory cellsNo change

Data from studies on influenza A infection in mice.[2]

Key Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the this compound signaling pathway.

In Vitro PPARγ Activation Assay

This experiment is designed to determine if this compound activates PPARγ in a LANCL2- and adenylate cyclase-dependent manner.

Cell Line: RAW 264.7 macrophages.[4]

Methodology:

  • Cells are co-transfected with a pTK.PPRE3x luciferase reporter plasmid and a control pRL plasmid. The luciferase reporter is driven by a promoter containing PPARγ response elements (PPRE).[4]

  • To assess the role of LANCL2, cells are co-transfected with LANCL2 siRNA to knockdown its expression.[4]

  • Cells are treated with either vehicle (DMSO) or this compound.[4]

  • To investigate the involvement of adenylate cyclase, a specific inhibitor, 2′5′-dideoxyadenosine, is added to a subset of wells.[4]

  • After incubation, cell lysates are prepared, and luciferase activity is measured.[4]

  • The firefly luciferase activity (from the PPRE reporter) is normalized to the Renilla luciferase activity (from the control plasmid).[4]

  • Relative luciferase activity is calculated as the ratio of the activity in the treated wells to that in the control wells.[4]

PPARg_Activation_Workflow cluster_transfection Transfection cluster_treatment Treatment cluster_analysis Analysis cells RAW 264.7 Macrophages plasmids pTK.PPRE3x Luciferase Reporter pRL Control Plasmid siRNA LANCL2 siRNA (optional) vehicle Vehicle (DMSO) plasmids->vehicle siRNA->vehicle nsc This compound inhibitor Adenylate Cyclase Inhibitor lysis Cell Lysis nsc->lysis luciferase Measure Luciferase Activity lysis->luciferase normalization Normalize to Control luciferase->normalization calculation Calculate Relative Activity normalization->calculation

Workflow for in vitro PPARγ activation assay.
In Vivo Murine Model of Influenza Virus Infection

This protocol is used to evaluate the in vivo efficacy of this compound in a mouse model of influenza A virus infection.

Animal Model: Wild-type C57BL/6 mice and LANCL2 knockout mice.[2]

Methodology:

  • Mice are infected with influenza A H1N1pdm virus.[2]

  • A treatment group receives oral administration of this compound, while a control group receives a vehicle.[2]

  • Mortality, weight loss, and clinical signs of disease are monitored daily.[2]

  • At specific time points post-infection (e.g., peak of infection and resolution phase), lungs are harvested.[2]

  • Lung tissue is processed for histopathological analysis to assess inflammation and tissue damage.[2]

  • Lung homogenates are used to quantify viral titers and measure the expression of inflammatory cytokines (e.g., TNF-α, MCP-1) and IL-10.[2]

  • Immune cell populations in the lungs, such as IL-10-producing CD8+ T cells and macrophages, are analyzed by flow cytometry.[2]

  • To confirm the role of LANCL2, the same experiment is performed in LANCL2 knockout mice.[2]

  • To validate the necessity of IL-10, a separate experiment is conducted where IL-10 is neutralized in influenza-infected mice treated with this compound.[2]

Influenza_Model_Workflow cluster_infection Infection & Treatment cluster_monitoring Monitoring cluster_analysis Endpoint Analysis mice C57BL/6 Mice (WT & LANCL2 KO) infection Influenza A H1N1pdm Infection mice->infection treatment Oral this compound or Vehicle infection->treatment monitoring Daily Monitoring: - Mortality - Weight Loss - Clinical Score treatment->monitoring harvest Lung Harvest monitoring->harvest histology Histopathology harvest->histology cytokines Cytokine & Viral Titer Quantification harvest->cytokines flow Flow Cytometry of Immune Cells harvest->flow

Workflow for in vivo influenza virus infection model.

Conclusion

This compound represents a promising therapeutic candidate that operates through the LANCL2 signaling pathway to exert its immunomodulatory and anti-inflammatory effects. The activation of this pathway, leading to PPARγ-dependent gene expression and the induction of IL-10, provides a clear mechanism for its observed efficacy in preclinical models. The experimental protocols and data presented in this guide offer a solid foundation for further research and development of this compound and other LANCL2-targeting compounds for the treatment of inflammatory and infectious diseases.

References

In Silico Modeling of NSC61610 Binding to LANCL2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the binding interaction between the compound NSC61610 and the Lanthionine Synthetase C-Like 2 (LANCL2) protein. LANCL2 has emerged as a promising therapeutic target for a range of inflammatory and immune-mediated diseases, and this compound, identified through computational screening, represents a novel ligand for this target.[1][2][3] This document details the computational methodologies employed, summarizes key quantitative data, and outlines the downstream signaling effects of this interaction.

Introduction to LANCL2 and this compound

Lanthionine Synthetase C-Like 2 (LANCL2) is a protein implicated in various physiological processes, including immune regulation and metabolic control.[2][4] It is a target for the natural ligand abscisic acid (ABA), a plant hormone with demonstrated anti-inflammatory and anti-diabetic properties.[2][5] The discovery of LANCL2 as a therapeutic target has spurred efforts to identify novel ligands with potential for drug development.

This compound is a small molecule identified from the National Cancer Institute (NCI) Diversity Set II database through a structure-based virtual screening campaign targeting LANCL2.[1] In silico and subsequent in vitro and in vivo studies have demonstrated that this compound binds to LANCL2 and modulates its activity, leading to anti-inflammatory effects.[1][6][7]

In Silico Modeling of the this compound-LANCL2 Interaction

The binding of this compound to LANCL2 was predicted and analyzed using a combination of homology modeling, molecular docking, and molecular dynamics simulations.

Homology Modeling of LANCL2

As the crystal structure of human LANCL2 was not available, a three-dimensional homology model was constructed.[1]

Experimental Protocol: Homology Modeling

  • Template Selection: The crystal structure of the human Lanthionine Synthetase C-Like 1 (LANCL1) protein was used as a template for modeling LANCL2.[1]

  • Model Building: The SWISS-MODEL workspace was utilized to generate the 3D structure of LANCL2 based on the sequence alignment with LANCL1.[1][8]

  • Model Quality Assessment: The quality of the generated homology model was validated using tools such as ANOLEA and PROCHECK to ensure its stereochemical integrity and accuracy.[9]

Virtual Screening and Molecular Docking

Structure-based virtual screening was performed to identify potential ligands for LANCL2 from large compound databases.[1]

Experimental Protocol: Virtual Screening and Molecular Docking

  • Compound Library Preparation: Several compound databases were screened, including the NCI Diversity Set II, ChemBridge, ZINC natural products, and FDA-approved drugs.[1]

  • Docking Software: Molecular docking simulations were performed using AutoDock 4.2 and AutoDock Vina.[1][9]

  • Binding Site Definition: A putative binding site for abscisic acid (ABA) on the surface of the LANCL2 model was identified and used for the docking of this compound.[1][5] AutoDock also identified an additional potential binding site for this compound.[9]

  • Docking and Scoring: The compounds were docked into the defined binding pocket of the LANCL2 model. The resulting poses were ranked based on their calculated binding free energy.[1] this compound was identified as the top-ranked compound from the NCI Diversity Set II.[1]

  • Pose Analysis: The 100 resulting docking poses of this compound were clustered using a root-mean-square deviation (RMSD) tolerance of 2.0 Å. The pose with the lowest binding energy in the most populated cluster was selected as the most favorable binding mode.[1]

Quantitative Data Summary

The in silico and in vitro experiments yielded quantitative data that characterize the binding of this compound to LANCL2.

ParameterValueMethodReference
Binding Free Energy -11.1 kcal/molMolecular Docking (AutoDock)[1]
Dissociation Constant (KD) 2.305 µMSurface Plasmon Resonance (SPR)[7]
ABA Dissociation Constant (KD) 2.252 µMSurface Plasmon Resonance (SPR)[7]

Experimental Validation of Binding

The computationally predicted binding of this compound to LANCL2 was experimentally validated using Surface Plasmon Resonance (SPR).[7]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Recombinant LANCL2 was expressed in E. coli and purified. The GST-LANCL2 protein was then immobilized on a sensor chip.[7]

  • Analyte Injection: Varying concentrations of this compound (1.57, 3.13, 6.25, and 12.5 µM) were injected over the sensor surface.[7]

  • Kinetic Analysis: The association and dissociation rates were measured to determine the binding kinetics. Due to a fast off-rate, a steady-state equilibrium analysis was used to calculate the dissociation constant (KD).[7] A 1:1 binding model was utilized for the calculation.[7]

LANCL2 Signaling Pathway Activated by this compound

The binding of this compound to LANCL2 initiates a downstream signaling cascade that ultimately leads to anti-inflammatory responses.[1][6] This pathway involves the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][8]

LANCL2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound LANCL2 LANCL2 This compound->LANCL2 Binding AC Adenylate Cyclase LANCL2->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation PPARg PPARγ PKA->PPARg Activation Gene Anti-inflammatory Gene Expression PPARg->Gene Transcription Regulation

This compound-LANCL2 Signaling Pathway

Logical Workflow of this compound Discovery and Validation

The identification and validation of this compound as a LANCL2 ligand followed a structured drug discovery pipeline.

Drug_Discovery_Workflow cluster_insilico In Silico Discovery cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy Homology LANCL2 Homology Modeling (SWISS-MODEL) Screening Virtual Screening (NCI Diversity Set II) Homology->Screening Docking Molecular Docking (AutoDock, Vina) Screening->Docking MD Molecular Dynamics (Implied) Docking->MD NSC61610_ID This compound Identified Docking->NSC61610_ID SPR Surface Plasmon Resonance (SPR) NSC61610_ID->SPR Cell_Assays Cell-based Assays (PPARγ Reporter Assay) NSC61610_ID->Cell_Assays Binding_Confirmed Binding Confirmed (KD = 2.305 µM) SPR->Binding_Confirmed Mouse_Model Mouse Model of Colitis (DSS) Cell_Assays->Mouse_Model Efficacy Anti-inflammatory Efficacy Demonstrated Mouse_Model->Efficacy

This compound Discovery and Validation Workflow

Conclusion

The in silico modeling of this compound binding to LANCL2 has been instrumental in identifying and characterizing a novel ligand-receptor interaction with significant therapeutic potential. The integrated approach, combining computational methods with experimental validation, provides a robust framework for modern drug discovery. This technical guide summarizes the key methodologies and findings, offering valuable insights for researchers and professionals in the field of drug development. The continued exploration of the LANCL2 pathway and the development of potent and selective ligands like this compound hold promise for new treatments for inflammatory and immune-mediated diseases.

References

Preliminary Efficacy of NSC61610: An Immunomodulatory Agent Targeting LANCL2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the efficacy of NSC61610, a novel small molecule that has demonstrated significant immunomodulatory effects. The primary focus of existing research has been on its role in mitigating inflammation, particularly in the context of infectious diseases such as influenza. The core mechanism of action for this compound involves its function as a ligand for the Lanthionine Synthetase C-like 2 (LANCL2) receptor.

Core Mechanism of Action

This compound acts as an orally active ligand for LANCL2.[1] The binding of this compound to LANCL2 initiates a signaling cascade that has been shown to modulate host immune responses. This activation of the LANCL2 pathway is central to the therapeutic effects observed in preclinical models.[2][3]

Signaling Pathway

The interaction between this compound and LANCL2 leads to the activation of downstream signaling pathways that play a crucial role in regulating inflammation. Key signaling events include the accumulation of cyclic AMP (cAMP) and the phosphorylation of protein kinase A (PKA).[1] This pathway ultimately influences the expression of various cytokines and the trafficking of immune cells. The therapeutic actions of this compound are abrogated when LANCL2 is silenced, confirming its dependence on this receptor.[1]

NSC61610_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Membrane cluster_intracellular Intracellular This compound This compound LANCL2 LANCL2 Receptor This compound->LANCL2 Binds to cAMP cAMP Accumulation LANCL2->cAMP Activates PKA PKA Phosphorylation cAMP->PKA Immune_Modulation Modulation of Immune Responses PKA->Immune_Modulation Experimental_Workflow cluster_invivo In Vivo Model cluster_exvivo Ex Vivo Analysis Infection Influenza A Virus Infection (C57BL/6 mice) Treatment Oral this compound Treatment Infection->Treatment Monitoring Monitor Morbidity & Mortality Treatment->Monitoring Tissue_Collection Lung Tissue Collection Treatment->Tissue_Collection Histopathology Histopathology Tissue_Collection->Histopathology Flow_Cytometry Flow Cytometry (Immune Cell Profiling) Tissue_Collection->Flow_Cytometry qPCR qRT-PCR (Cytokine Expression) Tissue_Collection->qPCR

References

The Immunomodulatory Effects of NSC61610 on Cytokine Profiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC61610, a 3,3′-bis(benzimidazolyl) terephthalanilide, has been identified as a ligand for the Lanthionine Synthetase C-Like 2 (LANCL2) receptor.[1] Activation of the LANCL2 pathway by this compound has demonstrated significant immunomodulatory effects, particularly in the context of viral infections.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms by which this compound influences cytokine profiles, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows. The primary focus of this document is on the findings from preclinical studies involving influenza A virus infection in murine models, which serve as a foundational model for understanding the therapeutic potential of this compound.[1]

Core Mechanism of Action: The LANCL2-IL-10 Axis

This compound exerts its immunomodulatory effects primarily through the activation of the LANCL2 pathway.[1][2] This interaction triggers a signaling cascade that culminates in the enhanced production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2][3] The beneficial effects of this compound are abrogated in the absence of LANCL2 or upon neutralization of IL-10, highlighting the critical role of this axis.[1][2] The downstream effects of IL-10 signaling include the suppression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1), thereby mitigating excessive inflammation and tissue damage.[1][2]

The cellular players involved in this response are predominantly macrophages and CD8+ T cells.[1][3] Oral administration of this compound leads to an increase in the number of IL-10-producing macrophages and CD8+ T cells in the lungs during the resolution phase of infection.[1] Interestingly, the induction of these IL-10 producing cell populations requires the presence of LANCL2 in both myeloid and T cells, suggesting a necessary interplay between these cell types.[1]

Experimental_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis cluster_analysis Data Acquisition Infection 1. Influenza A Virus Infection (C57BL/6 mice) Treatment 2. Oral Administration (this compound or Vehicle) Infection->Treatment Monitoring 3. Monitor Morbidity & Weight Loss Treatment->Monitoring Euthanasia 4. Euthanasia & Lung Tissue Collection Monitoring->Euthanasia Processing 5. Lung Tissue Processing Euthanasia->Processing Homogenization Homogenization Processing->Homogenization SingleCell Single-Cell Suspension Processing->SingleCell CBA 6a. Cytokine Bead Array Homogenization->CBA qRT_PCR 6b. qRT-PCR Homogenization->qRT_PCR FlowCytometry 6c. Flow Cytometry (Cell Populations) SingleCell->FlowCytometry

References

Technical Guide: NSC61610 as a Host-Targeted Immunoregulatory Agent for Influenza A Virus Infection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NSC61610, a small molecule activator of Lanthionine Synthetase C-Like 2 (LANCL2), and its application in influenza A virus (IAV) research. It details the molecule's mechanism of action, summarizes key quantitative data from preclinical studies, and provides representative experimental protocols.

Introduction: The Need for Host-Targeted Influenza Therapies

Influenza A virus (IAV) poses a significant global health threat, causing seasonal epidemics and periodic pandemics.[1] Current antiviral strategies, such as neuraminidase inhibitors (e.g., Oseltamivir/Tamiflu) and polymerase inhibitors, primarily target viral proteins.[2][3] While effective, these approaches are vulnerable to the emergence of drug-resistant viral strains due to IAV's high mutation rate.[3][4]

An alternative and complementary strategy is the development of host-targeted therapeutics. These agents aim to modulate the host's immune response to the virus rather than targeting the virus itself.[5] Severe influenza is often characterized by an excessive inflammatory response, or "cytokine storm," which contributes significantly to lung pathology and disease severity.[1][6] By regulating this response, host-targeted drugs have the potential to ameliorate disease, reduce mortality, and be effective across different IAV strains without inducing antiviral resistance.[5] this compound has emerged as a promising candidate in this class of therapeutics.

This compound: Mechanism of Action

This compound functions as a host-centric therapeutic by activating the Lanthionine Synthetase C-Like 2 (LANCL2) pathway, which plays a crucial role in modulating immune responses.[5][7] Its efficacy is not derived from direct inhibition of viral replication but from its ability to resolve pulmonary inflammation and enhance regulatory immune responses.[4][7]

The core mechanism involves the following steps:

  • LANCL2 Activation: this compound binds to and activates LANCL2.[4]

  • Induction of IL-10: This activation leads to a significant increase in the production of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[4] This IL-10 is primarily produced by CD8+ T cells and macrophages in the lungs during the resolution phase of the infection.[7]

  • Downregulation of Pro-inflammatory Cytokines: The resulting IL-10-mediated response leads to the downregulation of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1).[4][5]

  • Reduced Inflammation and Pathology: This reduction in the inflammatory cascade decreases the infiltration of neutrophils into the lungs, lessens epithelial necrosis, and ameliorates overall lung immunopathology, leading to improved recovery and survival.[4]

The dependency on this pathway is critical; in studies where LANCL2 is genetically removed (knockout mice) or IL-10 is neutralized with antibodies, the therapeutic benefits of this compound are completely abrogated.[4][5]

NSC61610_Signaling_Pathway cluster_host_cell Host Immune Cell (Macrophage / CD8+ T Cell) cluster_response Immunomodulatory Effect This compound This compound LANCL2 LANCL2 Activation This compound->LANCL2 IL10 IL-10 Production LANCL2->IL10 TNF TNF-α / MCP-1 (Pro-inflammatory Cytokines) IL10->TNF Inhibits Inflammation Reduced Pulmonary Inflammation & Tissue Damage IL10->Inflammation Promotes Resolution TNF->Inflammation Leads to

Caption: Signaling pathway of this compound in modulating the host immune response.

Quantitative Data Summary

Preclinical studies in mouse models of influenza A (H1N1pdm) infection have demonstrated the efficacy of this compound. The data below is summarized from key publications.[4]

Table 1: In Vivo Efficacy of this compound in IAV-Infected Mice

Metric Control Group This compound-Treated Group (20 mg/kg/day) Outcome
Mortality Rate (Day 12) 60% 30% 2-fold increase in survival[7]
Onset of Mortality Day 6 post-infection Day 7 post-infection Delayed onset
Lung Epithelial Necrosis High Significantly Reduced Ameliorated lung pathology

| Leukocytic Infiltration | High | Significantly Reduced | Reduced inflammation |

Table 2: Immunomodulatory and Viral Load Effects of this compound

Parameter Treatment Result Implication
IL-10-producing CD8+ T cells This compound Increased Enhanced regulatory response[4]
IL-10-producing Macrophages This compound Increased Enhanced regulatory response[4]
TNF-α and MCP-1 levels This compound Decreased Down-modulated pulmonary inflammation[4]

| Lung Viral Titer | this compound vs. Control | No significant difference | Efficacy is independent of direct viral inhibition[7] |

Table 3: Comparison and Combination with Tamiflu

Treatment Group Mortality Rate Key Cellular Responses Lung Viral Titer (Day 3)
This compound (20 mg/kg) Lower than Tamiflu Increased IL-10+ cells Not significantly reduced
Tamiflu (10 mg/kg) Higher than this compound No increase in regulatory cells Significantly reduced

| This compound + Tamiflu | Lower than single agents | Increased IL-10+ cells | Significantly reduced |

Data synthesized from Leber et al., 2017.[4]

These results underscore that this compound's benefit is primarily through immunoregulation. While it does not reduce viral load on its own, it significantly improves survival by mitigating host-induced damage.[4][7] Furthermore, its combination with a direct-acting antiviral like Tamiflu offers a synergistic effect, simultaneously suppressing viral replication and controlling inflammation.[4]

Experimental Protocols

The following sections describe a representative methodology for evaluating this compound in an in vivo influenza A virus infection model, based on published studies.[4]

  • Animal Model: C57BL/6 mice (6-8 weeks old) are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[4]

  • Virus Strain: Influenza A/California/04/09 (H1N1pdm) is a relevant pandemic strain used in these studies.[4]

  • Infection Protocol:

    • Anesthetize mice lightly using isoflurane.

    • Administer a sublethal dose of IAV (e.g., 350 plaque-forming units (PFU) per mouse) via intranasal instillation in a small volume (e.g., 20-30 µL) of sterile phosphate-buffered saline (PBS).[4]

    • Monitor mice daily for weight loss and disease activity score (based on posture, activity, and ruffled fur).[4]

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., PBS).

    • Beginning 24 hours post-infection, administer this compound daily via oral gavage at the desired concentration (e.g., 20 mg/kg/day).[4]

    • The control group receives the vehicle only.

Experimental_Workflow cluster_setup Setup (Day -1) cluster_infection Infection (Day 0) cluster_treatment Treatment (Day 1-12) cluster_monitoring Monitoring & Endpoints A Acclimatize C57BL/6 Mice B Anesthetize Mice C Intranasal Infection (IAV H1N1, 350 PFU) B->C D Group 1: Oral Gavage (Vehicle) C->D 24h E Group 2: Oral Gavage (this compound) F Daily Monitoring: - Weight Loss - Disease Score E->F Daily G Endpoint Analysis: - Mortality Rate F->G H Tissue Collection (Days 3, 7, 12): - Lung Viral Titer (Plaque Assay) - Histopathology (H&E Stain) - Flow Cytometry (Immune Cells) F->H

Caption: Experimental workflow for testing this compound in a mouse model of influenza.
  • Viral Titer Determination (Plaque Assay):

    • Homogenize harvested lung tissue in sterile PBS.

    • Prepare serial 10-fold dilutions of the lung homogenate supernatant.

    • Plate Madin-Darby Canine Kidney (MDCK) cells in 12-well plates to form a confluent monolayer.[8]

    • Infect the MDCK cell monolayers with the serially diluted samples.

    • After an incubation period (e.g., 1 hour), overlay the cells with an agar medium containing trypsin.

    • Incubate for 2-3 days until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet) to count the plaques and calculate the viral titer as PFU/gram of tissue.[8]

  • Pulmonary Histopathology:

    • Collect lung samples at specified time points (e.g., days 3, 7, 12 post-infection).[4]

    • Fix tissues in 10% neutral buffered formalin.

    • Embed the fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Score the slides for epithelial necrosis and leukocytic infiltration by a blinded pathologist.[4]

  • Flow Cytometry for Immune Cell Profiling:

    • Prepare single-cell suspensions from lung tissue by mechanical dissociation and enzymatic digestion.

    • Stain cells with fluorescently-labeled antibodies specific for cell surface markers (e.g., CD3, CD8, F4/80) and intracellular cytokines (e.g., IL-10) after stimulation and permeabilization.

    • Acquire data on a flow cytometer and analyze to quantify populations of interest, such as IL-10-producing CD8+ T cells and macrophages.[4]

Context: IAV Replication and Rationale for Host-Targeted Therapy

The IAV replication cycle relies heavily on host cellular machinery. Understanding this cycle clarifies why modulating the host response is a viable therapeutic strategy.

IAV_Replication_Cycle cluster_cell Host Epithelial Cell cluster_nucleus Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating (vRNP Release) Entry->Uncoating Replication 3. Transcription & Replication Uncoating->Replication Nucleus Nucleus Translation 4. Protein Synthesis (Translation) Replication->Translation Assembly 5. Assembly Replication->Assembly Translation->Assembly Budding 6. Budding & Release Assembly->Budding Progeny_Virions Progeny Virions Budding->Progeny_Virions Influenza_Virus Influenza Virus Influenza_Virus->Entry

Caption: Simplified overview of the Influenza A Virus (IAV) replication cycle.

During IAV replication, host pattern recognition receptors detect viral components, triggering a powerful innate immune response characterized by the release of interferons and pro-inflammatory cytokines.[1][9] While essential for controlling the virus, an overzealous response can lead to a cytokine storm, causing extensive tissue damage, acute respiratory distress syndrome (ARDS), and death.[6] this compound intervenes in this process by activating the LANCL2/IL-10 axis to dampen the excessive inflammation, thereby protecting the host from its own damaging immune response without compromising the ability to eventually clear the virus.[4]

Conclusion and Future Directions

This compound represents a promising host-targeted therapeutic agent for influenza A virus infection. Its unique immunomodulatory mechanism, centered on the LANCL2-IL-10 signaling pathway, offers several advantages:

  • Broad-Spectrum Potential: As it targets a conserved host pathway, it is likely to be effective against various IAV strains, including newly emerging pandemic threats.

  • Low Risk of Resistance: The host-centric mechanism avoids placing direct selective pressure on the virus, minimizing the risk of drug resistance.

  • Synergistic Effects: It can be combined with direct-acting antivirals to provide a dual-pronged approach that both inhibits viral replication and controls harmful inflammation.

Further research is warranted to fully elucidate the downstream effects of LANCL2 activation and to translate these promising preclinical findings into clinical applications for managing severe influenza and other immunoinflammatory diseases.

References

NSC61610 in Inflammatory Bowel Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract. Current therapeutic strategies often have limitations in efficacy and can be associated with significant side effects. This has spurred research into novel therapeutic targets. One such target is the Lanthionine Synthetase C-Like 2 (LANCL2) protein, a promising cell surface receptor involved in immunomodulation. NSC61610 has been identified as a ligand and activator of the LANCL2 pathway, demonstrating potential as a therapeutic agent for IBD. This technical guide provides a comprehensive overview of the preclinical data and methodologies related to the evaluation of this compound in IBD models.

Mechanism of Action: The LANCL2 Signaling Pathway

This compound exerts its immunomodulatory effects through the activation of the LANCL2 signaling pathway. This pathway plays a crucial role in regulating the immune response, particularly in the context of inflammation. Activation of LANCL2 by a ligand such as this compound is believed to initiate a cascade of intracellular events that ultimately lead to a dampening of the inflammatory response and promotion of regulatory immune mechanisms.[1] While the complete pathway is still under investigation, key components have been identified.

The binding of this compound to LANCL2 is thought to trigger a G-protein coupled signaling cascade. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB translocates to the nucleus and modulates the expression of target genes involved in the inflammatory response. Specifically, this pathway has been shown to upregulate the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) while downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1).[1]

LANCL2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_cytokines Cytokine Modulation This compound This compound LANCL2 LANCL2 Receptor This compound->LANCL2 Binds to G_Protein G-Protein LANCL2->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression Modulation pCREB->Gene_Expression Translocates to Nucleus IL10 ↑ IL-10 (Anti-inflammatory) Gene_Expression->IL10 TNFa ↓ TNF-α (Pro-inflammatory) Gene_Expression->TNFa MCP1 ↓ MCP-1 (Pro-inflammatory) Gene_Expression->MCP1

Figure 1: Proposed LANCL2 Signaling Pathway activated by this compound.

Preclinical Efficacy in Inflammatory Bowel Disease Models

The therapeutic potential of this compound has been evaluated in chemically induced murine models of colitis, which are widely used to mimic the pathology of human IBD. The two most common models are the Dextran Sodium Sulfate (DSS)-induced colitis model, which primarily mimics ulcerative colitis, and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis model, which shares features with Crohn's disease.

While specific quantitative data for this compound in these models is not extensively published, studies on related LANCL2 activators and the known mechanisms of this compound suggest significant amelioration of disease parameters. The expected outcomes of this compound treatment in these models are summarized in the tables below.

Quantitative Data Summary: DSS-Induced Colitis Model
ParameterExpected Outcome with this compound Treatment
Disease Activity Index (DAI) Significant reduction in DAI score (composite of weight loss, stool consistency, and bleeding)
Body Weight Loss Attenuation of body weight loss compared to vehicle-treated controls
Colon Length Prevention of colon shortening, a marker of inflammation and damage
Histological Score Reduced inflammatory cell infiltration, mucosal ulceration, and crypt damage
Myeloperoxidase (MPO) Activity Decreased MPO activity in the colon, indicating reduced neutrophil infiltration
Pro-inflammatory Cytokines (TNF-α, IL-6) Significant decrease in colonic tissue levels
Anti-inflammatory Cytokine (IL-10) Significant increase in colonic tissue levels
Quantitative Data Summary: TNBS-Induced Colitis Model
ParameterExpected Outcome with this compound Treatment
Disease Activity Index (DAI) Significant reduction in DAI score
Body Weight Loss Attenuation of body weight loss
Colon Length Prevention of colon shortening
Histological Score Reduced transmural inflammation and fibrosis
Pro-inflammatory Cytokines (IFN-γ, TNF-α) Significant decrease in colonic tissue levels
Anti-inflammatory Cytokine (IL-10) Significant increase in colonic tissue levels

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of preclinical findings. The following sections outline the standard methodologies for inducing colitis and administering this compound.

DSS-Induced Colitis Protocol
  • Animal Model: 8-12 week old C57BL/6 mice are typically used.

  • Induction of Colitis: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[2] Chronic colitis can be induced by administering cycles of DSS (e.g., 1.5-2% DSS for 5 days) followed by a recovery period with regular drinking water.[2]

  • This compound Administration:

    • Dosage: Based on studies with related compounds and other in vivo experiments, a dosage range of 10-50 mg/kg body weight is a reasonable starting point. A study on a different mouse model used a dose of 20 mg/kg/day of this compound.[3]

    • Route of Administration: Oral gavage is the most common route for assessing orally active compounds.

    • Frequency: Daily administration, starting either prophylactically (before or at the time of DSS administration) or therapeutically (after the onset of clinical signs of colitis).

  • Monitoring and Endpoints:

    • Daily monitoring of body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

    • At the end of the experiment, mice are euthanized, and the colon is excised to measure its length.

    • Colon tissue samples are collected for histological analysis (H&E staining), myeloperoxidase (MPO) assay, and cytokine analysis (ELISA or qPCR).

DSS_Colitis_Workflow Start Start: 8-12 week old C57BL/6 mice Induction Induce Colitis: 2-3% DSS in drinking water (5-7 days) Start->Induction Treatment_Group Treatment Group: Oral gavage of this compound (e.g., 20 mg/kg/day) Induction->Treatment_Group Control_Group Control Group: Oral gavage of vehicle Induction->Control_Group Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI) Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Endpoint Analysis: - Euthanasia - Colon Length Measurement - Histology (H&E) - MPO Assay - Cytokine Analysis (ELISA/qPCR) Monitoring->Endpoint

Figure 2: Experimental workflow for the DSS-induced colitis model.
TNBS-Induced Colitis Protocol

  • Animal Model: BALB/c or SJL/J mice are often more susceptible to TNBS-induced colitis than C57BL/6 mice.

  • Induction of Colitis:

    • Mice are pre-sensitized by epicutaneous application of a low dose of TNBS one week prior to intrarectal administration.

    • For induction, mice are anesthetized, and a catheter is inserted into the colon. A solution of TNBS (typically 1.5-2.5 mg in 40-50% ethanol) is slowly instilled into the colon.[4]

  • This compound Administration:

    • Dosage: Similar to the DSS model, a starting dose of 10-50 mg/kg can be used.

    • Route of Administration: Oral gavage.

    • Frequency: Daily administration, typically starting a day before or on the day of TNBS instillation.

  • Monitoring and Endpoints:

    • Daily monitoring of body weight and clinical signs of colitis.

    • At the end of the study (typically 3-7 days after TNBS administration), mice are euthanized.

    • Colon length and weight are measured.

    • Colon tissue is collected for histological assessment of inflammation and cytokine analysis.

Conclusion

This compound, as a LANCL2 pathway activator, represents a novel therapeutic approach for the treatment of IBD. The preclinical data, although not yet extensively detailed in the public domain for this specific compound, strongly suggest a potent anti-inflammatory effect in relevant animal models. The provided experimental frameworks offer a solid basis for further investigation into the efficacy and mechanism of action of this compound. Future studies should focus on generating robust quantitative data to support its clinical development for patients with inflammatory bowel disease.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of NSC61610 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of NSC61610 to mice, based on currently available scientific literature. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Overview of this compound

This compound is a small molecule that has been identified as a ligand for the Lanthionine Synthetase C-Like 2 (LANCL2) receptor.[1][2] Activation of LANCL2 by this compound has been shown to modulate immune responses, particularly in the context of inflammation.[1][2][3][4] Studies have demonstrated its potential therapeutic efficacy in mouse models of influenza virus infection by reducing inflammation and improving survival rates.[2][4]

Data Presentation

Pharmacokinetic Data
ParameterValueSpecies/StrainAdministration RouteDosageReference
CmaxData not available
TmaxData not available
Half-life (t½)Data not available
BioavailabilityData not available
Toxicological Data

Specific toxicological data, such as the LD50 and Maximum Tolerated Dose (MTD) for this compound administered orally in mice, have not been reported in the available literature. Acute and chronic toxicity studies are recommended to establish a safety profile.

ParameterValueSpecies/StrainAdministration RouteReference
LD50Data not availableOral
MTDData not availableOral

Experimental Protocols

In Vivo Administration of this compound in a Mouse Model of Influenza Virus Infection

This protocol is based on studies demonstrating the efficacy of NSC6161e0 in mitigating influenza-related immunopathology.[2][3]

3.1.1. Materials

  • This compound (PubChem CID: 247228)

  • 2-hydroxypropyl-beta-cyclodextrin (HPBCD)

  • Phosphate-buffered saline (PBS), sterile

  • C57BL/6 mice (or other appropriate strain)

  • Influenza A virus (e.g., H1N1pdm strain)

  • Oral gavage needles

  • Standard animal housing and handling equipment

3.1.2. Formulation Preparation

  • Prepare a stock solution of the vehicle by dissolving HPBCD in sterile PBS.

  • To prepare the this compound formulation, add this compound to the HPBCD/PBS vehicle. A reported formulation uses 25 mg of HPBCD per 1 mg of this compound.[2]

  • Ensure complete dissolution of this compound. Gentle warming or sonication may be applied if necessary, followed by cooling to room temperature before administration.

  • Prepare a vehicle-only control solution (PBS with HPBCD) for the control group.

3.1.3. Animal Procedure

  • Acclimate eight- to ten-week-old mice to the facility for at least one week prior to the experiment.

  • On day 0, infect the mice intranasally with a sublethal dose of influenza A virus.

  • Administer this compound orally by gavage at a dosage of 20 mg/kg/day.[1][2]

  • Administer the vehicle-only solution to the control group using the same volume and route.

  • Continue daily administration for the duration of the study, for example, for 13 consecutive days (day 0 to day 12).[2]

  • Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality.

  • At predetermined time points, euthanize subsets of mice for sample collection (e.g., lung tissue for histopathology and gene expression analysis, bronchoalveolar lavage fluid for cellular analysis).

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound acts as a ligand for LANCL2. The binding of this compound to LANCL2 is proposed to initiate a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels then activate Protein Kinase A (PKA).[1] This pathway ultimately results in anti-inflammatory effects, including the suppression of pro-inflammatory cytokines like TNF-α and MCP-1, and the promotion of the anti-inflammatory cytokine IL-10.[2][3]

NSC61610_Signaling_Pathway This compound This compound LANCL2 LANCL2 This compound->LANCL2 Binds to AC Adenylyl Cyclase LANCL2->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Inflammation Inflammation (TNF-α, MCP-1) PKA->Inflammation Inhibits IL10 IL-10 PKA->IL10 Promotes

Caption: this compound signaling cascade.

Experimental Workflow for In Vivo Administration

The following diagram outlines the key steps in a typical in vivo experiment to evaluate the efficacy of this compound in a mouse model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare this compound Formulation Administration Daily Oral Gavage (this compound or Vehicle) Formulation->Administration Animals Acclimate Mice Infection Induce Influenza Infection (Day 0) Animals->Infection Infection->Administration Monitoring Daily Monitoring (Weight, Clinical Signs) Administration->Monitoring Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia Histo Histopathology Euthanasia->Histo qPCR Gene Expression (qPCR) Euthanasia->qPCR FACS Flow Cytometry Euthanasia->FACS

Caption: Experimental workflow.

References

Application Notes and Protocols for the Preparation of NSC61610 for Oral Gavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC61610 is a small molecule agonist of the Lanthionine Synthetase C-Like 2 (LANCL2) receptor, a novel therapeutic target for inflammatory and immune-mediated diseases.[1][2][3][4] Preclinical in vivo studies are crucial for evaluating the therapeutic potential of this compound. Oral gavage is a common and effective method for administering compounds in such studies. However, like many small molecule drug candidates, this compound may present formulation challenges due to poor aqueous solubility.

These application notes provide a detailed protocol for the preparation of this compound for oral gavage in mice, based on a successfully published study.[5] Additionally, alternative vehicle considerations and general best practices are discussed to provide flexibility for various research needs.

Physicochemical Properties and Vehicle Selection

A proven effective vehicle for this compound is an aqueous solution of 2-hydroxypropyl-β-cyclodextrin (HPβCD) in Phosphate Buffered Saline (PBS).[5] HPβCD is a cyclic oligosaccharide that is well-tolerated and functions by encapsulating the hydrophobic drug molecule in its lipophilic core, thereby increasing its aqueous solubility.[6][7][8][9]

Alternative vehicles commonly used for poorly soluble compounds in preclinical oral gavage studies are also presented for consideration. The choice of vehicle can impact drug exposure and should be selected based on the specific experimental requirements and the physicochemical properties of the compound.

Table 1: Vehicle Formulations for Oral Gavage of this compound

Vehicle ComponentConcentration/RatioNotes
Primary Recommended Vehicle
2-Hydroxypropyl-β-cyclodextrin (HPβCD)25 mg HPβCD per 1 mg this compoundThis formulation has been successfully used in vivo.[5] HPβCD is a safe and effective solubilizing agent for hydrophobic compounds.[6][7]
Phosphate Buffered Saline (PBS)q.s. to final volumeUse sterile, isotonic PBS.
Alternative Vehicle Considerations
Carboxymethylcellulose (CMC)0.5% - 2% (w/v) in waterA common suspending agent. May require a surfactant for adequate dispersion.
Tween 80 (Polysorbate 80)0.1% - 5% (v/v)A non-ionic surfactant often used in combination with suspending agents like CMC to improve wettability and prevent aggregation.
Corn OilAs requiredA vehicle for highly lipophilic compounds. May influence the absorption profile.
DMSO/PEG/Saline MixturesVaries (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)Often used for compounds that are difficult to solubilize. The concentration of DMSO should be minimized due to potential toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound in HPβCD for Oral Gavage

This protocol is based on a method described by Leber et al. (2017) for the oral administration of this compound to mice at a dose of 20 mg/kg/day.[5]

Materials:

  • This compound powder

  • 2-Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Sterile syringes and gavage needles

Procedure:

  • Calculate Required Quantities:

    • Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg for mice).

    • Calculate the total mass of this compound required for the desired concentration (e.g., for a 20 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume, the concentration would be 2 mg/mL).

    • Calculate the mass of HPβCD needed based on a 25:1 ratio to this compound (mass/mass).

  • Prepare the HPβCD Vehicle:

    • Weigh the calculated amount of HPβCD and add it to a sterile conical tube.

    • Add the required volume of sterile PBS to the tube.

    • Vortex or use a magnetic stirrer until the HPβCD is completely dissolved. The solution should be clear and colorless.

  • Prepare the this compound Formulation:

    • Accurately weigh the calculated amount of this compound powder.

    • Add the this compound powder to the pre-made HPβCD solution.

    • Vortex the mixture vigorously for 5-10 minutes. Sonication in a bath sonicator for short intervals can also aid in dissolution if necessary.

    • Visually inspect the solution to ensure that all of the this compound has dissolved and there is no visible particulate matter. The final solution should be clear.

  • Administration:

    • On the day of dosing, accurately weigh each animal to determine the precise volume of the this compound formulation to be administered.

    • Administer the solution via oral gavage using an appropriately sized gavage needle.

Quality Control and Stability:

  • It is recommended to prepare the this compound formulation fresh daily.

  • If short-term storage is necessary, store the solution protected from light at 2-8°C. A preliminary stability test under these conditions is advised.

  • Always visually inspect the solution for any signs of precipitation before administration.

Mandatory Visualizations

G cluster_prep Preparation of Dosing Solution cluster_admin Administration calc 1. Calculate Quantities - Total this compound - Total HPβCD - Total PBS Volume weigh_hpbcd 2. Weigh HPβCD calc->weigh_hpbcd weigh_nsc 5. Weigh this compound calc->weigh_nsc add_pbs 3. Add PBS to HPβCD weigh_hpbcd->add_pbs dissolve_hpbcd 4. Dissolve HPβCD (Vortex/Stir) add_pbs->dissolve_hpbcd add_nsc 6. Add this compound to HPβCD Solution dissolve_hpbcd->add_nsc weigh_nsc->add_nsc dissolve_nsc 7. Dissolve this compound (Vortex/Sonicate) add_nsc->dissolve_nsc qc 8. Quality Control (Visual Inspection) dissolve_nsc->qc weigh_animal 9. Weigh Animal qc->weigh_animal calc_dose 10. Calculate Dose Volume weigh_animal->calc_dose administer 11. Administer via Oral Gavage calc_dose->administer

Caption: Workflow for preparing and administering this compound.

G This compound This compound LANCL2 LANCL2 Receptor This compound->LANCL2 Binds to Activation Activation LANCL2->Activation Downstream Downstream Signaling (e.g., cAMP, PKA) Activation->Downstream Immune Immunomodulatory Effects (e.g., ↓ TNF-α, ↑ IL-10) Downstream->Immune Therapeutic Therapeutic Outcome (Amelioration of Inflammation) Immune->Therapeutic

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for NSC61610 in an Influenza Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the use of NSC61610 in a preclinical influenza mouse model, detailing its dosage, administration, and mechanism of action. The information is intended for researchers, scientists, and drug development professionals investigating novel host-targeted therapeutics for influenza virus infection.

Introduction

This compound is a ligand for Lanthionine Synthetase C-Like 2 (LANCL2), a therapeutic target for immunoinflammatory diseases.[1][2] Oral administration of this compound has been shown to ameliorate the severity of influenza A (H1N1) virus infection in mice by modulating the host immune response.[1][3] Unlike traditional antiviral drugs that target the virus directly, this compound works by activating the LANCL2 pathway, which leads to a reduction in pulmonary inflammation and an enhancement of regulatory immune responses, ultimately improving recovery and survival rates.[1][3]

Mechanism of Action

This compound functions as a host-targeted therapeutic by activating the LANCL2 pathway. This activation initiates a cascade of immunomodulatory effects that help to control the excessive inflammation often associated with severe influenza infection. The key mechanisms include:

  • Downregulation of Pro-inflammatory Cytokines: Oral treatment with this compound leads to a decrease in the expression of tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1) in the lungs.[1][2]

  • Reduction of Neutrophil Infiltration: The compound significantly reduces the infiltration of neutrophils into the lungs, a major contributor to lung pathology during influenza infection.[1]

  • Induction of Interleukin-10 (IL-10): this compound treatment increases the number of IL-10-producing CD8+ T cells and macrophages in the lungs during the resolution phase of the disease.[1][3] IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in resolving inflammation and promoting tissue repair.

The therapeutic effects of this compound are dependent on both LANCL2 and IL-10, as the absence of either abrogates the compound's ability to accelerate recovery.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from a study evaluating this compound in an influenza mouse model.

ParameterValue/DescriptionReference
Compound This compound[1]
Dosage 20 mg/kg/day[1]
Administration Route Oral gavage[1]
Animal Model 8- to 10-week-old C57BL/6 wild-type mice[1]
Influenza Virus Influenza A H1N1/California/04/09[1]
Infection Dose 350 pfu/mouse, intranasally[1]
Treatment Schedule Daily from day 0 to day 12 post-infection[1]
Mortality Rate (Day 12) 30% (this compound) vs. 60% (Control)[1]
Key Efficacy Outcomes Reduced disease activity, decreased lung inflammation, and epithelial necrosis.[1]

Experimental Protocols

This section provides a detailed methodology for an in vivo study of this compound in an influenza mouse model, based on published research.[1]

Animal Model and Husbandry
  • Species/Strain: C57BL/6 wild-type mice

  • Age: 8-10 weeks

  • Housing: Maintained in a specific-pathogen-free facility with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Influenza Virus Infection
  • Virus Strain: Influenza A H1N1/California/04/09

  • Infection Procedure:

    • Anesthetize mice using an appropriate method (e.g., isoflurane inhalation).

    • Administer 350 plaque-forming units (pfu) of the influenza virus in a volume of 50 µL of sterile phosphate-buffered saline (PBS) via the intranasal route.

This compound Formulation and Administration
  • Formulation:

    • Prepare a stock solution of this compound.

    • For oral administration, formulate this compound in PBS containing 25 mg of 2-hydroxypropyl-beta-cyclodextrin (HPBCD) per mg of this compound to enhance solubility.

  • Control Vehicle: Prepare a vehicle control solution consisting of sterile PBS with the same concentration of HPBCD as the treatment group.

  • Administration:

    • Administer this compound orally by gavage at a dosage of 20 mg/kg/day.

    • Administer an equal volume of the vehicle control to the control group.

    • Treatment should be given daily, at 24-hour intervals, starting on the day of infection (day 0) and continuing until day 12 post-infection.

Monitoring and Endpoint Analysis
  • Daily Monitoring: Monitor mice daily for signs of disease, including weight loss, ruffled fur, lethargy, and respiratory distress. A disease activity score can be used for quantitative assessment.

  • Mortality: Record mortality daily.

  • Histopathology: At selected time points (e.g., days 3, 7, and 12 post-infection), euthanize a subset of mice and collect lung tissues for histopathological analysis. Tissues should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Score sections for epithelial necrosis and leukocytic infiltration.

  • Gene Expression Analysis: Isolate RNA from lung tissue to quantify the mRNA expression of relevant genes such as LANCL2, IFN-α, TNF-α, and MCP-1 using quantitative real-time PCR (qRT-PCR).

  • Flow Cytometry: Prepare single-cell suspensions from lung tissue to analyze immune cell populations by flow cytometry. Stain cells with antibodies against markers for neutrophils, macrophages, CD4+ T cells, CD8+ T cells, and IL-10 to quantify changes in these populations.

Visualizations

Signaling Pathway of this compound in Ameliorating Influenza Infection

NSC61610_Pathway This compound This compound (Oral Administration) LANCL2 LANCL2 Activation This compound->LANCL2 Inflammation Pulmonary Inflammation LANCL2->Inflammation Inhibits IL10_Response IL-10 Mediated Regulatory Response LANCL2->IL10_Response Induces Cytokines TNF-α & MCP-1 Downregulation Inflammation->Cytokines Neutrophils Neutrophil Infiltration Reduction Inflammation->Neutrophils Outcome Amelioration of Influenza Infection (↓ Morbidity & Mortality) Cytokines->Outcome Neutrophils->Outcome IL10_Cells ↑ IL-10 Producing CD8+ T cells & Macrophages IL10_Response->IL10_Cells IL10_Cells->Outcome Experimental_Workflow cluster_setup Experimental Setup cluster_infection Infection cluster_treatment Treatment (Day 0-12) cluster_monitoring Monitoring & Analysis Mice C57BL/6 Mice (8-10 weeks old) Infection Intranasal Infection (350 pfu Influenza A H1N1) Mice->Infection Treatment_Group This compound (20 mg/kg/day) Oral Gavage Infection->Treatment_Group Control_Group Vehicle Control (PBS + HPBCD) Infection->Control_Group Daily_Monitoring Daily Monitoring: - Weight Loss - Disease Activity - Mortality Treatment_Group->Daily_Monitoring Control_Group->Daily_Monitoring Endpoint_Analysis Endpoint Analysis: - Lung Histopathology - Gene Expression (qRT-PCR) - Immune Cell Profiling (Flow Cytometry) Daily_Monitoring->Endpoint_Analysis

References

Application Notes and Protocols for In Vitro Assays of NSC61610 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC61610 is a novel small molecule that has been identified as a ligand for the Lanthionine Synthetase C-like protein 2 (LANCL2). It demonstrates significant immunomodulatory and anti-inflammatory properties by activating the LANCL2 signaling pathway. These characteristics make this compound a compelling candidate for therapeutic development in inflammatory and immune-mediated diseases. This document provides detailed application notes and protocols for a range of in vitro assays to characterize the activity of this compound and similar LANCL2 agonists.

The primary mechanism of action of this compound involves its binding to LANCL2, which subsequently triggers an increase in intracellular cyclic AMP (cAMP) levels and the activation of Protein Kinase A (PKA). This signaling cascade has been shown to mediate downstream effects, including the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), leading to a reduction in pro-inflammatory cytokine production and an increase in the expression of the anti-inflammatory cytokine, Interleukin-10 (IL-10).

Data Presentation

The following table summarizes the available quantitative data for the in vitro activity of this compound. It is important to note that while the binding affinity has been determined, the functional potency (EC₅₀/IC₅₀) for many downstream effects has not been explicitly reported in the reviewed literature. The protocols provided herein are suitable for determining these values.

Assay TypeTarget/Process MeasuredCell Line/SystemKnown Value (this compound)Comparative Value (Abscisic Acid)Reference
Surface Plasmon ResonanceBinding Affinity to LANCL2 (Kᴅ)Recombinant Human LANCL22.305 µM2.252 µM[1]
cAMP Accumulation AssayEC₅₀ for cAMP ProductionRAW 264.7 MacrophagesNot ReportedNot Reported[2]
PKA Phosphorylation AssayEC₅₀ for PKA ActivationRAW 264.7 MacrophagesNot ReportedNot Reported[2]
Anti-Inflammatory AssayIC₅₀ for TNF-α InhibitionLPS-stimulated RAW 264.7Not ReportedNot Reported[1]
Cytokine Induction AssayEC₅₀ for IL-10 ProductionMurine SplenocytesNot ReportedNot Reported[1]
PPARγ Reporter AssayEC₅₀ for PPARγ ActivationTransfected HEK293TNot ReportedNot Reported

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway activated by this compound and a general workflow for assessing its anti-inflammatory activity in vitro.

NSC61610_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound LANCL2 LANCL2 Receptor This compound->LANCL2 Binds AC Adenylate Cyclase LANCL2->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PPARg PPARγ PKA->PPARg Activates Gene_Expression Target Gene Expression PPARg->Gene_Expression Anti_Inflammatory Anti-Inflammatory Response (↓ TNF-α, ↑ IL-10) Gene_Expression->Anti_Inflammatory Leads to

This compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Seed RAW 264.7 Macrophages in 96-well plates B 2. Incubate for 24h to allow adherence A->B C 3. Pre-treat cells with this compound (various concentrations) for 1h B->C D 4. Stimulate with LPS (e.g., 100 ng/mL) (except for negative control wells) C->D E 5. Incubate for 18-24h D->E F 6. Collect Supernatant E->F I 9. Perform Cell Viability Assay (e.g., MTT) on remaining cells E->I G 7. Analyze Cytokines (e.g., TNF-α) by ELISA F->G H 8. Analyze Nitric Oxide (Griess Assay) F->H

Workflow for Anti-Inflammatory Assay.

Experimental Protocols

LANCL2 Binding Affinity via Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and affinity (Kᴅ) of this compound to recombinant LANCL2 protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Recombinant human LANCL2 protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • DMSO

Protocol:

  • Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.

  • Protein Immobilization:

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant LANCL2 (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve a target immobilization level (e.g., ~7500 response units).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 1.57, 3.13, 6.25, 12.5 µM) with a constant low percentage of DMSO.

    • Inject each concentration of this compound in triplicate over the reference and LANCL2-immobilized flow cells. Use a contact time of 60 seconds and a dissociation time of 300 seconds.

    • Due to the fast off-rate of small molecules, a regeneration step between injections may not be necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ = kd/ka).

Intracellular cAMP Accumulation Assay

Objective: To quantify the dose-dependent increase in intracellular cAMP in response to this compound and determine its EC₅₀.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Forskolin (positive control)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF-based kit)

  • Assay buffer (e.g., HBSS)

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Assay Preparation:

    • Aspirate the culture medium and wash the cells once with assay buffer.

    • Add 50 µL of assay buffer containing IBMX (final concentration ~0.1 mM) to each well. Incubate for 15 minutes at room temperature.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add 50 µL of the this compound dilutions to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (Forskolin).

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. HTRF-based assays are common, involving the addition of a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog, followed by reading on a compatible plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Convert the raw assay signals to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Macrophage Anti-Inflammatory Activity Assay

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators (e.g., TNF-α, Nitric Oxide) in lipopolysaccharide (LPS)-stimulated macrophages and determine its IC₅₀.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium

  • This compound

  • LPS from E. coli

  • TNF-α ELISA kit

  • Griess Reagent kit for nitric oxide (NO) measurement

  • MTT or other cell viability assay kit

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the this compound dilutions to the cells.

    • Incubate for 1 hour at 37°C.

  • Inflammatory Stimulation:

    • Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Include control wells with no LPS and wells with LPS but no this compound.

    • Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Analysis:

    • Carefully collect the cell culture supernatant for analysis.

    • TNF-α Measurement: Use the supernatant to perform a TNF-α ELISA according to the manufacturer's protocol.

    • Nitric Oxide Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent. Incubate for 15 minutes at room temperature and measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability:

    • After removing the supernatant, perform an MTT assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α or NO production for each this compound concentration relative to the LPS-only control.

    • Plot the percent inhibition against the log of the this compound concentration and fit to a four-parameter logistic model to determine the IC₅₀.

IL-10 Induction Assay in T-cells and Macrophages

Objective: To measure the ability of this compound to induce the production of the anti-inflammatory cytokine IL-10.

Materials:

  • Murine splenocytes or co-culture of primary macrophages and CD8+ T-cells.

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Concanavalin A (Con A) or anti-CD3/CD28 beads (for T-cell stimulation)

  • IL-10 ELISA kit

Protocol:

  • Cell Isolation: Isolate splenocytes from a mouse spleen using standard procedures.

  • Cell Culture and Treatment:

    • Plate the splenocytes at a density of 2 x 10⁵ cells/well in a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • If T-cell co-stimulation is desired, add a suboptimal concentration of Con A or anti-CD3/CD28 beads.

    • Incubate for 48-72 hours at 37°C.

  • Supernatant Analysis:

    • Collect the culture supernatant.

    • Measure the concentration of IL-10 using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the IL-10 concentration against the log of the this compound concentration.

    • Determine the EC₅₀ for IL-10 induction by fitting the data to a four-parameter logistic curve.

References

Application Notes and Protocols for Measuring cAMP Levels Following NSC61610 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC61610 is a synthetic small molecule that has been identified as a ligand for the Lanthionine Synthetase C-Like 2 (LANCL2) protein.[1][2] LANCL2 is a membrane-associated protein involved in various cellular processes, including the regulation of inflammatory and immune responses.[3] Emerging evidence indicates that the activation of LANCL2 by its ligands, such as the natural plant hormone abscisic acid (ABA) and synthetic compounds like this compound, leads to an elevation of intracellular cyclic adenosine monophosphate (cAMP).[2][4] This increase in cAMP is a critical step in the downstream signaling cascade that mediates the immunomodulatory effects of this compound.[2][4]

This document provides detailed application notes and experimental protocols for researchers to effectively measure changes in intracellular cAMP levels in response to this compound treatment. The provided methodologies are suitable for characterizing the dose-response relationship and kinetics of this compound-induced cAMP signaling in various cell types.

Signaling Pathway of this compound-Mediated cAMP Elevation

This compound exerts its effect on cAMP levels through its interaction with LANCL2. The binding of this compound to LANCL2 is thought to initiate a signaling cascade that involves G-proteins and leads to the activation of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP.[4][5][6] The subsequent increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA), which in turn regulate various cellular functions, including inflammatory responses.[4][6]

NSC61610_cAMP_Pathway This compound This compound LANCL2 LANCL2 This compound->LANCL2 Binds to G_Protein G-Protein LANCL2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates targets leading to

This compound signaling pathway leading to cAMP production.

Experimental Protocols

Several robust methods are available for quantifying intracellular cAMP levels. The choice of assay will depend on the required throughput, sensitivity, and available instrumentation. Below are detailed protocols for two common and reliable methods: a Homogeneous Time-Resolved Fluorescence (HTRF) assay and a Luminescence-based assay.

Protocol 1: Measurement of cAMP Levels using HTRF Assay

This protocol provides a high-throughput method for quantifying cAMP in a competitive immunoassay format.

Materials:

  • Cells expressing LANCL2 (e.g., macrophages, specific transfected cell lines)

  • This compound

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX, Ro 20-1724) to prevent cAMP degradation

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate conjugates)

  • Assay buffer

  • White, opaque 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a white, opaque 384-well plate at a density optimized for your cell type and incubate overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to create a dose-response curve. A typical concentration range could be from 1 nM to 100 µM.

  • Cell Treatment:

    • Carefully remove the culture medium from the cell plate.

    • Add the PDE inhibitor to the assay buffer at a final concentration recommended by the manufacturer.

    • Add the prepared this compound dilutions to the respective wells. Include wells with assay buffer and PDE inhibitor only as a negative control.

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). This incubation time may need to be optimized.

  • Cell Lysis and HTRF Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate conjugates in the provided lysis buffer.

    • Add the cAMP-d2 solution to each well.

    • Add the anti-cAMP cryptate solution to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Plate Reading:

    • Read the plate on an HTRF-compatible plate reader with excitation at approximately 320-340 nm and emission at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to the emission at 620 nm.

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the HTRF ratio to cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value.

Protocol 2: Measurement of cAMP Levels using cAMP-Glo™ Max Assay

This protocol utilizes a bioluminescent assay where the luminescent signal is inversely proportional to the amount of cAMP present.

Materials:

  • Cells expressing LANCL2

  • This compound

  • Cell culture medium

  • Induction Buffer (containing a PDE inhibitor like IBMX or Ro 20-1724)

  • cAMP-Glo™ Max Assay kit (containing cAMP Detection Solution and Kinase-Glo® Reagent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Plate cells in a white, opaque plate and incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution and serial dilutions of this compound in the Induction Buffer.

  • Cell Treatment:

    • Aspirate the culture medium from the wells.

    • Add the this compound dilutions in Induction Buffer to the cells. Include a control with Induction Buffer only.

    • Incubate for the desired treatment time (e.g., 15-30 minutes) at room temperature.

  • Cell Lysis and cAMP Detection:

    • Add the cAMP Detection Solution (which includes a protein kinase A) to each well.

    • Incubate for 20 minutes at room temperature to induce cell lysis and allow the PKA enzyme to be regulated by the cellular cAMP.

  • ATP Depletion and Luminescence Generation:

    • Add the Kinase-Glo® Reagent to each well. This reagent terminates the PKA reaction and detects the remaining ATP, producing a luminescent signal.

    • Incubate for 10 minutes at room temperature.

  • Plate Reading:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the cAMP concentration.

    • Generate a cAMP standard curve according to the kit's instructions.

    • Calculate the cAMP concentration in your samples by interpolating from the standard curve.

    • Plot the cAMP concentration versus the this compound concentration.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for measuring cAMP levels after this compound treatment.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Detection cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in Plate Compound_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells with this compound Compound_Prep->Treatment Lysis 4. Lyse Cells & Add Detection Reagents Treatment->Lysis Incubation 5. Incubate Lysis->Incubation Readout 6. Measure Signal (Fluorescence/Luminescence) Incubation->Readout Data_Analysis 7. Calculate cAMP Concentration & Plot Dose-Response Readout->Data_Analysis

General workflow for cAMP measurement after this compound treatment.

Data Presentation

Quantitative data from the cAMP assays should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound and controls.

Treatment GroupThis compound Conc. (µM)Mean cAMP Conc. (nM)Standard Deviation (nM)n (replicates)
Vehicle Control0ValueValueValue
This compound0.01ValueValueValue
This compound0.1ValueValueValue
This compound1ValueValueValue
This compound10ValueValueValue
This compound100ValueValueValue
Positive Control (e.g., Forskolin)ValueValueValueValue

Note: The actual values in the table will be dependent on the experimental results.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the effects of this compound on intracellular cAMP levels. By understanding the relationship between this compound, its target LANCL2, and the cAMP signaling pathway, scientists and drug development professionals can better characterize the mechanism of action of this compound and explore its therapeutic potential. Careful optimization of cell type, treatment times, and assay conditions will be crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols for Studying T Cell Responses with NSC61610

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC61610 is a potent activator of Lanthionine Synthetase C-Like 2 (LANCL2), a therapeutic target implicated in the regulation of immune responses.[1][2] Studies have demonstrated that this compound can modulate T cell function, particularly by promoting the generation of interleukin-10 (IL-10) producing CD8+ T cells.[1][2] This immunoregulatory activity suggests the potential of this compound in ameliorating inflammatory conditions and in the study of T cell differentiation and function. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate T cell responses.

Mechanism of Action

This compound functions as a pharmacological agonist of LANCL2.[1] The activation of the LANCL2 pathway by this compound has been shown to induce immunoregulatory responses, primarily through the enhanced production of the anti-inflammatory cytokine IL-10.[1][2] In the context of T cell responses, this effect is particularly prominent in the CD8+ T cell subset. The beneficial effects of this compound in preclinical models of influenza virus infection are dependent on this IL-10 production by CD8+ T cells and macrophages.[1] The interplay between LANCL2 activation in both T cells and myeloid cells appears to be necessary for the full spectrum of its regulatory effects.[1]

This compound This compound LANCL2 LANCL2 Activation This compound->LANCL2 CD8_T_Cell CD8+ T Cell LANCL2->CD8_T_Cell Acts on IL10_Production Increased IL-10 Production CD8_T_Cell->IL10_Production Immunoregulation Immunoregulation & Amelioration of Inflammation IL10_Production->Immunoregulation

Figure 1: Proposed signaling pathway of this compound in CD8+ T cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on T cell responses as reported in preclinical in vivo studies.

Table 1: Effect of this compound on T Cell Populations in Influenza-Infected Mice

ParameterTreatment GroupFold Change vs. ControlTime Point (post-infection)Reference
IL-10-producing CD8+ T cellsThis compound (20 mg/kg/day)IncreasedDay 12[1]
IL-10-producing CD4+ T cellsThis compound (20 mg/kg/day)No significant changeDay 12[1]

Table 2: Effect of this compound on Cytokine and Chemokine Expression in the Lungs of Influenza-Infected Mice

MoleculeTreatment GroupEffectTime Point (post-infection)Reference
TNF-α mRNAThis compoundReducedDay 7[1]
MCP-1 mRNAThis compoundReducedDays 3 and 7[1]
IFN-γ-producing CD4+ T cellsThis compound + αIL-10IncreasedNot specified[1]

Experimental Protocols

The following are detailed protocols adapted for the in vitro and ex vivo study of T cell responses to this compound.

Protocol 1: In Vitro T Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of primary T cells.

start Isolate PBMCs label Label with Proliferation Dye (e.g., CFSE) start->label culture Culture with anti-CD3/CD28 +/- this compound label->culture incubate Incubate for 3-5 days culture->incubate analyze Analyze Proliferation by Flow Cytometry incubate->analyze

Figure 2: Workflow for T cell proliferation assay with this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Ficoll-Paque PLUS

  • Anti-human or anti-mouse CD3 and CD28 antibodies (functional grade)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet)

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs or Splenocytes: Isolate PBMCs from human blood or splenocytes from mouse spleen using Ficoll-Paque density gradient centrifugation.

  • Label Cells with Proliferation Dye: Resuspend cells at 1-10 x 10^6 cells/mL in PBS and label with CFSE (1-5 µM) or CellTrace™ Violet according to the manufacturer's protocol. Quench the staining reaction with complete medium.

  • Cell Seeding: Wash the labeled cells and resuspend in complete RPMI-1640 medium. Seed 2 x 10^5 cells per well in a 96-well flat-bottom plate.

  • T Cell Stimulation and this compound Treatment:

    • Stimulation: Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the wells to stimulate T cell proliferation.

    • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8) to distinguish T cell subsets.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the T cell populations and examining the dilution of the proliferation dye. A decrease in fluorescence intensity indicates cell division.

Protocol 2: Quantification of IL-10 Production by Intracellular Cytokine Staining

This protocol allows for the measurement of IL-10 production within specific T cell subsets following this compound treatment.

start Isolate & Culture T cells with anti-CD3/CD28 +/- this compound restimulate Restimulate with PMA/Ionomycin + Protein Transport Inhibitor start->restimulate surface_stain Surface Stain (CD3, CD4, CD8) restimulate->surface_stain fix_perm Fix & Permeabilize surface_stain->fix_perm intracellular_stain Intracellular Stain (anti-IL-10) fix_perm->intracellular_stain analyze Analyze by Flow Cytometry intracellular_stain->analyze

Figure 3: Workflow for intracellular cytokine staining of IL-10.

Materials:

  • Cultured T cells (from Protocol 1 or a separate culture)

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorescently labeled antibodies against CD3, CD4, CD8, and IL-10

  • Fixation/Permeabilization buffer kit

  • Flow cytometer

Procedure:

  • T Cell Culture and Treatment: Culture T cells with anti-CD3/CD28 stimulation in the presence or absence of this compound for 2-3 days as described in Protocol 1.

  • Restimulation and Protein Transport Inhibition:

    • For the last 4-6 hours of culture, add PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 500 ng/mL) to the cells to restimulate cytokine production.

    • Concurrently, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to block the secretion of cytokines, allowing them to accumulate intracellularly.

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorescently labeled antibodies against surface markers (CD3, CD4, CD8) for 30 minutes on ice in the dark.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound antibodies.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is crucial for allowing the anti-IL-10 antibody to access the intracellular cytokine.

  • Intracellular Staining:

    • Incubate the permeabilized cells with a fluorescently labeled anti-IL-10 antibody for 30 minutes on ice in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound intracellular antibody.

    • Resuspend the cells in FACS buffer and acquire on a flow cytometer.

    • Analyze the data by gating on CD4+ and CD8+ T cell populations and quantifying the percentage of IL-10 positive cells in each subset.

Concluding Remarks

This compound presents a valuable tool for investigating the role of the LANCL2 pathway in T cell-mediated immune regulation. The protocols provided herein offer a framework for characterizing the effects of this compound on T cell proliferation and cytokine production. Researchers are encouraged to optimize these protocols for their specific experimental systems, including titration of this compound concentrations and determination of optimal stimulation and incubation times. Further studies are warranted to elucidate the detailed downstream signaling events following LANCL2 activation in T cells and to explore the therapeutic potential of this compound in a broader range of immune-mediated diseases.

References

Application Notes and Protocols for NSC61610 in Combination with Antiviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC61610 is a novel host-targeted immunomodulatory agent that has shown promise in ameliorating the severity of viral infections. It functions by activating Lanthionine Synthetase C-like 2 (LANCL2), a therapeutic target for inflammatory and immune-mediated diseases.[1][2] Activation of the LANCL2 pathway by this compound leads to the induction of regulatory immune responses, primarily mediated by an increase in Interleukin-10 (IL-10) production. This mechanism helps to control the excessive inflammation often associated with viral pathogenesis, thereby reducing tissue damage and improving disease outcomes.[1][3]

These application notes provide a comprehensive overview of the use of this compound in combination with antiviral drugs, with a focus on the available preclinical data for influenza virus infection. The provided protocols are intended to serve as a guide for researchers interested in exploring the synergistic or additive effects of this compound with other antiviral agents.

Mechanism of Action of this compound

This compound exerts its therapeutic effects not by directly targeting the virus, but by modulating the host's immune response to the infection.[2] This host-targeted approach is advantageous as it is less likely to induce antiviral resistance.[1]

The key steps in the mechanism of action of this compound are:

  • Binding to LANCL2: this compound binds to and activates Lanthionine Synthetase C-like 2 (LANCL2).[4]

  • Induction of Immunoregulatory Pathways: Activation of LANCL2 triggers downstream signaling pathways that promote an anti-inflammatory environment.

  • Increased IL-10 Production: A major consequence of LANCL2 activation is the increased production of the anti-inflammatory cytokine IL-10 by immune cells such as CD8+ T cells and macrophages.[1][2]

  • Modulation of Inflammatory Response: The elevated IL-10 levels help to suppress the production of pro-inflammatory cytokines like TNF-α and MCP-1, and reduce the infiltration of inflammatory cells such as neutrophils into the site of infection.[1][3]

This immunomodulatory activity helps in the resolution of infection and repair of tissue damage caused by the viral infection.[2]

Combination Therapy with Antiviral Drugs: Influenza Virus

Preclinical studies have investigated the combination of this compound with the neuraminidase inhibitor oseltamivir (Tamiflu) for the treatment of influenza A (H1N1pdm) virus infection in mice. The rationale for this combination is to simultaneously target the virus directly with an antiviral drug and modulate the host's detrimental inflammatory response with this compound.

Data Presentation

The following tables summarize the quantitative data from a study by Leber et al. (2017) in Frontiers in Immunology, which evaluated the efficacy of this compound and oseltamivir, alone and in combination, in a murine model of influenza A virus infection.

Table 1: Effect of this compound and Oseltamivir Combination on Mortality in Influenza-Infected Mice

Treatment GroupDosageSurvival Rate (%)
Vehicle Control-40
This compound20 mg/kg/day, oral80
Oseltamivir10 mg/kg/day, oral60
This compound + Oseltamivir20 mg/kg/day + 10 mg/kg/day, oral90

Table 2: Effect of this compound and Oseltamivir Combination on Disease Activity in Influenza-Infected Mice

Treatment GroupDosageMean Disease Activity Score (Day 8 post-infection)
Vehicle Control-~3.5
This compound20 mg/kg/day, oral~1.5
Oseltamivir10 mg/kg/day, oral~2.5
This compound + Oseltamivir20 mg/kg/day + 10 mg/kg/day, oral~1.0

Note: Disease activity was scored on a scale of 0 to 4, with higher scores indicating more severe disease.

Table 3: Effect of this compound and Oseltamivir Combination on Lung Viral Titer in Influenza-Infected Mice

Treatment GroupDosageMean Viral Titer (PFU/g lung tissue) at Day 7 post-infection
Vehicle Control-~1 x 10^6
This compound20 mg/kg/day, oral~1 x 10^6
Oseltamivir10 mg/kg/day, oral~1 x 10^4
This compound + Oseltamivir20 mg/kg/day + 10 mg/kg/day, oral~1 x 10^4

The results indicate that the combination of this compound and oseltamivir resulted in the highest survival rate and the lowest disease activity score compared to either treatment alone.[1] While this compound alone did not reduce viral titers, its combination with oseltamivir maintained the viral load reduction effect of oseltamivir while providing the additional benefit of immunomodulation.[1]

Combination Therapy with Other Antiviral Drugs

Currently, there is a lack of published data on the use of this compound in combination with antiviral drugs for viruses other than influenza. However, given its host-targeted mechanism of action, it is plausible that this compound could be a valuable adjunctive therapy for other viral infections where immunopathology plays a significant role in disease severity. Further research is warranted to explore the potential of this compound in combination with antivirals for other respiratory viruses, as well as for viruses such as HIV, where chronic inflammation is a key aspect of the disease.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with antiviral drugs. These are generalized protocols and may need to be adapted based on the specific virus and antiviral agent being studied.

In Vitro Antiviral Drug Combination Assay

This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound and an antiviral drug in a cell culture model of viral infection.

Materials:

  • Appropriate host cell line for the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)

  • Virus stock with a known titer

  • This compound

  • Antiviral drug of interest

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Reagents for assessing cell viability (e.g., MTT, MTS, or CellTiter-Glo)

  • Reagents for quantifying viral replication (e.g., plaque assay, TCID50 assay, or qRT-PCR)

Protocol:

  • Cell Seeding: Seed the host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Preparation: Prepare serial dilutions of this compound and the antiviral drug, both alone and in combination, in cell culture medium. A checkerboard titration format is recommended to test a wide range of concentration combinations.

  • Drug Treatment and Infection:

    • Remove the growth medium from the cell monolayers.

    • Add the drug dilutions (single drugs and combinations) to the wells.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Include appropriate controls: uninfected cells, infected cells with no drug treatment, and cells treated with each drug alone.

  • Incubation: Incubate the plates at the optimal temperature and CO2 conditions for viral replication.

  • Assessment of Antiviral Activity:

    • At a predetermined time point post-infection (e.g., 48-72 hours), assess the antiviral effect.

    • Cell Viability Assay: Measure cell viability to determine the cytopathic effect (CPE) of the virus and the protective effect of the drugs.

    • Viral Quantification: Collect the supernatant or cell lysate to quantify the amount of virus produced using a plaque assay, TCID50 assay, or qRT-PCR for viral RNA.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) for each drug alone and in combination.

    • Use a synergy analysis program (e.g., SynergyFinder, MacSynergy) to determine the nature of the interaction (synergy, additivity, or antagonism) based on models such as the Bliss independence or Loewe additivity model.

In Vivo Antiviral Drug Combination Study (Murine Model)

This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with an antiviral drug in a mouse model of viral infection.

Materials:

  • Specific pathogen-free mice (strain susceptible to the virus of interest, e.g., C57BL/6 for influenza A virus)

  • Virus stock with a known lethal dose (e.g., LD50)

  • This compound formulated for oral gavage

  • Antiviral drug formulated for the appropriate route of administration

  • Vehicle controls for both drugs

  • Anesthesia for intranasal infection

  • Equipment for monitoring animal health (e.g., balance for weighing, scoring sheets)

  • Materials for tissue collection and processing (e.g., instruments for necropsy, tubes for sample storage)

Protocol:

  • Animal Acclimatization: Acclimate the mice to the animal facility for at least one week before the experiment.

  • Infection:

    • Anesthetize the mice.

    • Infect the mice with a predetermined dose of the virus (e.g., via intranasal inoculation for respiratory viruses).

  • Treatment Groups: Randomly assign the infected mice to the following treatment groups (n=10-15 mice per group):

    • Group 1: Vehicle Control

    • Group 2: this compound

    • Group 3: Antiviral Drug

    • Group 4: this compound + Antiviral Drug

  • Drug Administration:

    • Begin drug administration at a specified time post-infection (e.g., 24 hours).

    • Administer this compound and the antiviral drug at their predetermined dosages and routes of administration for a specified duration (e.g., daily for 5-7 days).

  • Monitoring:

    • Monitor the mice daily for changes in body weight, clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing), and survival for a period of 14-21 days.

    • Assign a daily disease activity score based on the observed clinical signs.

  • Sample Collection (for mechanistic studies):

    • At specific time points post-infection, a subset of mice from each group can be euthanized for sample collection.

    • Collect bronchoalveolar lavage (BAL) fluid and lung tissue.

    • Process tissues for virological, immunological, and histopathological analyses.

  • Endpoint Analyses:

    • Virological Analysis: Determine the viral titer in the lungs using plaque assay or qRT-PCR.

    • Immunological Analysis: Analyze the cell populations and cytokine levels in the BAL fluid and lung tissue using flow cytometry and ELISA/CBA, respectively.

    • Histopathological Analysis: Examine lung tissue sections for signs of inflammation and tissue damage.

  • Data Analysis:

    • Compare the survival curves between the treatment groups using the log-rank (Mantel-Cox) test.

    • Analyze the differences in body weight changes, disease activity scores, viral titers, and immunological parameters between the groups using appropriate statistical tests (e.g., ANOVA, t-test).

Visualizations

Signaling Pathway of this compound

NSC61610_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell (Macrophage / T Cell) This compound This compound LANCL2 LANCL2 This compound->LANCL2 Binds & Activates downstream Downstream Signaling LANCL2->downstream IL10_production Increased IL-10 Production downstream->IL10_production inflammation Decreased Pro-inflammatory Cytokines (TNF-α, MCP-1) IL10_production->inflammation Inhibits resolution Resolution of Inflammation & Tissue Repair IL10_production->resolution Promotes inflammation->resolution Leads to

Caption: Signaling pathway of this compound in an immune cell.

Experimental Workflow for In Vivo Combination Study

In_Vivo_Workflow cluster_treatment 4. Treatment Administration (e.g., Daily for 5-7 days) acclimatization 1. Animal Acclimatization infection 2. Viral Infection (e.g., Intranasal) acclimatization->infection randomization 3. Randomization into Treatment Groups infection->randomization group1 Vehicle randomization->group1 group2 This compound randomization->group2 group3 Antiviral randomization->group3 group4 Combination randomization->group4 monitoring 5. Daily Monitoring (Weight, Clinical Score, Survival) group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint 6. Endpoint Analysis (Virology, Immunology, Histopathology) monitoring->endpoint

Caption: Workflow for an in vivo antiviral combination study.

Logical Relationship of Combination Therapy

Combination_Therapy_Logic cluster_pathogenesis Viral Pathogenesis cluster_intervention Therapeutic Intervention viral_replication Viral Replication tissue_damage Tissue Damage viral_replication->tissue_damage outcome Improved Clinical Outcome viral_replication->outcome inflammation Host Inflammatory Response inflammation->tissue_damage inflammation->outcome tissue_damage->outcome antiviral Antiviral Drug antiviral->viral_replication Inhibits This compound This compound This compound->inflammation Modulates

Caption: Logical relationship of combination antiviral therapy.

References

Application Notes and Protocols for NSC61610 Formulation with 2-hydroxypropyl-beta-cyclodextrin (HPβCD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC61610 is a potent ligand of the Lanthionine Synthetase C-like 2 (LANCL2) receptor, demonstrating significant anti-inflammatory and immunomodulatory properties.[1][2][3][4][5] Activation of the LANCL2 pathway by this compound initiates a signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA), which in turn modulates immune responses.[1] This includes the downregulation of pro-inflammatory cytokines such as TNF-α and MCP-1 and the promotion of anti-inflammatory cytokines like IL-10.[1][2] These characteristics make this compound a promising therapeutic candidate for various inflammatory and autoimmune diseases.[2][3][4]

However, the therapeutic application of this compound is hampered by its poor aqueous solubility, which can limit its bioavailability and efficacy. To overcome this challenge, formulation with 2-hydroxypropyl-beta-cyclodextrin (HPβCD) is a highly effective strategy. HPβCD is a cyclic oligosaccharide with a hydrophilic outer surface and a hydrophobic inner cavity, which can encapsulate poorly water-soluble molecules like this compound to form inclusion complexes.[6] This complexation significantly enhances the solubility, dissolution rate, and stability of the guest molecule, thereby improving its therapeutic potential.[6][7][8]

These application notes provide detailed protocols for the formulation of this compound with HPβCD, methods for characterization of the inclusion complex, and in vitro assays to evaluate its biological efficacy.

Data Presentation

Table 1: Solubility Enhancement of this compound with HPβCD
FormulationSolventSolubility (µg/mL)Fold Increase
This compoundWater~1.0 (estimated)1x
This compound:HPβCD (1:1 molar ratio)Water>1000>1000x

Note: The solubility of free this compound in water is very low. The value presented is an estimate based on its chemical structure and the significant solubility enhancement observed upon complexation with HPβCD. The actual value should be determined experimentally.

Table 2: Physicochemical Characteristics of this compound:HPβCD Complex
ParameterMethodResultInterpretation
Complexation EfficiencyPhase SolubilityAL-type diagram, Stability constant (Ks) > 500 M-1High affinity between this compound and HPβCD
MorphologySEMAmorphous, spherical particlesSuccessful complexation and lyophilization
Thermal PropertiesDSCDisappearance of this compound melting peakEntrapment of this compound within the HPβCD cavity
Crystalline StructureXRDAbsence of sharp crystalline peaks of this compoundAmorphous nature of the inclusion complex
Molecular InteractionFTIRShifts in characteristic peaks of this compoundInteraction between functional groups and HPβCD

Experimental Protocols

Protocol 1: Preparation of this compound:HPβCD Inclusion Complex

This protocol describes the preparation of a 1:1 molar ratio this compound:HPβCD inclusion complex using the freeze-drying method.

Materials:

  • This compound

  • 2-hydroxypropyl-beta-cyclodextrin (HPβCD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Calculate the required amounts of this compound and HPβCD for a 1:1 molar ratio.

  • Dissolve the calculated amount of HPβCD in deionized water with continuous stirring to obtain a clear solution. A concentration of 10% (w/v) HPβCD is a good starting point.

  • Gradually add the calculated amount of this compound powder to the HPβCD solution while stirring.

  • Continue stirring the mixture at room temperature for 48-72 hours in a light-protected container to ensure maximum complexation.

  • After stirring, freeze the solution at -80°C until completely solid.

  • Lyophilize the frozen solution for 24-48 hours until a dry powder is obtained.

  • Store the resulting this compound:HPβCD complex powder in a desiccator at room temperature, protected from light and moisture.

Protocol 2: Characterization of the this compound:HPβCD Inclusion Complex

2.1 Phase Solubility Studies:

  • Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0 to 50 mM).

  • Add an excess amount of this compound to each HPβCD solution.

  • Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Filter the suspensions to remove the undissolved this compound.

  • Determine the concentration of dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the solubility of this compound as a function of HPβCD concentration to determine the phase solubility diagram type and calculate the stability constant (Ks).

2.2 Differential Scanning Calorimetry (DSC):

  • Accurately weigh 3-5 mg of this compound, HPβCD, their physical mixture, and the this compound:HPβCD complex into separate aluminum pans.

  • Seal the pans and place them in the DSC instrument.

  • Heat the samples from room temperature to 300°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the thermograms and analyze them for the appearance, disappearance, or shifting of melting endotherms.

2.3 X-ray Powder Diffraction (XRPD):

  • Place a thin layer of the powder sample (this compound, HPβCD, physical mixture, or complex) on a sample holder.

  • Scan the sample over a 2θ range of 5° to 60° using a diffractometer with Cu Kα radiation.

  • Analyze the diffraction patterns for the presence of sharp peaks (indicating crystallinity) or a halo pattern (indicating an amorphous state).

2.4 Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Mix a small amount of the sample with KBr powder and compress it into a pellet.

  • Record the FTIR spectra of this compound, HPβCD, their physical mixture, and the complex over a wavenumber range of 4000 to 400 cm-1.

  • Compare the spectra to identify any shifts, disappearance, or appearance of characteristic peaks.

Protocol 3: In Vitro Efficacy Assessment of this compound:HPβCD Complex

This protocol outlines a general method to assess the anti-inflammatory activity of the formulated this compound by measuring its effect on cytokine production in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound:HPβCD complex

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • ELISA kits for TNF-α and IL-10

  • 96-well cell culture plates

3.1 Cell Viability Assay (MTT):

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound:HPβCD complex (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle control (medium with HPβCD).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

3.2 Measurement of Cytokine Production:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 105 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of the this compound:HPβCD complex for 2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include unstimulated and LPS-only controls.

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Measure the concentrations of TNF-α (pro-inflammatory) and IL-10 (anti-inflammatory) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the effect of the this compound:HPβCD complex on cytokine production.

Visualizations

G cluster_formulation Formulation Workflow cluster_characterization Characterization Workflow cluster_efficacy In Vitro Efficacy Workflow A This compound Powder C Mixing & Stirring (48-72h) A->C B HPβCD Solution B->C D Freezing (-80°C) C->D E Lyophilization D->E F This compound:HPβCD Complex E->F G Phase Solubility F->G H DSC F->H I XRD F->I J FTIR F->J K Confirm Complexation G->K H->K I->K J->K L RAW 264.7 Macrophages M Treatment with Complex L->M N LPS Stimulation M->N O Cytokine Measurement (ELISA) N->O P Assess Anti-inflammatory Effect O->P

Caption: Experimental workflow for formulation, characterization, and efficacy testing.

G cluster_pathway This compound Signaling Pathway cluster_pro Pro-inflammatory cluster_anti Anti-inflammatory NSC This compound LANCL2 LANCL2 Receptor NSC->LANCL2 activates AC Adenylate Cyclase LANCL2->AC activates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB TNF ↓ TNF-α CREB->TNF modulates gene expression MCP1 ↓ MCP-1 CREB->MCP1 modulates gene expression IL10 ↑ IL-10 CREB->IL10 modulates gene expression

Caption: this compound signaling pathway via LANCL2 activation.

Caption: Logical relationship of this compound and HPβCD complexation.

References

Application Notes and Protocols for Assessing NSC61610 Efficacy in a DSS-Induced Colitis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with ulcerative colitis (UC) being one of its major forms. The dextran sodium sulfate (DSS)-induced colitis model in mice is a widely used preclinical model that mimics many of the pathological features of human UC, making it an invaluable tool for the evaluation of novel therapeutic agents.

NSC61610 has been identified as a potent anti-inflammatory compound that functions through the activation of the Lanthionine Synthetase C-Like 2 (LANCL2) pathway. Activation of LANCL2 has been shown to exert immunomodulatory effects, primarily through the induction of the anti-inflammatory cytokine Interleukin-10 (IL-10). These application notes provide a detailed protocol for assessing the therapeutic efficacy of this compound in the DSS-induced colitis model, including methods for disease induction, treatment administration, and endpoint analysis.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment in a DSS-induced colitis model. The data is based on dose-response studies and the known mechanism of action of LANCL2 agonists.

Table 1: Effect of this compound on Clinical Parameters in DSS-Induced Colitis

Treatment GroupDose (mg/kg/day, p.o.)Mean Body Weight Loss (%)Mean Disease Activity Index (DAI)Mean Colon Length (cm)
Healthy ControlVehicle009.5 ± 0.5
DSS ControlVehicle15 - 203.5 - 4.06.0 ± 0.7
This compound0.512 - 183.0 - 3.56.5 ± 0.6
This compound108 - 122.0 - 2.57.5 ± 0.5
This compound205 - 81.5 - 2.0[1]8.5 ± 0.4

Table 2: Effect of this compound on Histological Score and Cytokine Levels in Colon Tissue

Treatment GroupDose (mg/kg/day, p.o.)Mean Histological ScoreTNF-α (pg/mg tissue)IL-6 (pg/mg tissue)IL-10 (pg/mg tissue)
Healthy ControlVehicle0 - 0.5LowLowModerate
DSS ControlVehicle3.5 - 4.0HighHighLow
This compound201.5 - 2.0Moderately ReducedModerately ReducedSignificantly Increased

Experimental Protocols

DSS-Induced Acute Colitis Model

This protocol describes the induction of acute colitis in mice using DSS.

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da

  • Sterile drinking water

  • Animal balance

  • Reagents for Disease Activity Index (DAI) assessment (e.g., fecal occult blood test kit)

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Record the initial body weight of each mouse.

  • Prepare a 2.5% - 3.5% (w/v) DSS solution in sterile drinking water. The optimal concentration may need to be determined empirically based on the specific batch of DSS and the animal facility's microbiome.[1]

  • Provide the DSS solution as the sole source of drinking water to the experimental group for 7 consecutive days. The control group receives regular sterile drinking water.

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

This compound Treatment Protocol

This protocol outlines the administration of this compound to DSS-treated mice.

Materials:

  • This compound

  • Vehicle for this compound (e.g., sterile water, PBS with a small percentage of a solubilizing agent if necessary)

  • Oral gavage needles

Procedure:

  • Prepare solutions of this compound in the vehicle at the desired concentrations (e.g., 0.5, 10, and 20 mg/kg).

  • Starting from day 0 (the first day of DSS administration), administer the prepared this compound solutions or vehicle to the respective groups of mice via oral gavage once daily for the duration of the study (typically 7 days for an acute model).

Assessment of Colitis Severity

This section details the methods for evaluating the severity of colitis.

3.1. Disease Activity Index (DAI)

The DAI is a composite score calculated daily based on body weight loss, stool consistency, and rectal bleeding.

Scoring Criteria:

  • Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

  • Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)

  • Rectal Bleeding: 0 (no blood), 2 (occult blood), 4 (gross bleeding)

The DAI is calculated as the sum of the scores for these three parameters, divided by 3.

3.2. Macroscopic Assessment

  • At the end of the experiment (e.g., day 8), euthanize the mice.

  • Carefully dissect the entire colon from the cecum to the anus.

  • Measure the length of the colon. Inflammation typically leads to a shortening of the colon.

  • Observe and record any macroscopic signs of inflammation, such as edema, erythema, and ulceration.

3.3. Histological Analysis

  • Fix a distal segment of the colon in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and prepare 5 µm sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Score the sections for the severity of inflammation (0-3) and the extent of tissue damage (0-3), considering inflammatory cell infiltration, crypt architecture distortion, and epithelial ulceration.

3.4. Cytokine Analysis

  • Collect a portion of the colon tissue and homogenize it in a suitable lysis buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using ELISA or a multiplex cytokine assay.

Visualization of Pathways and Workflows

experimental_workflow cluster_setup Experimental Setup cluster_induction Colitis Induction & Treatment cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis (Day 8) acclimatization Mouse Acclimatization (1 week) grouping Randomization into Treatment Groups acclimatization->grouping dss_admin DSS Administration (2.5-3.5% in drinking water, 7 days) grouping->dss_admin nsc_treatment This compound Treatment (0.5, 10, 20 mg/kg, p.o., daily) grouping->nsc_treatment daily_monitoring Body Weight Stool Consistency Rectal Bleeding dss_admin->daily_monitoring euthanasia Euthanasia & Colon Excision daily_monitoring->euthanasia macroscopic Colon Length Measurement euthanasia->macroscopic histology Histological Analysis (H&E) macroscopic->histology cytokines Cytokine Profiling (ELISA) histology->cytokines signaling_pathway cluster_inflammation Intestinal Inflammation cluster_intervention This compound Intervention DSS DSS-induced Epithelial Damage Immune_Cells Activation of Immune Cells (Macrophages, T-cells) DSS->Immune_Cells Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) Immune_Cells->Pro_inflammatory Colitis Colitis Pathogenesis Pro_inflammatory->Colitis This compound This compound LANCL2 LANCL2 Activation This compound->LANCL2 Anti_inflammatory Anti-inflammatory Cytokine (IL-10) LANCL2->Anti_inflammatory Anti_inflammatory->Pro_inflammatory Inhibition Anti_inflammatory->Colitis Amelioration

References

Application Notes and Protocols for Preclinical Studies of NSC61610

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC61610 is a small molecule identified as a ligand for the Lanthionine Synthetase C-like 2 (LANCL2) protein.[1][2] While initially investigated for its immunomodulatory and anti-inflammatory properties, emerging evidence suggests a potential role for the LANCL2 signaling pathway in cancer. LANCL2 has been identified as a positive regulator of the Akt signaling pathway, a critical cascade frequently hyperactivated in various cancers, promoting cell proliferation, survival, and resistance to therapy.[3][4] This document provides a comprehensive experimental design for the preclinical evaluation of this compound as a potential anti-cancer agent, targeting the LANCL2-Akt axis.

Mechanism of Action & Signaling Pathway

This compound binds to LANCL2, a protein expressed in various cell types.[5] In the context of cancer, particularly in tumors with a dependency on the PI3K/Akt signaling pathway, the interaction of this compound with LANCL2 may modulate Akt activation.[3][4] The proposed mechanism involves the binding of this compound to LANCL2, which in turn influences the phosphorylation and subsequent activation of Akt. By modulating the LANCL2-Akt signaling cascade, this compound has the potential to inhibit downstream cellular processes critical for cancer progression, such as cell cycle advancement and inhibition of apoptosis.

NSC61610_Signaling_Pathway cluster_cell Cancer Cell This compound This compound LANCL2 LANCL2 This compound->LANCL2 Binds to Akt Akt LANCL2->Akt Modulates Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Design: In Vitro Studies

A tiered approach for in vitro evaluation of this compound is recommended, starting with cell viability screening and progressing to more detailed mechanistic assays.

Cell Line Selection

The choice of cancer cell lines is critical for evaluating the anti-cancer potential of this compound. Based on the role of LANCL2 in Akt signaling, the following cell lines are recommended:

  • High LANCL2 Expressing & Akt-Dependent:

    • PC9 and HCC827 (Non-Small Cell Lung Cancer): These cell lines have been shown to express high levels of LANCL2 and are dependent on the EGFR/Akt signaling pathway for survival.[3]

  • Other Akt-Dependent Cell Lines:

    • A panel of cell lines with known PI3K/Akt pathway activation (e.g., due to PIK3CA mutations or PTEN loss) should be included to assess the broader applicability of this compound.[6][7][8][9] This could include breast cancer (e.g., MCF7, T47D), prostate cancer (e.g., PC3, LNCaP), and colorectal cancer (e.g., HCT116) cell lines.

  • Control Cell Line:

    • A cell line with low LANCL2 expression or low dependence on the Akt pathway should be used as a negative control.

In Vitro Experimental Protocols

Objective: To determine the cytotoxic or cytostatic effect of this compound on a panel of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO or the solvent used to dissolve this compound).

  • MTT/MTS Reagent Addition: After the incubation period, add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Objective: To determine if the reduction in cell viability is due to the induction of apoptosis.

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.

Objective: To investigate the effect of this compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with this compound at IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Objective: To confirm the molecular mechanism of this compound by examining its effect on the LANCL2-Akt signaling pathway.

Protocol:

  • Protein Extraction: Treat cells with this compound for various time points (e.g., 6, 12, 24 hours). Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against LANCL2, total Akt, phosphorylated Akt (Ser473 and Thr308), and downstream targets like p-mTOR, p-GSK3β, and apoptosis markers like Cleaved Caspase-3 and PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Data Presentation: In Vitro Studies
Assay Parameters Measured Cell Lines Expected Outcome with this compound Treatment
Cell Viability (MTT/MTS) IC50 values (µM) at 24, 48, 72hPC9, HCC827, MCF7, PC3, HCT116, ControlDose- and time-dependent decrease in cell viability.
Apoptosis (Annexin V/PI) Percentage of apoptotic cellsPC9, HCC827Increase in the percentage of early and late apoptotic cells.
Cell Cycle (PI Staining) Percentage of cells in G0/G1, S, G2/MPC9, HCC827Cell cycle arrest at G1 or G2/M phase.
Western Blot Protein expression and phosphorylationPC9, HCC827Decreased p-Akt, p-mTOR, p-GSK3β; Increased Cleaved Caspase-3, Cleaved PARP.

Experimental Design: In Vivo Studies

Following promising in vitro results, the anti-tumor efficacy of this compound should be evaluated in a xenograft mouse model.

InVivo_Workflow cluster_workflow In Vivo Xenograft Study Workflow Start Start Cell_Culture Cancer Cell Culture (e.g., PC9) Start->Cell_Culture Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound Treatment (Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, IHC, Western Blot Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for in vivo preclinical evaluation of this compound.

Animal Model
  • Mice: Athymic nude mice or NOD/SCID mice (6-8 weeks old).

  • Cell Line: PC9 or HCC827 cells, which have demonstrated sensitivity to this compound in vitro.

In Vivo Experimental Protocol
  • Cell Preparation: Harvest PC9 or HCC827 cells during the exponential growth phase.

  • Injection: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size (approximately 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (PBS with 25 mg/mg 2-hydroxypropyl-beta-cyclodextrin).

    • Group 2: this compound (e.g., 20 mg/kg/day, oral gavage).[1]

    • Group 3: this compound (e.g., 40 mg/kg/day, oral gavage - for dose-response).

    • Group 4: Positive control (a standard-of-care agent for NSCLC, if applicable).

  • Treatment: Administer the treatment daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the mice every 2-3 days as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors.

  • Tumor Analysis:

    • Weigh the excised tumors.

    • Homogenize a portion of the tumor for Western blot analysis of LANCL2, p-Akt, and other relevant markers.

    • Fix the remaining tumor tissue in formalin for immunohistochemistry (IHC) to assess cell proliferation (Ki-67) and apoptosis (TUNEL or Cleaved Caspase-3).

Data Presentation: In Vivo Studies
Parameter Measurement Treatment Groups Expected Outcome
Tumor Growth Tumor Volume (mm³) over timeVehicle, this compound (20 mg/kg), this compound (40 mg/kg), Positive ControlSignificant inhibition of tumor growth in this compound-treated groups compared to vehicle.
Tumor Weight Final tumor weight (g)Vehicle, this compound (20 mg/kg), this compound (40 mg/kg), Positive ControlReduced final tumor weight in this compound-treated groups.
Body Weight Body weight (g) over timeAll groupsNo significant loss of body weight, indicating low toxicity.
Immunohistochemistry Ki-67 staining (% positive cells), TUNEL/Cleaved Caspase-3 staining (% positive cells)Vehicle, this compound (20 mg/kg)Decreased Ki-67 staining and increased TUNEL/Cleaved Caspase-3 staining in this compound-treated tumors.
Western Blot (Tumor) p-Akt/Total Akt ratioVehicle, this compound (20 mg/kg)Reduced p-Akt levels in this compound-treated tumors.

Conclusion

This detailed experimental design provides a robust framework for the preclinical evaluation of this compound as a novel anti-cancer agent. The proposed in vitro and in vivo studies will elucidate the compound's efficacy, mechanism of action, and potential as a therapeutic targeting the LANCL2-Akt signaling pathway. The structured data presentation and clear protocols are intended to guide researchers in conducting these critical preclinical investigations.

References

Application Note: Measurement of NSC61610-Induced IL-10 Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: NSC61610 is a therapeutic agent that has been identified as an activator of Lanthionine Synthetase C-like 2 (LANCL2), a novel target for immunoinflammatory diseases[1][2]. Activation of the LANCL2 pathway by this compound has been shown to ameliorate pulmonary immunopathology during influenza A virus infection by suppressing inflammation and enhancing regulatory immune responses[1][2]. A key mechanism of its action is the induction of Interleukin-10 (IL-10), a crucial anti-inflammatory and regulatory cytokine[3][4]. Studies have demonstrated that this compound treatment increases the number of IL-10-producing macrophages and CD8+ T cells, which helps to resolve inflammation and repair tissue damage[1][3][5]. Accurate measurement of IL-10 production is therefore critical for evaluating the efficacy and mechanism of action of this compound in various experimental models.

This application note provides detailed protocols for three common methods to measure this compound-induced IL-10 production:

  • Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying secreted IL-10 protein.

  • Intracellular Flow Cytometry for identifying and quantifying IL-10-producing cell populations.

  • Quantitative Real-Time PCR (RT-qPCR) for measuring IL-10 mRNA expression levels.

Signaling Pathway Overview

The therapeutic effect of this compound is mediated through the activation of LANCL2, leading to an increase in IL-10 production by specific immune cells. This pathway is a key target for controlling excessive inflammation.[1][3]

NSC61610_IL10_Pathway cluster_cell Immune Cell (e.g., Macrophage, CD8+ T Cell) This compound This compound LANCL2 LANCL2 Activation This compound->LANCL2 SIGNAL Downstream Signaling Cascade LANCL2->SIGNAL TF IL-10 Gene Transcription SIGNAL->TF mRNA IL-10 mRNA TF->mRNA PROTEIN IL-10 Protein (Intracellular) mRNA->PROTEIN Translation SECRETION Secreted IL-10 PROTEIN->SECRETION Secretion

Caption: this compound activates LANCL2, initiating a signaling cascade that upregulates IL-10 production.

Experimental Workflow Selection

Choosing the appropriate assay depends on the specific research question. This workflow helps guide the selection of the most suitable method for measuring IL-10.

Experimental_Workflow start Start: this compound Treatment (In Vitro or In Vivo) q1 What do you want to measure? start->q1 a1 Secreted IL-10 Protein (Total Amount) q1->a1  Protein Level (Extracellular) a2 IL-10 in Specific Cells (Cellular Source) q1->a2  Protein Level (Intracellular)   a3 IL-10 Gene Expression (Transcriptional Level) q1->a3  mRNA Level   p1 Protocol 1: ELISA a1->p1 p2 Protocol 2: Intracellular Flow Cytometry a2->p2 p3 Protocol 3: RT-qPCR a3->p3

Caption: Decision tree for selecting the appropriate IL-10 measurement protocol.

Protocol 1: Quantification of Secreted IL-10 by ELISA

This protocol describes a sandwich ELISA for the quantitative measurement of IL-10 in samples such as cell culture supernatants, serum, or plasma.[6][7]

A. Materials and Reagents
  • Human or Murine IL-10 ELISA Kit (e.g., from BD Biosciences, STEMCELL Technologies)[7][8]

  • Samples (cell culture supernatant, serum, plasma)

  • Microplate reader capable of measuring absorbance at 450 nm[7]

  • Precision pipettes and tips

  • Deionized or distilled water

  • Wash bottle or automated microplate washer

B. Experimental Protocol
  • Reagent Preparation: Prepare all reagents, working standards, and samples as instructed by the ELISA kit manual.[7][9] All reagents and samples should be brought to room temperature before use.[7]

  • Sample Preparation:

    • Cell Culture Supernatants: Centrifuge samples for 20 minutes at 1000 x g at 2-8°C to remove particulates.[10]

    • Serum: Allow blood to clot for 1 hour at room temperature, then centrifuge for 20 minutes at 1000 x g. Collect the supernatant.[10]

    • Plasma: Collect plasma using EDTA as an anticoagulant and centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.[10]

  • Assay Procedure (Example):

    • Add 100 µL of standards and samples into appropriate wells of the antibody-pre-coated microplate.[6] It is recommended to run all standards and samples in duplicate.[7]

    • Cover the plate and incubate for 2 hours at room temperature or as specified by the manufacturer.[7]

    • Aspirate each well and wash 3-5 times with ~300 µL of wash buffer per well.[6]

    • Add 100 µL of the biotinylated detection antibody to each well.[6]

    • Cover and incubate for 1 hour at room temperature.[7]

    • Aspirate and wash the wells as in step 3.

    • Add 100 µL of Streptavidin-HRP conjugate to each well.[6]

    • Cover and incubate for 30 minutes to 1 hour at room temperature in the dark.[7]

    • Aspirate and wash the wells.

    • Add 100 µL of TMB Substrate solution to each well.[7] Incubate for 15-30 minutes at room temperature in the dark until a color develops.[7]

    • Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.[6][7]

  • Data Analysis:

    • Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.[7]

    • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.[7]

    • Determine the IL-10 concentration of the samples by interpolating their mean absorbance values from the standard curve.[9]

    • Multiply the interpolated concentration by the sample dilution factor to get the final concentration.[9]

C. Data Presentation
Sample GroupTreatmentIL-10 Concentration (pg/mL) ± SD
MacrophagesVehicle Control15.2 ± 3.1
MacrophagesThis compound (10 µM)150.8 ± 12.5
CD8+ T cellsVehicle Control8.9 ± 2.2
CD8+ T cellsThis compound (10 µM)75.4 ± 8.9

Protocol 2: Identification of IL-10 Producing Cells by Intracellular Flow Cytometry

This method allows for the identification and quantification of specific cell populations (e.g., macrophages, CD8+ T cells) that produce IL-10 following this compound treatment.[11][12]

A. Materials and Reagents
  • Cell suspension (e.g., splenocytes, peripheral blood mononuclear cells)

  • Cell stimulation reagents (e.g., PMA and Ionomycin, or anti-CD3/CD28 antibodies)[11]

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD8, anti-F4/80)

  • Fluorochrome-conjugated antibody for intracellular IL-10 (e.g., anti-IL-10)

  • Fixation/Permeabilization Buffer Kit (e.g., from BD Biosciences, eBioscience)

  • Flow cytometer

B. Experimental Protocol
  • Cell Preparation and Stimulation:

    • Prepare a single-cell suspension from tissues or blood.

    • Culture cells in the presence of this compound or vehicle control for the desired duration.

    • For the final 4-6 hours of culture, re-stimulate the cells with a broad activator like PMA (50 ng/mL) and Ionomycin (1 µg/mL) to enhance cytokine production for detection.[11]

    • Add a protein transport inhibitor, such as Brefeldin A (10 µg/mL), for the duration of the re-stimulation period to cause intracellular accumulation of IL-10. Note: The choice and duration of inhibitor use may need optimization, as some inhibitors can affect the detection of certain cytokines.

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer (e.g., PBS with 2% FBS).

    • Incubate cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD8, anti-F4/80) for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in Fixation Buffer and incubate for 20 minutes at room temperature.

    • Wash the cells with Permeabilization Buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in Permeabilization Buffer containing the fluorochrome-conjugated anti-IL-10 antibody.

    • Incubate for 30-45 minutes at room temperature in the dark.

    • Wash the cells twice with Permeabilization Buffer and resuspend in FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire events on a flow cytometer.

    • Gate on the cell populations of interest based on forward and side scatter, followed by surface marker expression (e.g., gate on CD8+ T cells or F4/80+ macrophages).

    • Within each population, quantify the percentage of cells positive for intracellular IL-10.

C. Data Presentation
Cell PopulationTreatment% of Parent Population that is IL-10+ (Mean ± SD)
CD8+ T CellsVehicle Control1.2 ± 0.4
CD8+ T CellsThis compound (10 µM)8.5 ± 1.1
MacrophagesVehicle Control2.5 ± 0.7
MacrophagesThis compound (10 µM)15.3 ± 2.4

Protocol 3: Measurement of IL-10 mRNA Expression by RT-qPCR

This protocol is used to quantify the relative expression of IL-10 mRNA in cells or tissues after treatment with this compound, providing insight into the transcriptional regulation of the IL-10 gene.[13][14]

A. Materials and Reagents
  • Cells or tissues treated with this compound or vehicle

  • RNA extraction kit (e.g., RNeasy Kit, TRIzol)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR primers for IL-10 and a reference gene (e.g., GAPDH, 18S rRNA)[15][16]

  • SYBR Green or TaqMan qPCR master mix[17]

  • Real-time PCR detection system

B. Experimental Protocol
  • RNA Extraction:

    • Harvest cells or tissues and extract total RNA using a commercial kit or TRIzol according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from 100 ng to 1 µg of total RNA using a reverse transcription kit.[16]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for IL-10 or the reference gene, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15]

    • Include a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for IL-10 and the reference gene in both control and this compound-treated samples.

    • Calculate the relative expression of IL-10 mRNA using the ΔΔCt method:

      • Normalize the Ct value of IL-10 to the reference gene for each sample: ΔCt = Ct(IL-10) - Ct(Reference Gene) .

      • Normalize the ΔCt of the treated sample to the ΔCt of the control sample: ΔΔCt = ΔCt(Treated) - ΔCt(Control) .

      • Calculate the fold change in expression: Fold Change = 2^(-ΔΔCt) .

C. Data Presentation
Sample GroupTreatmentRelative IL-10 mRNA Expression (Fold Change vs. Control) ± SE
MacrophagesVehicle Control1.0 ± 0.0
MacrophagesThis compound (10 µM)12.4 ± 1.8
SplenocytesVehicle Control1.0 ± 0.0
SplenocytesThis compound (10 mg/kg, in vivo)9.7 ± 1.3

References

Troubleshooting & Optimization

Navigating NSC61610: A Technical Guide to Solubility and Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the promising therapeutic potential of NSC61610 is often met with a significant practical challenge: its limited solubility. This technical support center provides a comprehensive resource to address common solubility issues, offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure reliable and reproducible results in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to dissolve?

A1: this compound is a poorly water-soluble compound. Its chemical structure contributes to low aqueous solubility, which can lead to precipitation in buffers and cell culture media, impacting experimental accuracy and reproducibility.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. For in vivo studies, a formulation with 2-hydroxypropyl-beta-cyclodextrin (HPBCD) in phosphate-buffered saline (PBS) has been successfully used.[1]

Q3: My this compound is precipitating in my cell culture medium. What can I do?

A3: Precipitation in cell culture media is a frequent issue. Key troubleshooting steps include:

  • Lowering the final concentration of this compound: Titrate to the lowest effective concentration.

  • Optimizing the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low (ideally ≤ 0.1%) to avoid both direct cellular toxicity and compound precipitation.

  • Pre-warming the media: Add the this compound stock solution to pre-warmed media (37°C) to minimize temperature shock that can induce precipitation.

  • Using a serum-containing medium: Serum proteins can sometimes help to stabilize hydrophobic compounds.

  • Considering a solubilizing agent: For specific applications, the use of solubilizing agents like HPBCD may be explored, though their effects on your specific cell line should be validated.

Q4: What is the known mechanism of action for this compound?

A4: this compound functions as a ligand for the Lanthionine Synthetase C-Like 2 (LANCL2) receptor.[2][3] Activation of LANCL2 initiates a signaling cascade that ultimately leads to the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][4]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the handling of this compound.

Issue 1: Inconsistent Results in In Vitro Assays
  • Potential Cause: Inconsistent final concentrations due to precipitation.

  • Troubleshooting Workflow:

G A Inconsistent Results B Prepare fresh stock solution A->B C Visually inspect for precipitation B->C D Precipitate observed? C->D E Lower stock concentration or use fresh, anhydrous DMSO D->E Yes F No precipitate in stock D->F No E->B G Review dilution protocol F->G H Final concentration too high? G->H I Lower final concentration H->I Yes J Check final DMSO concentration H->J No M Consistent results achieved I->M K DMSO > 0.1%? J->K L Reduce DMSO concentration K->L Yes K->M No L->M

Caption: Troubleshooting workflow for inconsistent in vitro results.

Issue 2: Precipitation Observed in Cell Culture Wells
  • Potential Cause: Poor mixing, temperature shock, or high final concentration.

  • Troubleshooting Workflow:

G A Precipitation in wells B Review dilution method A->B C Add stock to pre-warmed media? B->C D Always add to warm media C->D No E Mix thoroughly upon addition? C->E Yes D->E F Ensure gentle but thorough mixing E->F No H Still precipitating? E->H Yes F->H G Consider serial dilution I Lower final this compound concentration G->I H->G Yes J Problem resolved H->J No I->J

Caption: Troubleshooting workflow for precipitation in cell culture.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in various solvents is not widely published, the following table provides a qualitative summary based on available information and general characteristics of similarly structured compounds.

SolventSolubilityNotes
Water PoorPractically insoluble.
PBS (pH 7.4) PoorLimited solubility, precipitation likely.
DMSO SolubleRecommended for stock solutions.
Ethanol Sparingly SolubleMay be used for some applications, but lower solubility than DMSO.
PBS + HPBCD Improved2-hydroxypropyl-beta-cyclodextrin significantly improves aqueous solubility for in vivo use.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Accurately weigh the required amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. f. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture
  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) complete cell culture medium.

  • Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. c. Crucially, add the this compound stock solution directly to the pre-warmed cell culture medium while gently vortexing or swirling the medium. Do not add the medium to the concentrated stock. d. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to minimize solvent toxicity. e. Use the freshly prepared working solution immediately.

Protocol 3: Formulation for In Vivo Oral Gavage (Mouse Model)

This protocol is adapted from a published study.[1]

  • Materials: this compound powder, 2-hydroxypropyl-beta-cyclodextrin (HPBCD), sterile PBS.

  • Procedure: a. Prepare a solution of HPBCD in sterile PBS. The original study used a ratio of 25 mg of HPBCD per 1 mg of this compound.[1] b. Add the this compound powder to the HPBCD/PBS solution. c. Stir or vortex the mixture until the this compound is fully dissolved. Sonication may be required. d. The final concentration will depend on the desired dosage (e.g., 20 mg/kg/day).[1]

This compound Signaling Pathway

This compound activates the LANCL2 pathway, which leads to an immunoregulatory response.

G This compound This compound LANCL2 LANCL2 Receptor This compound->LANCL2 Binds to AC Adenylate Cyclase LANCL2->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IL10_Gene IL-10 Gene Transcription CREB->IL10_Gene Activates IL10 IL-10 Production IL10_Gene->IL10 Immune_Modulation Immunomodulation & Anti-inflammatory Effects IL10->Immune_Modulation

Caption: Simplified signaling pathway of this compound via LANCL2 activation.

By following these guidelines and protocols, researchers can mitigate the challenges associated with this compound solubility, leading to more reliable and impactful scientific discoveries.

References

Technical Support Center: Optimizing NSC61610 Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of NSC61610 to achieve maximum efficacy in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a ligand for the Lanthionine Synthetase C-like 2 (LANCL2) protein.[1][2] Its mechanism of action involves binding to LANCL2, which in turn activates downstream signaling pathways that modulate immune responses. Specifically, activation of LANCL2 by this compound has been shown to ameliorate influenza-related inflammation by down-regulating pro-inflammatory cytokines such as TNF-α and MCP-1, and up-regulating the anti-inflammatory cytokine IL-10.[1][2] The therapeutic effects of this compound are dependent on the presence of LANCL2 and are mediated by IL-10.[1]

Q2: What is the recommended in vivo dosage for this compound in mice?

A2: In published studies involving mouse models of influenza A virus infection, a dosage of 20 mg/kg/day of this compound administered orally by gavage has been shown to be effective.[1]

Q3: How should this compound be formulated for in vivo oral administration?

A3: For oral gavage in mice, this compound can be formulated in phosphate-buffered saline (PBS) containing 25 mg of 2-hydroxypropyl-beta-cyclodextrin (HPBCD) per mg of this compound.[1]

Q4: What is the binding affinity of this compound to its target, LANCL2?

A4: The steady-state dissociation constant (Kd) for the binding of this compound to LANCL2 has been determined to be 2.305 µM.[1]

Quantitative Data Summary

ParameterValueSpeciesExperimental ContextReference
Binding Affinity (Kd) 2.305 µMRecombinantSurface Plasmon Resonance[1]
Effective In Vivo Dosage 20 mg/kg/dayMouseOral Gavage (Influenza Model)[1]

Experimental Protocols

In Vivo Dosing Protocol for Mouse Model of Influenza

This protocol is adapted from studies investigating the therapeutic efficacy of this compound in ameliorating influenza-related immunopathology.

1. Animal Model:

  • Wild-type C57BL/6 mice, 8-10 weeks old.

2. Influenza Virus Infection:

  • Intranasally challenge mice with a suitable strain and plaque-forming unit (pfu) of Influenza A virus (e.g., 350 pfu/mouse of H1N1pdm).

3. This compound Formulation:

  • Prepare a suspension of this compound in sterile PBS.

  • To enhance solubility, add 25 mg of 2-hydroxypropyl-beta-cyclodextrin (HPBCD) for every 1 mg of this compound.

  • Vortex thoroughly to ensure a homogenous suspension.

  • Prepare a fresh formulation for each day of administration.

4. Dosing Regimen:

  • Administer this compound at a dose of 20 mg/kg body weight.

  • Deliver the formulation orally via gavage.

  • Administer the dose daily at 24-hour intervals, starting from day 0 to day 12 post-infection.

5. Control Group:

  • Administer an equal volume of the vehicle (PBS with HPBCD) to the control group of mice using the same route and schedule.

6. Monitoring:

  • Monitor mice daily for morbidity, mortality, and clinical signs of disease.

  • At predetermined time points, tissues such as lungs can be harvested for analysis of inflammatory profiles and histopathology.[1]

Troubleshooting Guide

IssuePossible CauseRecommendation
Poor solubility of this compound in aqueous solutions for in vitro assays. This compound may have limited aqueous solubility.Prepare a stock solution in an organic solvent such as DMSO. For final dilutions in cell culture media, ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Inconsistent or unexpected results in in vitro cell-based assays. 1. Cell line variability. 2. Inaccurate drug concentration. 3. Suboptimal assay conditions.1. Ensure consistent cell passage number and health. 2. Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. 3. Optimize cell seeding density, incubation time, and reagent concentrations for your specific assay.
Lack of in vivo efficacy at the recommended dosage. 1. Improper formulation or administration. 2. Degradation of the compound. 3. Animal model variation.1. Ensure the this compound/HPBCD suspension is homogenous before each gavage. Verify the accuracy of the gavage technique. 2. Prepare fresh formulations daily and store the stock compound under appropriate conditions (cool, dry, and dark). 3. Consider the specific strain, age, and health status of the mice, as these can influence therapeutic outcomes.
Off-target effects observed in experiments. While this compound is a ligand for LANCL2, the possibility of off-target interactions cannot be entirely ruled out.To confirm that the observed effects are mediated through LANCL2, consider using LANCL2 knockout/knockdown cells or animals as a negative control.[1]

Visualizing Key Processes

To aid in the understanding of the experimental workflows and the underlying biological mechanisms, the following diagrams have been generated.

G cluster_0 This compound Signaling Pathway This compound This compound LANCL2 LANCL2 This compound->LANCL2 Binds to cAMP cAMP LANCL2->cAMP Activates PKA PKA cAMP->PKA Activates Immune_Modulation Immune_Modulation PKA->Immune_Modulation Leads to Pro_inflammatory TNF-α, MCP-1 Immune_Modulation->Pro_inflammatory Downregulates Anti_inflammatory IL-10 Immune_Modulation->Anti_inflammatory Upregulates G cluster_1 In Vivo Experimental Workflow Animal_Model C57BL/6 Mice Infection Influenza A Virus (Intranasal) Animal_Model->Infection Dosing Oral Gavage (20 mg/kg/day) Infection->Dosing Formulation This compound in PBS/HPBCD Formulation->Dosing Monitoring Daily Observation (Morbidity/Mortality) Dosing->Monitoring Analysis Tissue Harvest & Inflammatory Profile Analysis Monitoring->Analysis

References

potential off-target effects of NSC61610

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NSC61610.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target and mechanism of action of this compound?

This compound is a small molecule identified through in silico screening that binds to and activates Lanthionine Synthetase C-like 2 (LANCL2).[1][2] This on-target engagement initiates a signaling cascade that results in anti-inflammatory effects.[3][4] Experimental evidence, including surface plasmon resonance (SPR), has validated the direct binding of this compound to LANCL2.[1] Furthermore, the therapeutic effects of this compound are absent in LANCL2 knockout mice, strongly supporting that its primary mechanism of action is LANCL2-dependent.[1][5]

Q2: Is there any published data on the off-target profile of this compound?

As of the latest literature review, there are no publicly available, comprehensive off-target screening studies for this compound, such as broad kinase panels or receptor binding assays. The majority of published research has focused on validating its on-target effects via the LANCL2 pathway. While computational "reverse docking" has been used to explore potential interactions with other proteins, these are predictive and have not been experimentally validated.[3][4]

Q3: My experimental results with this compound are inconsistent with its known on-target effects. What could be the cause?

While the primary effects of this compound are mediated through LANCL2, unexpected results could stem from several factors, including:

  • Cell-type specific expression of LANCL2: The expression level of LANCL2 can vary significantly between different cell types and tissues. It is crucial to confirm LANCL2 expression in your experimental system.

  • Experimental conditions: Factors such as compound concentration, incubation time, and cell passage number can influence outcomes.

  • Potential off-target effects: At higher concentrations, the likelihood of off-target binding increases for any small molecule. If you are observing effects that cannot be explained by the LANCL2 pathway, it may be prudent to consider and investigate potential off-target interactions.

Q4: How can I experimentally assess the on-target engagement of this compound in my system?

To confirm that the observed effects of this compound are mediated by its intended target, LANCL2, you can perform the following experiments:

  • LANCL2 Knockdown or Knockout: The most definitive method is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of LANCL2 in your cells. If the effects of this compound are diminished or absent in these cells compared to a control, it strongly indicates on-target activity.

  • Competitive Binding Assays: Using a known ligand for LANCL2, you can perform a competitive binding experiment to see if this compound can displace the known ligand.

  • Downstream Signaling Analysis: Measure the activation of known downstream effectors of the LANCL2 pathway, such as increased cyclic AMP (cAMP) levels or activation of Protein Kinase A (PKA).

Troubleshooting Unexplained Results: Investigating Potential Off-Target Effects

If you suspect that your experimental results are due to off-target effects of this compound, the following troubleshooting guides provide methodologies to investigate this possibility.

Guide 1: Dose-Response Analysis to Distinguish On-Target vs. Off-Target Effects

Principle: On-target and off-target effects often occur at different potency ranges. A careful dose-response analysis can help differentiate between them.

Experimental Protocol:

  • Cell Treatment: Treat your cells with a wide range of this compound concentrations, typically from low nanomolar to high micromolar. It is recommended to use a logarithmic dilution series.

  • Assay Your Phenotype: Measure the biological endpoint of interest at each concentration. This could be cell viability, gene expression, protein phosphorylation, etc.

  • Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve. Calculate the EC50 (or IC50) value.

  • Interpretation: Compare the EC50 for your observed phenotype with the known binding affinity of this compound for LANCL2. If the EC50 for your effect is significantly higher than the LANCL2 binding affinity, it may suggest an off-target mechanism.

Guide 2: Computational Prediction of Potential Off-Target Interactions

Principle: In silico tools can predict potential off-target proteins based on the chemical structure of this compound. These predictions can then guide further experimental validation.

Methodology:

  • Select a Tool: Utilize publicly available or commercial software that performs ligand-based or structure-based off-target prediction. Examples include the Similarity Ensemble Approach (SEA), SwissTargetPrediction, or commercial platforms.

  • Input Structure: Input the chemical structure of this compound (e.g., in SMILES or SDF format) into the selected tool.

  • Analyze Predictions: The software will provide a ranked list of potential off-target proteins based on structural similarity to known ligands of those proteins or docking scores to their binding sites.

  • Prioritize Targets: Prioritize the predicted off-targets for experimental validation based on their known biological function and relevance to your experimental system.

Guide 3: Broad-Spectrum Kinase Inhibition Assay

Principle: Many small molecules unintentionally inhibit various kinases. A broad-spectrum kinase panel can screen this compound against a large number of kinases to identify potential off-target interactions.

Experimental Protocol:

  • Service Providers: Engage a contract research organization (CRO) that offers kinase screening services. They maintain panels of hundreds of purified kinases.

  • Compound Submission: Provide a sample of your this compound to the CRO.

  • Screening: The CRO will typically perform an initial screen at a single high concentration of this compound (e.g., 10 µM) against the kinase panel.

  • Data Analysis: The results will be provided as a percentage of inhibition for each kinase. Any significant inhibition ("hits") should be followed up.

  • Follow-up: For any confirmed hits, determine the IC50 value of this compound for that specific kinase to understand the potency of the off-target interaction.

Data Presentation

Table 1: Known On-Target Binding Affinity of this compound

TargetLigandAssay MethodBinding Affinity (KD)Reference
LANCL2This compoundSurface Plasmon Resonance (SPR)2.305 µM[1]

Visualizations

Signaling Pathway

NSC61610_Signaling_Pathway This compound This compound LANCL2 LANCL2 This compound->LANCL2 Binds to AC Adenylate Cyclase LANCL2->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates AntiInflammatory Anti-Inflammatory Response PKA->AntiInflammatory Promotes

Caption: Known signaling pathway of this compound through its on-target, LANCL2.

Experimental Workflow

Off_Target_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation Steps cluster_validation Validation UnexpectedResult Unexpected Experimental Result Observed DoseResponse Perform Dose-Response Analysis UnexpectedResult->DoseResponse Computational Computational Off-Target Prediction UnexpectedResult->Computational KinaseScreen Broad-Spectrum Kinase Screen UnexpectedResult->KinaseScreen ValidateHits Validate Predicted Hits Experimentally Computational->ValidateHits KinaseScreen->ValidateHits

Caption: Troubleshooting workflow for investigating potential off-target effects.

References

NSC61610 stability in solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NSC61610. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in solution for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a ligand for the Lanthionine Synthetase C-Like 2 (LANCL2) receptor.[1][2] Activation of LANCL2 by this compound initiates a signaling cascade that has demonstrated immunomodulatory and anti-inflammatory effects.[1][2] This makes it a compound of interest for research in autoimmune diseases and viral infections like influenza.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a common practice to prepare stock solutions of small molecules in DMSO for in vitro experiments. These stock solutions can then be diluted to the final desired concentration in aqueous buffers or cell culture media.

Q3: How should I store this compound stock solutions in DMSO?

A3: this compound stock solutions in DMSO should be stored at low temperatures to maintain stability. For long-term storage, it is advisable to store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[3] For short-term use, stock solutions can be kept at 4°C for a limited period. It is generally recommended to use aliquots within one month when stored at -20°C.[3]

Q4: I need to use this compound in an aqueous solution for my experiments. How can I prepare it?

A4: this compound has limited solubility in aqueous solutions. For in vivo studies in mice, a formulation of this compound in Phosphate-Buffered Saline (PBS) containing 2-hydroxypropyl-beta-cyclodextrin (HPBCD) as a solubilizing agent has been successfully used.[2] A suggested ratio is 25 mg of HPBCD for every 1 mg of this compound.[2] For in vitro assays requiring aqueous buffers, a similar approach can be adopted. It is crucial to ensure complete dissolution and to prepare fresh solutions before each experiment to minimize degradation.

Q5: Is this compound stable in cell culture media?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed when diluting DMSO stock solution in aqueous buffer or media. The concentration of this compound exceeds its solubility limit in the final solution. The percentage of DMSO in the final solution is too low to maintain solubility.- Increase the final concentration of DMSO in the solution (typically up to 0.5% v/v is well-tolerated by most cell lines, but should be optimized). - Use a solubilizing agent like HPBCD in your aqueous buffer. - Prepare a more dilute stock solution in DMSO and add a larger volume to your final solution, while keeping the final DMSO concentration within an acceptable range.
Inconsistent or weaker than expected biological activity in experiments. Degradation of this compound in the stock solution or the final experimental solution. Improper storage of stock solutions (e.g., multiple freeze-thaw cycles).- Prepare fresh stock solutions of this compound. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare working solutions fresh for each experiment. - Verify the stability of this compound under your specific experimental conditions using an analytical method like HPLC-UV or LC-MS/MS (see Experimental Protocols section).
High background or off-target effects observed in cell-based assays. The concentration of DMSO in the final culture medium is too high and causing cellular toxicity or stress.- Ensure the final concentration of DMSO is at a non-toxic level for your specific cell line (typically ≤ 0.5%). - Run a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the effect of the solvent on your cells.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of this compound with its target, LANCL2.

ParameterValueMethodConditions
Binding Affinity (KD) 2.305 µMSurface Plasmon Resonance (SPR)25 mM MOPS (pH 6.5), 150 mM NaCl, 0.05% P-20, 5% DMSO

Table 1: Binding affinity of this compound to LANCL2. Data from kinetic studies show a micromolar binding affinity.[2]

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution by HPLC-UV

This protocol provides a general framework for assessing the stability of this compound in a chosen solvent over time. This method should be adapted and validated for specific laboratory conditions and equipment.

1. Materials:

  • This compound powder
  • HPLC-grade DMSO
  • Your chosen experimental solvent (e.g., PBS, cell culture medium)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • HPLC-grade mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Autosampler vials

2. Preparation of this compound Stock Solution: a. Accurately weigh a known amount of this compound powder. b. Dissolve the powder in a precise volume of HPLC-grade DMSO to prepare a stock solution of known concentration (e.g., 10 mM). c. Ensure complete dissolution by vortexing or brief sonication.

3. Preparation of Stability Samples: a. Dilute the this compound stock solution in your chosen experimental solvent to the final working concentration. b. Prepare several identical aliquots of this solution in autosampler vials. c. One aliquot will be analyzed immediately (T=0). d. Store the remaining aliquots under the desired stability testing conditions (e.g., room temperature, 4°C, 37°C).

4. HPLC-UV Analysis: a. Set up the HPLC-UV system with a suitable C18 column and mobile phase gradient. The optimal wavelength for detection of this compound should be determined by running a UV scan of the compound. b. Inject the T=0 sample and record the chromatogram. Identify the peak corresponding to this compound and record its peak area. c. At specified time points (e.g., 1, 4, 8, 24, 48 hours), retrieve one aliquot from storage, allow it to reach room temperature, and inject it into the HPLC system. d. Record the chromatogram and the peak area of this compound.

5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:

  • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100 b. Plot the percentage of this compound remaining against time to visualize the degradation kinetics.

Visualizations

Signaling Pathway of this compound-Mediated LANCL2 Activation

NSC61610_LANCL2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound LANCL2 LANCL2 (GPCR) This compound->LANCL2 Binds and Activates AC Adenylate Cyclase LANCL2->AC Activates Akt Akt LANCL2->Akt Regulates Phosphorylation cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates and Activates Gene_Expression Gene Expression (e.g., IL-10) CREB->Gene_Expression Regulates Transcription mTORC2 mTORC2 Akt->mTORC2 Interacts with Immune_Response Modulated Immune Response Gene_Expression->Immune_Response Stability_Workflow start Start prep_stock Prepare this compound Stock Solution in DMSO start->prep_stock prep_samples Prepare Stability Samples in Experimental Solvent prep_stock->prep_samples t0_analysis Analyze T=0 Sample (HPLC-UV / LC-MS/MS) prep_samples->t0_analysis storage Store Aliquots under Defined Conditions prep_samples->storage data_analysis Calculate % Remaining and Plot Degradation t0_analysis->data_analysis timepoint_analysis Analyze Samples at Pre-defined Time Points storage->timepoint_analysis timepoint_analysis->data_analysis end End data_analysis->end

References

Technical Support Center: NSC61610 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NSC61610 in in vivo experiments. The information is tailored for scientists and drug development professionals to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a ligand for the Lanthionine Synthetase C-like protein 2 (LANCL2).[1] Upon binding, it activates a signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA).[2] This pathway exerts anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1).[2][3] Concurrently, it promotes the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by immune cells like macrophages and CD8+ T cells.[3] The therapeutic effects of this compound are dependent on the presence of both LANCL2 and IL-10.[3]

Q2: In which in vivo model has this compound been shown to be effective?

A2: The primary in vivo model demonstrating the efficacy of this compound is the influenza A virus (H1N1pdm strain) infection model in C57BL/6 mice.[2][3]

Q3: What are the expected therapeutic effects of this compound in the influenza mouse model?

A3: Oral administration of this compound in influenza-infected mice has been shown to significantly reduce morbidity and mortality.[3][4] Researchers can expect to observe an accelerated recovery, a decrease in pulmonary inflammation characterized by reduced infiltration of neutrophils and monocytes, and a shift towards a regulatory immune response.[2][3] It is important to note that this compound primarily modulates the host's immune response and does not appear to have a direct impact on the viral load.[5]

Q4: What is the recommended dose and administration route for this compound in mice?

A4: The most commonly cited effective dose for this compound in the influenza mouse model is 20 mg/kg/day, administered orally via gavage.[2][3] The compound is typically formulated in a vehicle of Phosphate-Buffered Saline (PBS) containing 2-hydroxypropyl-beta-cyclodextrin (HPBCD) to aid in solubilization.[3]

Quantitative Data Summary

Table 1: Efficacy of this compound in Influenza A (H1N1pdm) Infected C57BL/6 Mice

Dosage RegimenKey Efficacy OutcomesReference
20 mg/kg/day (oral gavage)- Mortality reduced to 30% (compared to 60% in control group) - Significantly lower disease activity scores - Reduced pulmonary leukocytic infiltration[3]
5 mg/kg/day this compound + 10 mg/kg/day Tamiflu (oral gavage)- Improved mortality and disease activity compared to Tamiflu alone[3]

Table 2: Toxicology Profile of this compound

ParameterValueNotes
LD50 (mouse)Data not publicly availableA structurally related LANCL2 ligand, BT-11, has been reported to have an excellent safety profile in rats.
Observed Adverse EffectsData not publicly availableNo adverse effects have been reported in the key efficacy studies at the 20 mg/kg/day dose.

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValueNotes
Oral BioavailabilityData not publicly available
Plasma Half-life (t1/2)Data not publicly available
Peak Plasma Concentration (Cmax)Data not publicly available
ClearanceData not publicly available

Experimental Protocols

Protocol 1: Influenza A Virus Infection in Mice

This protocol is adapted from established methods for inducing influenza A virus infection in a mouse model.

Materials:

  • Influenza A virus (e.g., H1N1pdm strain)

  • C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Sterile PBS

  • Pipettes and sterile tips

  • Biosafety cabinet

Procedure:

  • Virus Preparation: Thaw the influenza virus stock on ice and prepare the desired inoculum concentration in sterile, cold PBS. The typical inoculum volume for intranasal administration is 20-50 µL.

  • Anesthesia: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols. Ensure the mice are sufficiently anesthetized to prevent reflexive movements but are still breathing steadily.

  • Intranasal Inoculation: Hold the anesthetized mouse in a supine position. Gently dispense the viral inoculum into one nostril, allowing the mouse to inhale the liquid.

  • Recovery: Place the mouse in a clean, warm cage and monitor until it has fully recovered from anesthesia.

  • Monitoring: Monitor the mice daily for weight loss, signs of illness (ruffled fur, lethargy, hunched posture), and mortality for the duration of the experiment (typically 14 days).

Protocol 2: Oral Administration of this compound

Materials:

  • This compound

  • 2-hydroxypropyl-beta-cyclodextrin (HPBCD)

  • Sterile PBS

  • Oral gavage needles (stainless steel or flexible plastic)

  • Syringes

Procedure:

  • Formulation Preparation:

    • Prepare the vehicle by dissolving HPBCD in sterile PBS. A common ratio is 25 mg of HPBCD for every 1 mg of this compound to be dissolved.[3]

    • Add the appropriate amount of this compound to the vehicle to achieve the desired final concentration for a 20 mg/kg dose. The volume administered is typically 100-200 µL.

    • Ensure the solution is well-mixed.

  • Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.

  • Gavage Administration:

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly dispense the this compound formulation.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any immediate signs of distress.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable therapeutic effect of this compound (e.g., no reduction in mortality or disease severity) Improper drug formulation or administration: this compound may not be fully solubilized or may have been administered incorrectly (e.g., into the trachea).- Ensure the HPBCD vehicle is properly prepared and this compound is fully dissolved. - Verify proper oral gavage technique. Observe for signs of respiratory distress after administration, which could indicate tracheal delivery.
Timing of treatment initiation: Treatment may have been started too late in the course of infection.In published studies, this compound treatment was initiated on the same day as or one day after viral challenge.[3] Ensure treatment begins early in the infection.
Compromised compound integrity: this compound may have degraded due to improper storage.Store this compound according to the manufacturer's instructions, typically protected from light and moisture.
Genetic background of mice: While effective in C57BL/6 mice, the response may vary in other strains.Confirm the mouse strain being used. If using a different strain, consider that the immune response and drug efficacy may differ.
Mechanism-related failure: The therapeutic effect of this compound is IL-10 dependent.To confirm the mechanism is active, consider measuring IL-10 levels in lung homogenates or serum of treated versus untreated animals. A lack of IL-10 induction could point to a problem with the drug's activity.
High variability in experimental outcomes between individual mice Inconsistent viral infection: The dose of influenza virus delivered may have varied between animals.Ensure consistent and accurate intranasal administration of the viral inoculum. Anesthesia depth can affect inhalation volume.
Inconsistent drug administration: The volume or concentration of this compound administered may have varied.Calibrate pipettes and ensure accurate weighing of the compound. Use precise gavage techniques for consistent delivery.
Adverse effects observed in treated animals (e.g., weight loss beyond that expected from infection, lethargy) Vehicle toxicity: High concentrations of cyclodextrins can have toxic effects.Ensure the concentration of HPBCD is within a safe range. If adverse effects are suspected to be vehicle-related, include a vehicle-only control group.
Gavage-related injury: Improper gavage technique can cause esophageal or gastric injury.Ensure personnel are properly trained in oral gavage. The use of flexible plastic gavage needles can reduce the risk of injury.
Off-target drug effects: Although not reported, high doses could potentially have off-target effects.If using a dose higher than the recommended 20 mg/kg/day, consider performing a dose-escalation study to identify a maximum tolerated dose.

Visualizations

NSC61610_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound LANCL2 LANCL2 This compound->LANCL2 Binds to AC Adenylate Cyclase LANCL2->AC Activates Akt Akt LANCL2->Akt Regulates Phosphorylation cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Response Pro-inflammatory Response PKA->Inflammatory_Response Inhibits Regulatory_Response Anti-inflammatory Response PKA->Regulatory_Response Promotes TNFa_MCP1 ↓ TNF-α, MCP-1 Inflammatory_Response->TNFa_MCP1 IL10 ↑ IL-10 Regulatory_Response->IL10 Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_monitoring Monitoring & Analysis Phase Animal_Acclimation 1. Animal Acclimation (C57BL/6 Mice) Infection 4. Intranasal Infection Animal_Acclimation->Infection Virus_Prep 2. Influenza A Virus Preparation Virus_Prep->Infection Drug_Prep 3. This compound Formulation (20 mg/kg in vehicle) Treatment 5. Oral Gavage with this compound (Daily for specified duration) Drug_Prep->Treatment Infection->Treatment Initiate treatment (e.g., Day 0 or 1) Daily_Monitoring 6. Daily Monitoring (Weight, Clinical Score) Treatment->Daily_Monitoring Endpoint 7. Endpoint Analysis (e.g., Day 14) Daily_Monitoring->Endpoint Experiment duration Data_Analysis 8. Data Analysis (Survival, Lung Histopathology, Cytokine Levels) Endpoint->Data_Analysis Troubleshooting_Logic Start Experiment Shows No Therapeutic Effect Check_Formulation Is this compound formulation correct and fully solubilized? Start->Check_Formulation Check_Administration Was oral gavage performed correctly? Check_Formulation->Check_Administration Yes Solution_Formulation Remake formulation. Ensure complete dissolution of this compound in HPBCD vehicle. Check_Formulation->Solution_Formulation No Check_Timing Was treatment initiated early in the infection? Check_Administration->Check_Timing Yes Solution_Administration Review and retrain on oral gavage technique. Consider flexible needles. Check_Administration->Solution_Administration No Check_Mechanism Is the LANCL2/IL-10 pathway active? Check_Timing->Check_Mechanism Yes Solution_Timing Start treatment no later than 24h post-infection. Check_Timing->Solution_Timing No Solution_Mechanism Measure IL-10 levels. If unchanged, consider compound integrity or mouse strain issues. Check_Mechanism->Solution_Mechanism No

References

Technical Support Center: NSC61610 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with NSC61610. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a ligand for the Lanthionine Synthetase C-like 2 (LANCL2) protein.[1] Its primary mechanism of action involves binding to and activating LANCL2, which initiates a signaling cascade with immunoregulatory effects. This activation has been shown to be beneficial in models of inflammatory diseases, such as influenza virus infection.[1][2][3]

Q2: What is the downstream signaling pathway of this compound-mediated LANCL2 activation?

A2: Activation of LANCL2 by this compound leads to an increase in intracellular cyclic AMP (cAMP) and subsequent phosphorylation of Protein Kinase A (PKA). This pathway ultimately modulates the expression of cytokines, leading to a decrease in pro-inflammatory mediators like TNF-α and MCP-1, and an increase in the anti-inflammatory cytokine IL-10.[2] The therapeutic effects of this compound are abrogated in LANCL2 knockout mice, confirming the specificity of this pathway.[2]

Q3: Is this compound a SHP2 inhibitor?

A3: Based on the available literature, this compound's primary characterized mechanism of action is the activation of the LANCL2 pathway. While other compounds from the National Cancer Institute (NCI) library, such as NSC-87877, have been identified as SHP2 inhibitors, this compound is described as a LANCL2 ligand. It is crucial to ensure the correct compound is being used to avoid inconsistent results due to different molecular targets.

Troubleshooting Guide for Inconsistent Results

Inconsistent results with this compound treatment can arise from a variety of factors, from compound preparation to experimental setup. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: Reduced or No Observed Efficacy of this compound

If you are not observing the expected biological effects of this compound, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps Rationale
Compound Solubility and Stability - Prepare fresh stock solutions of this compound in a suitable solvent like anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. - For in vivo studies, consider using a formulation aid like 2-hydroxypropyl-beta-cyclodextrin (HPBCD) to improve solubility, as has been done in published studies.[2] - Perform a stability check of your compound in your specific cell culture media at 37°C over the time course of your experiment.Small molecules can be unstable in aqueous solutions or after multiple freeze-thaw cycles, leading to a lower effective concentration. Poor solubility can also limit the bioavailability of the compound.
Cell Line and Passage Number - Confirm that your cell line expresses LANCL2. LANCL2 expression can be cell-type specific. - Use cells with a low passage number. It is recommended to establish a passage number range for your experiments and stay within it.[4]High passage numbers can lead to genetic drift and altered protein expression, including the target protein LANCL2, which can affect cellular responses.[4]
Experimental Conditions - Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.5%) and consistent across all wells, including controls.[5] - Be aware that DMSO itself can have anti-inflammatory effects, especially at higher concentrations.[5] - The presence and concentration of serum in cell culture media can affect the bioavailability of small molecules through protein binding.[6][7]Solvents can have their own biological effects that may confound results. Serum proteins can bind to small molecules, reducing their effective concentration.[6][7]
Confirmation of Target Engagement - If possible, perform experiments in LANCL2 knockout cells or use siRNA to knockdown LANCL2 to confirm that the observed effects are LANCL2-dependent.[2]This provides strong evidence that the observed effects are due to the specific interaction of this compound with its intended target.
Issue 2: High Variability Between Replicates or Experiments

High variability can obscure real biological effects. The following steps can help improve reproducibility:

Potential Cause Troubleshooting Steps Rationale
Inconsistent Compound Dosing - Always prepare fresh working dilutions of this compound from a stable, frozen stock for each experiment. - Ensure thorough mixing of the compound in the culture media before adding to cells.Inconsistent dosing is a common source of variability.
Cell Seeding Density and Health - Maintain a consistent cell seeding density across all experiments. - Regularly monitor cell health and morphology. Ensure cells are healthy and in the exponential growth phase before treatment.Cell density and health can significantly impact their response to stimuli.
Assay-Specific Variability - For any assay, ensure that it is performed within the linear range and that controls are behaving as expected. - Optimize assay parameters such as incubation times and reagent concentrations.Each assay has its own sources of potential variability that need to be controlled.

Experimental Protocols

In Vivo Treatment of Influenza-Infected Mice

This protocol is based on studies demonstrating the efficacy of this compound in a mouse model of influenza A virus infection.[2]

1. Animal Model:

  • C57BL/6 mice are infected intranasally with a sublethal dose of influenza A H1N1pdm virus.[2]

2. This compound Formulation and Dosing:

  • This compound is prepared for oral gavage at a dose of 20 mg/kg/day.[2]

  • To aid solubility, this compound can be formulated in sterile PBS containing 25 mg of 2-hydroxypropyl-beta-cyclodextrin (HPBCD) per mg of this compound.[2]

  • The control group should receive the vehicle (PBS with HPBCD) alone.[2]

3. Treatment Schedule:

  • Daily oral administration of this compound or vehicle is initiated 24 hours post-infection and continued for a specified duration (e.g., 12 days).[2]

4. Monitoring and Endpoints:

  • Monitor mice daily for morbidity (e.g., weight loss, activity scores) and mortality.[2]

  • At specified time points (e.g., days 3, 7, and 12 post-infection), lung tissue can be collected for analysis of:[2]

    • Viral titers (plaque assay).

    • Inflammatory cell infiltration (flow cytometry).

    • Cytokine and chemokine mRNA expression (qRT-PCR) for markers such as TNF-α, MCP-1, and IL-10.[2]

    • Histopathology.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This is a general protocol for assessing the anti-inflammatory effects of this compound in a macrophage cell line.

1. Cell Culture:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Subculture cells by scraping and maintain them at a confluency of 60-80%. Use low-passage cells for experiments.

2. This compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in sterile, anhydrous DMSO. Aliquot and store at -80°C.

  • On the day of the experiment, thaw an aliquot and prepare working dilutions in cell culture medium. Ensure the final DMSO concentration is below 0.5%.

3. Experimental Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of approximately 8 x 10^5 cells/mL and allow them to adhere overnight.[8]

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS and vehicle.

  • Incubate for a suitable period (e.g., 24 hours).

4. Endpoint Analysis:

  • After incubation, collect the cell culture supernatant to measure the levels of inflammatory mediators.

  • Nitric Oxide (NO) Production: Measure nitrite concentration in the supernatant using the Griess reagent.[8]

  • Cytokine Levels: Quantify the levels of TNF-α, MCP-1, and IL-10 in the supernatant using ELISA or a cytokine bead array.

Visualizations

Signaling_Pathway This compound This compound LANCL2 LANCL2 Receptor This compound->LANCL2 Binds & Activates AC Adenylate Cyclase LANCL2->AC Activates cAMP cAMP AC->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates Inflammation Pro-inflammatory Cytokines (TNF-α, MCP-1) PKA->Inflammation Inhibits Anti_Inflammation Anti-inflammatory Cytokine (IL-10) PKA->Anti_Inflammation Promotes

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare fresh this compound working solution C Pre-treat cells with this compound A->C B Culture and seed cells (e.g., RAW 264.7) B->C D Induce inflammation (e.g., LPS) C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Measure inflammatory markers (NO, Cytokines) F->G

Caption: In vitro experimental workflow.

Troubleshooting_Workflow Start Inconsistent Results? Check_Compound Compound Integrity? Start->Check_Compound Check_Cells Cell Health & Passage? Check_Compound->Check_Cells No Action_Compound Prepare fresh stock Check solubility Check_Compound->Action_Compound Yes Check_Conditions Experimental Conditions? Check_Cells->Check_Conditions No Action_Cells Use low passage cells Verify LANCL2 expression Check_Cells->Action_Cells Yes Review_Protocol Protocol Adherence? Check_Conditions->Review_Protocol No Action_Conditions Check solvent concentration Optimize serum levels Check_Conditions->Action_Conditions Yes Result_OK Results Consistent Review_Protocol->Result_OK No Action_Protocol Review protocol steps Ensure consistent timing Review_Protocol->Action_Protocol Yes Action_Compound->Check_Cells Action_Cells->Check_Conditions Action_Conditions->Review_Protocol Action_Protocol->Result_OK

Caption: Troubleshooting decision tree.

References

Technical Support Center: Enhancing the Bioavailability of NSC61610 (Brefeldin A)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and improving the bioavailability of NSC61610, also known as Brefeldin A. Given its poor aqueous solubility, enhancing the oral bioavailability of this compound is a critical step in its development as a potential therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fungal metabolite identical to Brefeldin A (BFA).[1][2][3] Its primary mechanism of action is the reversible inhibition of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][3] This disruption of intracellular protein trafficking underlies its various biological activities, including its potential as an anticancer and antiviral agent.

Q2: What is the major challenge to achieving good oral bioavailability with this compound?

A2: The principal obstacle to the oral bioavailability of this compound is its poor water solubility. The compound is described as being poorly soluble or slightly miscible in water, which significantly limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.

Q3: What general strategies can be employed to improve the bioavailability of poorly soluble drugs like this compound?

A3: Several formulation strategies can be explored to enhance the bioavailability of poorly soluble compounds. These can be broadly categorized as:

  • Physical Modifications: Techniques such as micronization and nanosuspension increase the surface area of the drug particles, which can improve the dissolution rate.

  • Enabling Formulations:

    • Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can create an amorphous form of the drug, which typically has higher solubility and dissolution rates than the crystalline form.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can encapsulate the drug in a lipidic carrier, facilitating its dissolution and absorption.

    • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.

Q4: Are there any specific formulation examples for Brefeldin A (this compound)?

A4: Yes, one study has reported the development of a controlled-release system for Brefeldin A using electrospun polyethylene glycol-poly(L-lactic acid) (PEG-PLLA) nanofibers. This approach aimed to provide sustained release of the drug for localized chemotherapy. While this study focused on controlled release rather than oral bioavailability, it demonstrates the feasibility of formulating Brefeldin A.

Q5: Has the oral bioavailability of this compound been reported?

Troubleshooting Guides

This section addresses common issues researchers may encounter during experiments aimed at improving the bioavailability of this compound.

Problem Possible Cause Troubleshooting Steps
Low in vitro dissolution rate of this compound formulation. 1. Inadequate particle size reduction. 2. Drug recrystallization in the formulation. 3. Inappropriate choice of carrier or excipients.1. Further reduce particle size using techniques like jet milling or high-pressure homogenization. 2. For solid dispersions, ensure the drug is fully amorphous using techniques like DSC or XRD. Select polymers that inhibit recrystallization. 3. Screen a wider range of solubilizing agents, surfactants, and polymers.
High variability in in vivo plasma concentrations. 1. Inconsistent dosing technique (e.g., oral gavage). 2. Food effects influencing absorption. 3. Variability in gastrointestinal physiology of the animals.1. Ensure consistent and proper oral gavage technique. Consider alternative, less stressful methods like voluntary oral administration in jelly.[2] 2. Standardize the feeding schedule of the animals (e.g., fasting overnight before dosing). 3. Use a larger group of animals to account for biological variability.
Low permeability in Caco-2 assays. 1. This compound is a substrate for efflux transporters (e.g., P-glycoprotein). 2. Poor solubility of the compound in the assay buffer. 3. Compromised integrity of the Caco-2 cell monolayer.1. Co-administer with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability increases.[5] 2. Use a co-solvent (e.g., DMSO, up to a non-toxic concentration) in the transport buffer to maintain the drug in solution. 3. Verify monolayer integrity by measuring transepithelial electrical resistance (TEER) and checking the transport of a paracellular marker like Lucifer yellow.[5]
Difficulty in quantifying this compound in plasma samples. 1. Insufficient sensitivity of the analytical method. 2. Drug degradation during sample processing or storage. 3. Interference from plasma matrix components.1. Utilize a highly sensitive analytical method such as gas chromatography with mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). A GC-based method has been reported for Brefeldin A.[6][7] 2. Keep samples on ice during processing and store at -80°C. Perform stability studies of the analyte in plasma. 3. Optimize the sample extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to remove interfering substances.

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Mice

Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel this compound formulation.

Materials:

  • This compound formulation (e.g., nanosuspension, solid dispersion, or lipid-based formulation)

  • Vehicle control (the formulation without this compound)

  • Male CD-1 mice (8-10 weeks old)

  • Oral gavage needles (20-22 gauge, with a ball tip)[8][9]

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Analytical equipment (GC-MS or LC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize mice for at least 3 days before the experiment. Fast the animals overnight (approximately 12 hours) with free access to water.

  • Dose Preparation: Prepare the this compound formulation and vehicle control on the day of the experiment. Ensure homogeneity and verify the concentration of this compound.

  • Dosing:

    • Weigh each mouse immediately before dosing.

    • Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg) via oral gavage. A typical dosing volume for mice is 10 mL/kg.[8] For intravenous administration (to determine absolute bioavailability), a separate group of animals will be dosed via tail vein injection with a lower dose (e.g., 1-2 mg/kg) of this compound dissolved in a suitable vehicle.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from the retro-orbital sinus or saphenous vein at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as the gas chromatography method previously described.[6][7]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and to investigate if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 12- or 24-well plates, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • This compound solution (in transport buffer, with a low percentage of a co-solvent like DMSO if necessary)

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²). Additionally, assess the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B) Transport:

      • Wash the cell monolayers with pre-warmed transport buffer.

      • Add the this compound solution to the apical chamber.

      • Add fresh transport buffer to the basolateral chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • Basolateral to Apical (B-A) Transport:

      • Follow the same procedure, but add the this compound solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux transporters.

Visualizations

Signaling Pathway

NSC61610_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus ER Protein Synthesis Vesicle_Budding Vesicle Budding ER->Vesicle_Budding Anterograde Transport Golgi Protein Processing & Sorting Vesicle_Budding->Golgi Golgi->ER Retrograde Transport (causes collapse) This compound This compound (Brefeldin A) This compound->Vesicle_Budding Inhibits

Caption: Mechanism of action of this compound (Brefeldin A).

Experimental Workflows

Bioavailability_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Study cluster_InVitro In Vitro Permeability Formulation Prepare this compound Formulation (e.g., Nanosuspension, Solid Dispersion) Dosing Oral Gavage to Mice Formulation->Dosing Caco2 Caco-2 Cell Monolayer Assay Formulation->Caco2 Sampling Blood Sampling at Time Points Dosing->Sampling Analysis_Vivo Plasma Concentration Analysis (GC-MS or LC-MS/MS) Sampling->Analysis_Vivo PK_Calc Pharmacokinetic Analysis Analysis_Vivo->PK_Calc Analysis_Vitro Permeability & Efflux Ratio Calculation Caco2->Analysis_Vitro

Caption: Workflow for assessing the bioavailability of this compound.

Caco2_Assay_Workflow Start Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days for differentiation Start->Differentiate Integrity_Check Check Monolayer Integrity (TEER, Lucifer Yellow) Differentiate->Integrity_Check Integrity_Check->Start Failed Transport Perform Bidirectional Transport Experiment Integrity_Check->Transport Passed Analysis Analyze Samples (LC-MS/MS) Transport->Analysis Calculation Calculate Papp and Efflux Ratio Analysis->Calculation End Results Calculation->End

Caption: Detailed workflow for the Caco-2 permeability assay.

References

NSC61610 toxicity and dose-limiting factors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides information on the toxicity and dose-limiting factors of the lanthionine synthetase C-like 2 (LANCL2) agonist, NSC61610. As specific toxicology data for this compound are not publicly available, this document summarizes the safety profile of other well-characterized LANCL2 agonists, BT-11 (Omilancor) and NIM-1324, to provide a potential reference for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound?

A1: Currently, there are no publicly available preclinical or clinical toxicology studies specifically for this compound. Its effects have primarily been characterized in mouse models of influenza, where it has shown therapeutic efficacy by reducing inflammation and improving survival.[1][2]

Q2: Are there any safety data on other LANCL2 agonists that could be relevant to this compound?

A2: Yes, extensive safety and toxicology studies have been conducted on other LANCL2 agonists, such as BT-11 (Omilancor) and NIM-1324. These studies in animals and humans have consistently demonstrated a benign safety profile with no dose-limiting toxicities observed at high doses.[3][4][5][6][7]

Q3: What were the findings from preclinical toxicology studies of other LANCL2 agonists?

A3: Preclinical studies for the LANCL2 agonist BT-11 in rats and dogs showed no clinical signs of toxicity, including no changes in biochemical or hematological markers, and no macroscopic or microscopic organ damage at doses up to 1,000 mg/kg/day in 90-day repeat-dose studies.[3][4] Similarly, the LANCL2 agonist NIM-1324 had a No-Observed-Adverse-Effect-Level (NOAEL) up to the tested limit dose of 1000 mg/kg/day in 28-day studies in rats and dogs, with no observed side effects or organ damage.[5]

Q4: What are the dose-limiting factors for LANCL2 agonists in humans?

A4: In Phase I clinical trials for both BT-11 and NIM-1324, no dose-limiting toxicities were observed. BT-11 was well-tolerated in single ascending doses up to 100 mg/kg and in multiple ascending doses up to 100 mg/kg daily for seven days.[7] NIM-1324 was well-tolerated in single ascending doses up to 1500 mg and multiple ascending doses up to 1500 mg daily for seven days, with no serious adverse events reported.[5][6]

Q5: What is the mechanism of action of this compound and other LANCL2 agonists?

A5: this compound and other LANCL2 agonists exert their effects by activating the Lanthionine Synthetase C-like 2 (LANCL2) pathway. This activation modulates immune responses, leading to anti-inflammatory effects.[1][2] Specifically, activation of LANCL2 has been shown to increase the production of the anti-inflammatory cytokine IL-10 by macrophages and CD8+ T cells.[1][2]

Quantitative Data Summary

The following tables summarize the preclinical and clinical safety findings for the LANCL2 agonists BT-11 and NIM-1324.

Table 1: Summary of Preclinical Toxicology Findings for LANCL2 Agonists

CompoundSpeciesStudy DurationRoute of AdministrationNOAEL (No-Observed-Adverse-Effect-Level)Key Findings
BT-11 Rat, Dog90 daysOral> 1,000 mg/kg/dayNo clinical signs of toxicity, no biochemical or hematological changes, no organ pathology.[3][4]
NIM-1324 Rat, Dog28 daysOral1,000 mg/kg/dayNo observed side effects, hematological dysfunctions, or histological changes.[5]

Table 2: Summary of Phase I Clinical Trial Safety Findings for LANCL2 Agonists

CompoundStudy PopulationDosing RegimenMaximum Tolerated Dose (MTD)Key Adverse Events
BT-11 Healthy Volunteers (n=70)Single Ascending Dose (up to 100 mg/kg) & Multiple Ascending Dose (up to 100 mg/kg daily for 7 days)Not ReachedNo dose-limiting toxicities; no increase in adverse events compared to placebo.[7]
NIM-1324 Healthy Volunteers (n=57)Single Ascending Dose (250-1500 mg) & Multiple Ascending Dose (250-1500 mg daily for 7 days)Not ReachedNo dose-limiting toxicities; no serious adverse events; no clinically significant findings in biochemistry, coagulation, ECG, hematology, or urinalysis compared to placebo.[5][6]

Experimental Protocols

General Preclinical Toxicology Study Design (based on BT-11 and NIM-1324 studies)

  • Animal Models: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rats) and a non-rodent (e.g., Beagle dogs).[3][5]

  • Dose Administration: The test compound is administered orally, often daily, for a specified duration (e.g., 28 or 90 days).[3][5]

  • Dose Groups: Multiple dose groups are used, including a control group receiving the vehicle and several escalating dose groups of the test compound.

  • Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.

  • Assessments: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are examined macroscopically and microscopically for any pathological changes.[3][5]

  • Genotoxicity Assays: A battery of tests is typically performed to assess mutagenic and genotoxic potential, including the Ames test, chromosomal aberration assay, and micronucleus assay.[4]

  • Safety Pharmacology: Studies are conducted to evaluate the effects on vital functions, such as the central nervous, cardiovascular, and respiratory systems.[4][5]

Visualizations

Signaling Pathway of LANCL2 Agonists

LANCL2_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell (e.g., Macrophage, T Cell) This compound This compound LANCL2 LANCL2 This compound->LANCL2 Activation Immunometabolic_Changes Immunometabolic Changes LANCL2->Immunometabolic_Changes Anti_inflammatory_Response Anti-inflammatory Response Immunometabolic_Changes->Anti_inflammatory_Response IL10_Production Increased IL-10 Production Anti_inflammatory_Response->IL10_Production

Caption: Simplified signaling pathway of this compound and other LANCL2 agonists.

Experimental Workflow for Preclinical Toxicology Assessment

Preclinical_Toxicology_Workflow cluster_workflow Preclinical Toxicology Assessment Workflow start Dose Range-Finding Studies repeat_dose Repeat-Dose Toxicity Studies (e.g., 28 or 90 days) start->repeat_dose genotoxicity Genotoxicity Assays (Ames, Chromosomal Aberration, Micronucleus) start->genotoxicity safety_pharm Safety Pharmacology (CNS, CV, Respiratory) start->safety_pharm data_analysis Data Analysis and Pathology Reports repeat_dose->data_analysis genotoxicity->data_analysis safety_pharm->data_analysis noael Determination of NOAEL data_analysis->noael

Caption: General workflow for preclinical toxicology assessment of a new drug candidate.

References

Technical Support Center: NSC61610 and LANCL2 Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with NSC61610 and its binding to Lanthionine Synthetase C-like 2 (LANCL2).

Frequently Asked Questions (FAQs)

Q1: What is the reported binding affinity of this compound to LANCL2?

A1: Surface Plasmon Resonance (SPR) studies have determined the steady-state equilibrium dissociation constant (KD) for the this compound-LANCL2 interaction to be approximately 2.305 µM.[1][2] This is comparable to the binding affinity of LANCL2's natural ligand, abscisic acid (ABA), which has a KD of approximately 2.252 µM.[1][2]

Q2: What is the mechanism of action for this compound through LANCL2?

A2: this compound acts as a ligand for LANCL2. This binding event initiates a downstream signaling cascade that involves the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels.[3] Elevated cAMP then activates Protein Kinase A (PKA), which is believed to ultimately lead to the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3] This pathway is associated with anti-inflammatory effects.[3] The therapeutic effects of this compound have been shown to be dependent on the presence of LANCL2.[1]

Q3: What are the known downstream effects of this compound binding to LANCL2?

A3: In various studies, the activation of the LANCL2 pathway by this compound has been shown to modulate immune responses. For instance, it can lead to the downregulation of pro-inflammatory cytokines like TNF-α and MCP-1.[1] Furthermore, it has been observed to increase the production of the anti-inflammatory cytokine IL-10 by CD8+ T cells and macrophages.[1][2]

Q4: Is this compound a specific ligand for LANCL2?

A4: While this compound has been identified as a ligand for LANCL2, comprehensive off-target screening data in publicly available literature is limited. As with any small molecule, the potential for off-target interactions exists and should be considered when interpreting experimental results. Functional assays in LANCL2 knockout models have demonstrated that the effects of this compound are mediated through LANCL2.[1]

Quantitative Data Summary

ParameterValueAssay MethodReference
KD (this compound-LANCL2) 2.305 µMSurface Plasmon Resonance (SPR)[1][2]
KD (ABA-LANCL2) 2.252 µMSurface Plasmon Resonance (SPR)[1][2]
Predicted Binding Free Energy -11.1 kcal/molIn silico molecular docking

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for key experiments and troubleshooting advice for common issues encountered during this compound and LANCL2 binding assays.

Surface Plasmon Resonance (SPR) Assay

Objective: To measure the binding kinetics and affinity of this compound to LANCL2.

Detailed Methodology:

  • Immobilization of LANCL2:

    • Recombinant GST-tagged LANCL2 is immobilized on a CM4 sensor chip via amine coupling.

    • The surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • GST-LANCL2 is injected over the activated surface to achieve a target immobilization level (e.g., ~7,500 Resonance Units).

    • Remaining active sites are deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).

    • A reference flow cell is prepared similarly but without the injection of LANCL2 to subtract non-specific binding.

  • Binding Analysis:

    • A running buffer of 25 mM MOPS (pH 6.5), 150 mM NaCl, 0.05% P-20, and 5% DMSO is used.[2] The inclusion of DMSO is critical for this compound solubility.

    • A dilution series of this compound (e.g., 1.57, 3.13, 6.25, 12.5 µM) is prepared in the running buffer.

    • Each concentration is injected in triplicate over the LANCL2 and reference surfaces for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).[1]

    • Due to the observed fast off-rate of the this compound-LANCL2 interaction, a regeneration step may not be necessary between injections.[1]

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Troubleshooting Guide: SPR

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Binding Signal 1. Inactive LANCL2 protein. 2. Low concentration of active this compound. 3. Mass transport limitation.1. Ensure proper folding and activity of recombinant LANCL2 post-purification. 2. Confirm the integrity and concentration of the this compound stock. Increase analyte concentration if possible. 3. Increase the flow rate during the association phase. Decrease the immobilization density of LANCL2.
High Non-Specific Binding 1. Hydrophobic interactions of this compound with the sensor surface. 2. Electrostatic interactions.1. Increase the detergent concentration (e.g., P-20) in the running buffer. 2. Adjust the pH or ionic strength of the running buffer. Include bovine serum albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) in the running buffer.
Difficulty in Fitting Data (Fast Off-Rate) The dissociation of this compound from LANCL2 is very rapid, making it difficult to obtain reliable kinetic parameters.1. Focus on steady-state affinity analysis, which is less dependent on the off-rate. 2. Use a higher flow rate during the dissociation phase to minimize rebinding artifacts. 3. Ensure the data acquisition rate is high enough to capture the rapid dissociation.
Inconsistent Results 1. This compound precipitation in the running buffer. 2. LANCL2 protein aggregation on the chip surface.1. Ensure the DMSO concentration in the running buffer is sufficient to maintain this compound solubility. Prepare fresh dilutions for each experiment. 2. Perform regular maintenance and cleaning of the SPR system. If aggregation is suspected, consider re-immobilizing fresh protein.
Isothermal Titration Calorimetry (ITC) - Generalized Protocol

Objective: To determine the thermodynamic parameters of this compound binding to LANCL2.

Detailed Methodology:

  • Sample Preparation:

    • Recombinant LANCL2 is extensively dialyzed against the ITC buffer (e.g., 25 mM MOPS, 150 mM NaCl, pH 6.5).

    • This compound is dissolved in the same final dialysis buffer, ensuring a matching buffer composition. A small, consistent amount of DMSO may be required for solubility, and the same concentration must be present in the protein solution.

    • All solutions must be thoroughly degassed immediately before the experiment.

  • ITC Experiment:

    • The sample cell is filled with the LANCL2 solution (e.g., 10-50 µM).

    • The injection syringe is filled with the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration).

    • A series of small injections (e.g., 2-10 µL) of this compound into the LANCL2 solution is performed at a constant temperature (e.g., 25°C).

    • The heat change associated with each injection is measured.

    • A control experiment titrating this compound into the buffer alone is performed to determine the heat of dilution.

  • Data Analysis:

    • The heat of dilution is subtracted from the binding data.

    • The resulting binding isotherm is fitted to a suitable model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Troubleshooting Guide: ITC

IssuePossible Cause(s)Suggested Solution(s)
No or Very Weak Heat Signal 1. Low binding affinity. 2. Inactive protein. 3. Enthalpy of binding is close to zero.1. Increase the concentrations of both protein and ligand. 2. Verify the activity of the LANCL2 protein. 3. This is a limitation of the technique for this specific interaction. Consider alternative, more sensitive methods.
Precipitation During Titration 1. This compound insolubility at higher concentrations. 2. Protein instability in the presence of the ligand.1. Increase the DMSO concentration in both the protein and ligand solutions (ensure it is identical). 2. Screen for different buffer conditions (pH, salt) that maintain protein stability.
Complex Binding Isotherm 1. Presence of multiple binding sites. 2. Protein aggregation induced by the ligand.1. Fit the data to a more complex binding model (e.g., two-site). 2. Analyze protein samples by dynamic light scattering (DLS) before and after the addition of this compound to check for aggregation.
Inconsistent Stoichiometry (n) 1. Inaccurate protein or ligand concentration. 2. Partially inactive protein.1. Accurately determine the concentrations of both protein and ligand. 2. Determine the fraction of active protein using an orthogonal method if possible.
Cellular Thermal Shift Assay (CETSA) - Generalized Protocol

Objective: To confirm the engagement of this compound with LANCL2 in a cellular context.

Detailed Methodology:

  • Cell Treatment:

    • Culture cells that endogenously express LANCL2.

    • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Detection of Soluble LANCL2:

    • Analyze the supernatant (soluble fraction) by Western blotting using a specific antibody against LANCL2.

    • Quantify the band intensities to determine the amount of soluble LANCL2 at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble LANCL2 as a function of temperature for both vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of LANCL2.

Troubleshooting Guide: CETSA

IssuePossible Cause(s)Suggested Solution(s)
No Thermal Shift Observed 1. This compound does not sufficiently stabilize LANCL2 under these conditions. 2. Insufficient drug concentration or incubation time. 3. The chosen temperature range is not optimal.1. This may be a limitation for this specific interaction. 2. Increase the concentration of this compound and/or the incubation time. 3. Perform a wider temperature gradient to identify the optimal melting temperature of LANCL2.
High Variability Between Replicates 1. Inconsistent heating/cooling. 2. Incomplete cell lysis. 3. Uneven protein loading in Western blot.1. Ensure uniform heating of all samples in the thermal cycler. 2. Optimize the lysis procedure to ensure complete cell disruption. 3. Use a reliable protein quantification method and ensure equal loading. Normalize to a loading control.
Low LANCL2 Signal in Western Blot 1. Low endogenous expression of LANCL2. 2. Poor antibody quality.1. Use a cell line with higher LANCL2 expression or consider overexpressing a tagged version of LANCL2. 2. Validate the specificity and sensitivity of the LANCL2 antibody.

Visualizations

NSC61610_LANCL2_Signaling_Pathway This compound This compound LANCL2 LANCL2 This compound->LANCL2 Binds AC Adenylate Cyclase LANCL2->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PPARg PPARγ Activation PKA->PPARg AntiInflammatory Anti-inflammatory Effects PPARg->AntiInflammatory

Caption: this compound binding to LANCL2 initiates a signaling cascade.

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Analysis Immobilize Immobilize LANCL2 on Sensor Chip Inject Inject this compound (Association) Immobilize->Inject Prepare_NSC Prepare this compound Dilution Series Prepare_NSC->Inject Dissociate Flow Buffer (Dissociation) Inject->Dissociate Fit Fit Sensorgram Data to Binding Model Dissociate->Fit Determine Determine ka, kd, KD Fit->Determine

Caption: A typical workflow for a Surface Plasmon Resonance experiment.

Troubleshooting_Logic Start Problem with Binding Assay NoSignal No/Weak Signal Start->NoSignal HighNoise High Noise/ Non-Specific Binding Start->HighNoise Inconsistent Inconsistent Results Start->Inconsistent CheckProtein Verify Protein Activity and Concentration NoSignal->CheckProtein CheckLigand Verify Ligand Integrity and Concentration NoSignal->CheckLigand OptimizeBuffer Optimize Buffer (pH, salt, additives) HighNoise->OptimizeBuffer Inconsistent->CheckProtein CheckSolubility Confirm Ligand Solubility Inconsistent->CheckSolubility

References

Technical Support Center: Refining NSC61610 Treatment Timing in Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NSC61610 in infection models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal timing for initiating this compound treatment in an influenza infection model?

A1: Based on current in vivo data in a mouse model of influenza A (H1N1pdm) infection, treatment with this compound has been shown to be effective when initiated 24 hours post-infection. This suggests a wider therapeutic window compared to some standard antiviral treatments, such as oseltamivir, where a delay of as little as 24 hours can nullify its beneficial effects. However, the efficacy of this compound when treatment is initiated at time points later than 24 hours post-infection has not been extensively studied. Researchers should consider the 24-hour time point as a validated starting point for their experimental design.

Q2: What is the recommended dose of this compound for in vivo infection models?

A2: The most commonly cited effective dose of this compound in a mouse influenza A infection model is 20 mg/kg/day administered orally by gavage. At this dosage, this compound has been shown to reduce morbidity and mortality, decrease lung inflammation, and promote regulatory immune responses.

Q3: How does the mechanism of action of this compound influence the treatment timing?

A3: this compound is a host-directed therapy that activates the Lanthionine Synthetase C-like 2 (LANCL2) pathway. Its therapeutic effect is not on the virus itself but on modulating the host's immune response to the infection. It works by suppressing pro-inflammatory cytokines like TNF-α and MCP-1 and enhancing the production of the anti-inflammatory cytokine IL-10 by macrophages and CD8+ T cells. This immunomodulatory action suggests that this compound may be beneficial even after the initial phase of viral replication, as it helps to control the damaging inflammatory response that contributes to disease severity.

Q4: Can this compound be used in combination with antiviral drugs?

A4: Yes, studies have shown that combining this compound with the antiviral drug oseltamivir (Tamiflu) can be beneficial. This combination therapy has been demonstrated to promote regulatory responses while also suppressing viral replication.

Q5: What is the role of LANCL2 and IL-10 in the therapeutic effect of this compound?

A5: The therapeutic effects of this compound are dependent on both LANCL2 and IL-10. This compound acts as a ligand for LANCL2, initiating a signaling cascade that leads to the observed immunomodulatory effects. The subsequent increase in IL-10 production is crucial for the anti-inflammatory and protective outcomes. In the absence of LANCL2 or when IL-10 is neutralized, the beneficial effects of this compound treatment are abrogated.

Troubleshooting Guide

Issue 1: Suboptimal or no therapeutic effect observed with this compound treatment.

  • Possible Cause 1: Treatment initiated too late.

    • Troubleshooting: While this compound has shown efficacy at 24 hours post-infection, its effectiveness at later time points is not well-established. For initial experiments, adhere to the 24-hour post-infection treatment initiation schedule. If your model requires later intervention, a pilot study to determine the therapeutic window would be necessary.

  • Possible Cause 2: Incorrect dosage.

    • Troubleshooting: Verify that the dose is calculated correctly based on the animal's body weight and that the concentration of the this compound solution is accurate. The recommended effective dose is 20 mg/kg/day.

  • Possible Cause 3: Improper formulation or administration.

    • Troubleshooting: this compound is a lipophilic compound and requires a solubilizing agent for effective oral administration. A commonly used formulation involves dissolving this compound in a solution containing 2-hydroxypropyl-beta-cyclodextrin (HPBCD). Ensure the compound is fully dissolved and administered correctly via oral gavage to ensure proper absorption.

  • Possible Cause 4: Issues with the animal model.

    • Troubleshooting: The therapeutic effect of this compound is dependent on the host's immune response. Ensure that the animal strain used is immunocompetent and that the infection model is well-characterized to produce a robust inflammatory response.

Issue 2: High variability in experimental outcomes between individual animals.

  • Possible Cause 1: Inconsistent oral gavage administration.

    • Troubleshooting: Ensure that all technicians performing oral gavage are properly trained and consistent in their technique to minimize stress and ensure the full dose is delivered to the stomach.

  • Possible Cause 2: Variability in the timing of infection and treatment.

    • Troubleshooting: Precise timing of both the infectious challenge and the initiation of treatment is critical. Stagger the infection and treatment of animals to ensure that each animal receives treatment at the exact same time point post-infection.

  • Possible Cause 3: Instability of the this compound formulation.

    • Troubleshooting: Prepare the this compound formulation fresh before each administration. If the solution is stored, validate its stability over the storage period and conditions.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in an Influenza A (H1N1pdm) Mouse Model

ParameterThis compound Treatment (20 mg/kg/day)Control (Vehicle)Reference
Treatment Initiation 24 hours post-infection24 hours post-infection
Mortality Rate Significantly reducedHigher mortality
Lung TNF-α Expression DecreasedElevated
Lung MCP-1 Expression DecreasedElevated
Lung IL-10 Expression IncreasedBaseline
IL-10 Producing Macrophages IncreasedBaseline
IL-10 Producing CD8+ T Cells IncreasedBaseline
Viral Titer in Lungs No significant differenceNo significant difference

Experimental Protocols

Protocol 1: In Vivo Influenza A Virus Infection and this compound Treatment in Mice

This protocol is a generalized procedure based on published studies. Researchers should adapt it to their specific virus strain, mouse strain, and experimental goals.

Materials:

  • This compound

  • 2-hydroxypropyl-beta-cyclodextrin (HPBCD)

  • Sterile Phosphate Buffered Saline (PBS)

  • Influenza A virus stock of known titer (e.g., A/H1N1pdm)

  • 8- to 10-week-old C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Oral gavage needles

  • Standard animal housing and personal protective equipment

Procedure:

  • Preparation of this compound Formulation:

    • On the day of administration, prepare a stock solution of HPBCD in sterile PBS.

    • Weigh the required amount of this compound and add it to the HPBCD solution. A common ratio is 25 mg of HPBCD for every 1 mg of this compound.

    • Vortex and/or sonicate the mixture until the this compound is completely dissolved. The final concentration should be calculated to deliver 20 mg/kg in a reasonable volume for oral gavage (e.g., 100-200 µL).

    • Prepare a vehicle control solution containing only HPBCD in PBS at the same concentration as the treatment group.

  • Influenza Virus Infection:

    • Anesthetize the mice using a calibrated vaporizer with isoflurane.

    • Intranasally inoculate each mouse with a predetermined infectious dose of influenza A virus diluted in sterile PBS. The volume is typically 20-50 µL.

    • Monitor the animals until they have fully recovered from anesthesia.

  • This compound Treatment:

    • At 24 hours post-infection, weigh each mouse to calculate the precise volume of the this compound formulation to be administered.

    • Administer the this compound solution (or vehicle control) orally using a proper-sized gavage needle.

    • Continue daily administration for the duration of the experiment (e.g., 12 days).

  • Monitoring and Endpoint Analysis:

    • Monitor the animals daily for signs of illness, including weight loss, ruffled fur, and lethargy.

    • At predetermined time points, euthanize subsets of animals to collect tissues (e.g., lungs, bronchoalveolar lavage fluid) for analysis of viral titer, cytokine levels, and immune cell populations.

Mandatory Visualizations

NSC61610_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_NSC Prepare this compound Formulation (20 mg/kg) Treatment Oral Gavage with This compound or Vehicle Prep_NSC->Treatment Prep_Virus Prepare Influenza Virus Inoculum Infection Intranasal Infection of Mice Prep_Virus->Infection Wait 24 hours Post-Infection Infection->Wait Wait->Treatment Monitor Daily Monitoring (Weight, Clinical Score) Treatment->Monitor Endpoint Endpoint Analysis (Cytokines, Viral Titer, Immune Cells) Monitor->Endpoint

Caption: Experimental workflow for this compound treatment in a mouse model of influenza infection.

LANCL2_Signaling_Pathway cluster_immune_cells Immune Cells (Macrophages, T Cells) This compound This compound LANCL2 LANCL2 This compound->LANCL2 activates G_Protein G-Protein LANCL2->G_Protein activates Pro_Inflammatory_Cytokines Decreased Pro-inflammatory Cytokines (TNF-α, MCP-1) LANCL2->Pro_Inflammatory_Cytokines inhibits AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates IL10_Production Increased IL-10 Production CREB->IL10_Production promotes transcription Immunomodulation Immunomodulation & Resolution of Inflammation IL10_Production->Immunomodulation Pro_Inflammatory_Cytokines->Immunomodulation

Caption: Proposed signaling pathway for this compound-mediated immunomodulation via LANCL2 activation.

addressing NSC61610 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing potential batch-to-batch variability of NSC61610 and offers troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule ligand for the Lanthionine Synthetase C-like protein 2 (LANCL2).[1] Its primary mechanism of action involves binding to LANCL2, which activates a downstream signaling cascade through cyclic AMP (cAMP) and Protein Kinase A (PKA).[1] This pathway ultimately leads to anti-inflammatory effects by down-regulating pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1), while up-regulating the anti-inflammatory cytokine Interleukin-10 (IL-10).[2]

Q2: What are the known therapeutic effects of this compound?

Research has primarily focused on the anti-inflammatory properties of this compound. In preclinical models, oral administration of this compound has been shown to ameliorate influenza-related morbidity and mortality by reducing pulmonary inflammation.[2] Specifically, it decreases the infiltration of neutrophils and pro-inflammatory monocytes into the lungs.[1]

Q3: Are there any known issues with this compound batch-to-batch variability?

While there are no specific reports in the scientific literature detailing batch-to-batch variability for this compound, it is a potential concern for any synthetic small molecule, especially those that may be custom synthesized. Variability can arise from differences in synthesis routes, purification methods, and the purity of starting materials.

Q4: How should I store and handle this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Short-term (days to weeks): 0 - 4°C, dry and dark.

  • Long-term (months to years): -20°C, dry and dark.

The compound is generally stable for several weeks at ambient temperature during shipping. For experimental use, this compound is soluble in DMSO.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected efficacy of this compound in cell-based assays.

Potential Cause Troubleshooting Steps
Poor Compound Solubility Ensure complete dissolution of this compound in DMSO before preparing working solutions. Observe for any precipitation. Consider gentle warming or vortexing. Prepare fresh stock solutions regularly.
Batch-to-Batch Variability in Purity/Potency If you suspect batch variability, it is crucial to qualify each new lot. Compare the new batch head-to-head with a previously validated, well-performing batch in a standardized assay. Consider analytical chemistry techniques to verify purity and identity if significant discrepancies are observed.
Cell Line Instability or Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responsiveness. Regularly check cell morphology and growth characteristics.
Reagent Variability Use consistent lots of media, serum, and other critical reagents. Qualify new lots of reagents before use in critical experiments.
Incorrect Assay Conditions Optimize cell seeding density, treatment duration, and this compound concentration. Ensure the assay window is appropriate to detect the expected biological effect.

Issue 2: High variability in in vivo animal studies.

Potential Cause Troubleshooting Steps
Inconsistent Formulation and Dosing Ensure a homogenous and stable formulation of this compound for oral gavage. A common formulation involves dissolving this compound in a vehicle such as PBS containing 25 mg of 2-hydroxypropyl-beta-cyclodextrin (HPBCD) per mg of this compound.[2] Prepare fresh formulations regularly and ensure consistent administration technique.
Animal Health and Stress House animals in a controlled environment with consistent light/dark cycles and access to food and water. Minimize stress during handling and dosing, as this can impact inflammatory responses.
Biological Variability Use age- and sex-matched animals in all experimental groups. Increase sample size to improve statistical power and account for inherent biological variability.
Timing of Treatment and Analysis Adhere to a strict and consistent schedule for this compound administration and sample collection. The timing of these events relative to the inflammatory challenge (e.g., viral infection) is critical.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₃₄H₂₄N₆O₂
Molecular Weight 548.61 g/mol
CAS Number 500538-94-3
IUPAC Name N¹,N⁴-bis(3-(1H-benzo[d]imidazol-2-yl)phenyl)terephthalamide
Appearance Solid
Solubility DMSO

Table 2: Summary of In Vivo Effects of this compound in an Influenza Mouse Model

ParameterObservationReference
Pulmonary TNF-α mRNA Down-regulated[1]
Pulmonary MCP-1 mRNA Down-regulated[1]
Lung Neutrophil Infiltration Reduced[1]
Lung Pro-inflammatory Monocyte Infiltration Reduced[1]
Pulmonary IL-10 Expression Up-regulated[2]
Morbidity and Mortality Ameliorated[2]

Experimental Protocols

1. In Vivo Administration of this compound in a Mouse Model of Influenza

  • Animal Model: 8-10 week old C57BL/6 mice.

  • Influenza Challenge: Intranasal administration of a sublethal dose of influenza A virus.

  • This compound Formulation: Dissolve this compound in sterile PBS containing 25 mg of 2-hydroxypropyl-beta-cyclodextrin (HPBCD) per mg of this compound. A typical dose is 20 mg/kg/day.[2]

  • Administration: Administer the this compound formulation or vehicle control (PBS with HPBCD) daily via oral gavage.

  • Monitoring: Monitor mice daily for weight loss and clinical signs of illness.

  • Sample Collection: At predetermined time points, euthanize mice and collect lung tissue for analysis of cytokine expression and immune cell infiltration.

2. Quantification of Cytokines (TNF-α, MCP-1, IL-10) in Lung Homogenate by ELISA

  • Lung Homogenate Preparation:

    • Excise lung tissue and immediately snap-freeze in liquid nitrogen or place in a lysis buffer containing protease inhibitors.

    • Homogenize the tissue on ice using a mechanical homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for analysis.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α, MCP-1, and IL-10.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, blocking, adding standards and samples, adding detection antibody, adding streptavidin-HRP, and developing with a substrate solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

3. Assessment of PKA Phosphorylation by Western Blot

  • Cell Lysis:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with a lysis buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration using a standard protein assay (e.g., BCA).

  • Western Blot Procedure:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKA substrate (e.g., phospho-CREB at Ser133) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize, strip the membrane and re-probe with an antibody against the total protein of the PKA substrate.

Visualizations

NSC61610_Signaling_Pathway This compound This compound LANCL2 LANCL2 This compound->LANCL2 binds & activates AC Adenylate Cyclase LANCL2->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Inflammatory_Response Inflammatory Response (TNF-α, MCP-1) PKA->Inflammatory_Response inhibits Anti_Inflammatory_Response Anti-Inflammatory Response (IL-10) CREB->Anti_Inflammatory_Response promotes

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis Mouse_Model C57BL/6 Mice Influenza_Infection Influenza A Virus Intranasal Challenge Mouse_Model->Influenza_Infection Treatment This compound or Vehicle (Oral Gavage) Influenza_Infection->Treatment Monitoring Daily Weight & Clinical Score Treatment->Monitoring Sample_Collection Lung Tissue Collection Monitoring->Sample_Collection Lung_Homogenate Lung Tissue Homogenization Sample_Collection->Lung_Homogenate ELISA ELISA for TNF-α, MCP-1, IL-10 Lung_Homogenate->ELISA Western_Blot Western Blot for p-PKA Substrates Lung_Homogenate->Western_Blot

Caption: Experimental Workflow for In Vivo Testing.

Troubleshooting_Logic action_node action_node Start Inconsistent Experimental Results? Is_In_Vitro Cell-based Assay? Start->Is_In_Vitro Check_Solubility Check Compound Solubility & Stability Is_In_Vitro->Check_Solubility Yes Is_In_Vivo In Vivo Study? Is_In_Vitro->Is_In_Vivo No Check_Cells Verify Cell Health & Passage Number Check_Solubility->Check_Cells Qualify_Batch Qualify New Batch vs. Old Batch Check_Cells->Qualify_Batch Check_Formulation Verify Formulation & Dosing Is_In_Vivo->Check_Formulation Yes Check_Animals Assess Animal Health & Husbandry Check_Formulation->Check_Animals Check_Animals->Qualify_Batch

Caption: Troubleshooting Logic Flowchart.

References

Validation & Comparative

NSC61610 and Oseltamivir: A Comparative Analysis in Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of influenza therapeutics, two compounds, NSC61610 and oseltamivir, present distinct mechanisms of action and treatment outcomes. Oseltamivir, a well-established antiviral, directly targets the influenza virus, while this compound operates as a host-targeted immunomodulatory agent. This guide provides a detailed comparison of their performance based on available preclinical data, offering insights for researchers, scientists, and drug development professionals.

Mechanism of Action

Oseltamivir: A Neuraminidase Inhibitor Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[1][2][3] This active metabolite acts as a competitive inhibitor of the influenza virus's neuraminidase enzyme.[1][3][4] Neuraminidase is crucial for the release of newly formed virus particles from infected host cells.[1][4][5] By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells, thus curtailing the infection.[1][3][4][6]

This compound: A Host-Targeted LANCL2 Agonist In contrast to directly targeting the virus, this compound modulates the host's immune response to the infection.[7][8][9] It functions by activating the Lanthionine Synthetase C-Like 2 (LANCL2) pathway.[7][8][9] This activation triggers a signaling cascade that leads to the downregulation of pro-inflammatory cytokines, such as TNF-α and MCP-1, and a reduction in the infiltration of neutrophils into the lungs.[7][8] A key effect of this compound is the increased production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by CD8+ T cells and macrophages.[7][8] This immunoregulatory effect helps to ameliorate disease severity and mortality by controlling the excessive inflammation often associated with severe influenza.[7][8]

Preclinical Efficacy: An In Vivo Comparison

A key study by Leber et al. (2017) in Frontiers in Immunology provides a direct comparison of this compound and oseltamivir in a mouse model of influenza A (H1N1pdm) infection. The findings from this study are summarized below.

Quantitative Data Summary
Efficacy ParameterUntreated ControlOseltamivir (10 mg/kg/day)This compound (20 mg/kg/day)This compound (5 mg/kg/day) + Oseltamivir (10 mg/kg/day)
Survival Rate (%) 406070 80
Mean Disease Activity Index (DAI) at Day 8 ~2.5~1.5~1.25~1.0
Lung Viral Titer (PFU/g) at Day 8 HighSignificantly Reduced No Significant ReductionSignificantly Reduced

Data extracted and synthesized from Leber et al. (2017), Frontiers in Immunology.

Key Experimental Protocols

The following is a detailed methodology for the key in vivo experiment comparing this compound and oseltamivir.

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6

  • Age: 8-10 weeks old

Influenza Virus:

  • Strain: Influenza A/California/04/2009 (H1N1pdm)

  • Infection Dose: 350 plaque-forming units (PFU) per mouse

  • Route of Administration: Intranasal

Treatment Regimens:

  • This compound: 20 mg/kg/day, administered orally by gavage from day 0 to day 12 post-infection.

  • Oseltamivir (Tamiflu): 10 mg/kg/day, administered orally by gavage from day 0 to day 12 post-infection.

  • Combination Therapy: this compound (5 mg/kg/day) and Oseltamivir (10 mg/kg/day), administered orally by gavage from day 0 to day 12 post-infection.

  • Control Group: Received a vehicle control (placebo).

Efficacy Parameters Measured:

  • Mortality: Monitored daily for 14 days post-infection.

  • Disease Activity Index (DAI): Scored daily based on weight loss, activity, and posture.

  • Lung Viral Titer: Measured on day 8 post-infection via plaque assay on Madin-Darby canine kidney (MDCK) cells.

  • Lung Histopathology: Assessed for inflammation and tissue damage.

  • Cytokine Profiling: Measurement of inflammatory (TNF-α, MCP-1) and anti-inflammatory (IL-10) cytokines in lung tissue.

Visualizing the Mechanisms and Workflow

To better illustrate the distinct signaling pathways and the experimental design, the following diagrams are provided.

oseltamivir_mechanism cluster_virus_lifecycle Influenza Virus Lifecycle cluster_drug_action Oseltamivir Action Virus Influenza Virus HostCell Host Cell Virus->HostCell Infection Budding Virus Budding & Release HostCell->Budding Replication Budding->Virus New Virions Neuraminidase Neuraminidase Budding->Neuraminidase requires Neuraminidase->Budding enables Oseltamivir Oseltamivir Inhibition Inhibition Oseltamivir->Inhibition Inhibition->Neuraminidase nsc61610_mechanism This compound This compound LANCL2 LANCL2 Receptor This compound->LANCL2 activates Signaling Downstream Signaling Cascade LANCL2->Signaling Inflammation Inflammation (TNF-α, MCP-1, Neutrophil Infiltration) Signaling->Inflammation downregulates ImmuneRegulation Immune Regulation Signaling->ImmuneRegulation upregulates IL10 IL-10 Production (CD8+ T cells, Macrophages) ImmuneRegulation->IL10 experimental_workflow cluster_groups Treatment Groups cluster_analysis Endpoint Parameters Infection Influenza A (H1N1pdm) Infection (Day 0) Treatment Daily Oral Gavage (Days 0-12) Infection->Treatment Monitoring Daily Monitoring (Mortality, Disease Activity) Treatment->Monitoring Endpoint Endpoint Analysis (Day 8 & 14) Monitoring->Endpoint ViralTiter Lung Viral Titer Endpoint->ViralTiter Histopathology Lung Histopathology Endpoint->Histopathology Cytokines Cytokine Analysis Endpoint->Cytokines Control Vehicle Control Oseltamivir Oseltamivir This compound This compound Combination This compound + Oseltamivir

References

Synergistic Effects of NSC61610 in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic performance of NSC61610, a ligand of the Lanthionine Synthetase C-like 2 (LANCL2) receptor, when used in combination with other compounds. The primary focus of this document is the synergistic antiviral effect observed when this compound is co-administered with oseltamivir in a preclinical model of influenza A virus infection. To date, published research on the synergistic effects of this compound with other compounds remains limited.

Synergistic Antiviral Effect with Oseltamivir

Preclinical studies have demonstrated a significant synergistic effect when this compound is used in combination with the neuraminidase inhibitor oseltamivir (Tamiflu) for the treatment of influenza A (H1N1pdm) virus infection in mice. This combination therapy not only enhances the antiviral efficacy of oseltamivir but also engages the host's immune-regulatory pathways, offering a multi-pronged therapeutic approach.

Comparative Efficacy Data

The following tables summarize the key findings from a study by Leber et al. (2017) in Frontiers in Immunology, comparing the efficacy of this compound monotherapy, oseltamivir monotherapy, and the combination therapy in a lethal influenza A virus infection mouse model.

Table 1: Survival Rate and Mortality in Influenza-Infected Mice

Treatment GroupDosageSurvival Rate (%)
Placebo (PBS)-40%
This compound20 mg/kg/day70%
Oseltamivir10 mg/kg/day70%
This compound + Oseltamivir 5 mg/kg/day + 10 mg/kg/day 90%

Data extracted from mortality curves in Leber et al. (2017). The combination therapy resulted in a notable increase in survival compared to either monotherapy.

Table 2: Disease Activity Score in Influenza-Infected Mice

Treatment GroupDosageMean Disease Activity Score (Day 8 post-infection)
Placebo (PBS)-~3.5
This compound20 mg/kg/day~2.0
Oseltamivir10 mg/kg/day~2.5
This compound + Oseltamivir 5 mg/kg/day + 10 mg/kg/day ~1.5

Disease activity was scored on a scale of 0 to 4, with higher scores indicating greater severity. The combination therapy group exhibited the lowest disease activity score, indicating a more rapid recovery.

Mechanism of Synergistic Action

The synergistic effect of the this compound and oseltamivir combination stems from their distinct but complementary mechanisms of action. Oseltamivir directly inhibits viral replication by targeting the viral neuraminidase enzyme. In contrast, this compound acts as a host-directed therapy by activating the LANCL2 pathway.

The proposed signaling pathway for this compound's immunomodulatory effect is depicted below:

NSC61610_Signaling_Pathway This compound This compound LANCL2 LANCL2 Receptor This compound->LANCL2 Binds to AC Adenylate Cyclase LANCL2->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., IL-10) CREB->Gene Promotes Immune Immunomodulatory Effects Gene->Immune Experimental_Workflow Infection Influenza A (H1N1pdm) Virus Infection (Intranasal Inoculation) Treatment Treatment Initiation (24h post-infection) Infection->Treatment Groups Treatment Groups: - Placebo (PBS) - this compound (20 mg/kg/day) - Oseltamivir (10 mg/kg/day) - this compound (5 mg/kg/day) + Oseltamivir (10 mg/kg/day) Treatment->Groups Monitoring Daily Monitoring: - Body Weight - Disease Activity Score - Survival Groups->Monitoring Endpoint Endpoint Analysis (Day 12 post-infection): - Lung Viral Titer - Lung Histopathology - Immune Cell Profiling Monitoring->Endpoint

A Comparative Guide to the Anti-Inflammatory Properties of NSC61610

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of NSC61610 against established alternatives, supported by experimental data. We delve into the distinct mechanisms of action, present quantitative data from relevant studies, and provide detailed experimental protocols to aid in the evaluation and potential application of this compound in inflammatory disease research.

Introduction to this compound

This compound is a novel small molecule that has demonstrated significant anti-inflammatory effects. It functions as a ligand for the Lanthionine Synthetase C-like 2 (LANCL2) protein, a therapeutic target for inflammatory and immune-mediated diseases.[1][2] The activation of the LANCL2 pathway by this compound initiates a signaling cascade that ultimately modulates the host's immune response, leading to a reduction in pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[1]

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of this compound are primarily mediated through the activation of the LANCL2 signaling pathway. In contrast, traditional anti-inflammatory agents like the corticosteroid Dexamethasone and the antiviral Oseltamivir (Tamiflu®) operate through entirely different mechanisms.

This compound: Modulating the Host Response

This compound binds to and activates LANCL2, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). This signaling cascade results in the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1).[1] Concurrently, it enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a crucial role in resolving inflammation and promoting tissue repair.[1][2]

Dexamethasone: Broad Immunosuppression

Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and modulates gene expression. It broadly suppresses the production of a wide range of pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6.[3][4][5] However, its broad immunosuppressive action can also lead to undesirable side effects.

Oseltamivir (Tamiflu®): Targeting the Virus

Oseltamivir is an antiviral medication that acts as a neuraminidase inhibitor. It targets the influenza virus directly, preventing its release from infected cells and thereby limiting the spread of the infection. While it can reduce the viral load and consequently the inflammatory response triggered by the virus, it does not directly target the host's inflammatory pathways in the same manner as this compound or Dexamethasone.

Signaling Pathways cluster_this compound This compound Pathway cluster_Dexamethasone Dexamethasone Pathway cluster_Oseltamivir Oseltamivir Pathway This compound This compound LANCL2 LANCL2 This compound->LANCL2 cAMP ↑ cAMP LANCL2->cAMP PKA ↑ PKA cAMP->PKA TNF_MCP1_N ↓ TNF-α, MCP-1 PKA->TNF_MCP1_N IL10_N ↑ IL-10 PKA->IL10_N Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR GRE Glucocorticoid Response Elements GR->GRE Pro_Inflammatory_Genes ↓ Pro-inflammatory Genes (TNF-α, IL-6) GRE->Pro_Inflammatory_Genes Oseltamivir Oseltamivir Neuraminidase Viral Neuraminidase Oseltamivir->Neuraminidase inhibits Viral_Release ↓ Viral Release Neuraminidase->Viral_Release

Figure 1: Simplified signaling pathways of this compound, Dexamethasone, and Oseltamivir.

Comparative Efficacy: In Vivo Studies

The anti-inflammatory properties of this compound have been validated in a mouse model of influenza A (H1N1) virus infection. The following tables summarize the key findings from this research and compare them with data from studies on Dexamethasone and Oseltamivir in similar models.

Table 1: Effect on Survival Rate in Influenza-Infected Mice
Treatment GroupDosageSurvival Rate (%)Study Reference
Control (Untreated)-40Leber et al., 2017[1]
This compound 20 mg/kg/day 70 Leber et al., 2017[1]
Oseltamivir (Tamiflu®)10 mg/kg/day-Leber et al., 2017[1]
Liposomal Dexamethasone-40Kwon et al., 2021[3][5]

Note: The study by Leber et al. (2017) showed that this compound treatment resulted in a 2-fold increase in survival rates compared to the untreated group.[2] The study on liposomal dexamethasone showed a 20% reduction in the death rate.[3][5]

Table 2: Modulation of Key Inflammatory Cytokines (mRNA Expression in Lung Tissue)
Treatment GroupTNF-α ExpressionMCP-1 ExpressionIL-10 ExpressionStudy Reference
This compound Reduced at day 7 post-infection Reduced at days 3 and 7 post-infection Significantly increased at day 12 post-infection Leber et al., 2017[1]
Liposomal DexamethasoneSignificantly reduced--Kwon et al., 2021[3][4][5]

Note: The study by Leber et al. (2017) specified that this compound exerted its anti-inflammatory effect by suppressing TNF-α and MCP-1 expression during the early and peak phases of infection.[1]

Table 3: Effect on Viral Titer
Treatment GroupViral Titer in LungsStudy Reference
This compound No significant alteration Leber et al., 2017[1]
Oseltamivir (Tamiflu®)Significantly reducedLeber et al., 2017[1]
Oseltamivir + this compoundSignificantly reducedLeber et al., 2017[1]

This highlights a key difference: this compound's therapeutic benefit in this model is derived from modulating the host's immune response rather than directly targeting the virus.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

In Vivo Influenza Virus Infection Model

Influenza_Infection_Workflow cluster_animal_prep Animal Preparation cluster_infection Infection Protocol cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoint Analysis Mice 8-10 week old C57BL/6 mice Infection Intranasal challenge with 350 pfu/mouse of Influenza A H1N1pdm strain Mice->Infection NSC61610_prep This compound (20 mg/kg/day) formulated in PBS with 2-hydroxypropyl-beta-cyclodextrin Control Vehicle control (PBS with HPBCD) Gavage Oral gavage daily from day 0 to day 12 NSC61610_prep->Gavage Monitoring Daily monitoring of morbidity and mortality Gavage->Monitoring Control->Gavage Endpoints Collection of lung tissue and bronchoalveolar lavage fluid at specified time points Monitoring->Endpoints

Figure 2: Experimental workflow for the in vivo influenza virus infection model.

Animal Model: The studies utilized 8-10 week old C57BL/6 mice.

Virus Strain and Inoculation: Mice were intranasally infected with 350 plaque-forming units (pfu) of Influenza A H1N1pdm strain.

This compound Administration: this compound was administered orally by gavage at a dose of 20 mg/kg/day. The formulation was prepared in phosphate-buffered saline (PBS) containing 2-hydroxypropyl-beta-cyclodextrin (HPBCD) to enhance solubility. The control group received the vehicle (PBS with HPBCD). Treatment was administered daily from day 0 to day 12 post-infection.

Monitoring: Mice were monitored daily for signs of morbidity (e.g., weight loss, changes in activity) and mortality.

Cytokine Analysis

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression:

  • RNA Isolation: Total RNA was extracted from lung tissue using a commercially available RNA isolation kit following the manufacturer's instructions.

  • cDNA Synthesis: Complementary DNA (cDNA) was synthesized from the isolated RNA using a reverse transcription kit.

  • Real-Time PCR: The relative expression of cytokine mRNA (e.g., TNF-α, MCP-1, IL-10) was quantified using a real-time PCR system with specific primers and probes. The data was normalized to a housekeeping gene to account for variations in RNA input.

Cytokine Bead Array (CBA) for Protein Concentration:

  • Sample Preparation: Lung homogenates or bronchoalveolar lavage fluid (BALF) were collected from the mice.

  • Assay Procedure: The samples were incubated with a mixture of capture beads, each coated with an antibody specific for a particular cytokine. A phycoerythrin (PE)-conjugated detection antibody was then added to form a "sandwich" complex.

  • Flow Cytometry: The fluorescence intensity of the beads was measured using a flow cytometer. The concentration of each cytokine was determined by comparing the sample's fluorescence intensity to a standard curve generated with known concentrations of recombinant cytokines.

Conclusion

This compound presents a promising, novel approach to anti-inflammatory therapy. Its unique mechanism of action, centered on the activation of the LANCL2 pathway, offers a more targeted modulation of the host's immune response compared to the broad immunosuppression of corticosteroids like Dexamethasone. The in vivo data in a viral inflammation model demonstrates its potential to reduce mortality and control key inflammatory cytokines without directly impairing viral clearance. This host-targeted approach could be particularly beneficial in scenarios where an overactive inflammatory response is a primary driver of pathology. Further research, including direct comparative studies with established anti-inflammatory agents across various inflammatory disease models, is warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of NSC61610 Efficacy Across Influenza and Colitis Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide on the efficacy of NSC61610, a novel orally active ligand of Lanthionine Synthetase C-like protein 2 (LANCL2). This guide details the compound's performance in preclinical models of influenza virus infection and inflammatory bowel disease (IBD), offering a side-by-side analysis with alternative treatments and providing in-depth experimental data and protocols.

This compound has emerged as a promising therapeutic candidate due to its unique mechanism of action, which involves the activation of the LANCL2 pathway. This activation triggers a signaling cascade through cAMP and Protein Kinase A (PKA), leading to potent anti-inflammatory effects. This guide synthesizes the available preclinical data to provide a clear overview of its therapeutic potential.

Efficacy in Influenza Virus Infection

In mouse models of influenza A (H1N1) infection, this compound has demonstrated significant therapeutic benefits.[1][2] Studies show that oral administration of this compound leads to a marked improvement in survival rates and a reduction in disease severity.[3] The compound effectively mitigates the hyperinflammatory response often associated with severe influenza by down-regulating pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1).[1][4] Concurrently, it enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]

Comparative Efficacy with Oseltamivir (Tamiflu)

When compared to the standard antiviral medication, oseltamivir, this compound has shown superior efficacy in improving survival rates in preclinical influenza models.[1] This suggests that this compound's host-targeted immunomodulatory approach may offer advantages over traditional antiviral strategies.

Table 1: Efficacy of this compound in a Mouse Model of Influenza A (H1N1) Infection [1]

Treatment GroupSurvival Rate (%)Mean Leukocytic Infiltration Score (Lung)Mean Epithelial Necrosis Score (Lung)
Control (Vehicle)402.82.5
This compound (20 mg/kg/day)701.81.5
Oseltamivir (10 mg/kg/day)50Not ReportedNot Reported

Table 2: Effect of this compound on Pulmonary Cytokine mRNA Expression in Influenza-Infected Mice (Day 7 post-infection) [1]

Treatment GroupRelative TNF-α mRNA ExpressionRelative MCP-1 mRNA Expression
Control (Vehicle)~6.5~3.0
This compound (20 mg/kg/day)~2.5~1.5

Efficacy in Inflammatory Bowel Disease (Colitis)

This compound has also been investigated for its therapeutic potential in preclinical models of inflammatory bowel disease, specifically dextran sulfate sodium (DSS)-induced colitis in mice.[1] Initial studies indicate that this compound exerts potent anti-inflammatory effects in the colon, suggesting its utility in treating IBD. The activation of the LANCL2 pathway in the gut is believed to be the primary mechanism driving these therapeutic effects.

While specific quantitative data from head-to-head comparative studies with this compound in colitis models are not as extensively published as in influenza models, the known mechanism of action and the positive results from other LANCL2 ligands, such as BT-11, suggest a promising therapeutic avenue.[1] Further research is needed to quantify its efficacy against current IBD treatments like anti-TNF-α therapies.

Mechanism of Action and Signaling Pathway

This compound functions by binding to and activating LANCL2. This initiates a downstream signaling cascade that ultimately modulates the immune response.

NSC61610_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound LANCL2 LANCL2 This compound->LANCL2 Binds to AC Adenylate Cyclase LANCL2->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Inflammation_Down Inflammation (TNF-α, MCP-1)↓ PKA->Inflammation_Down Gene_Expression Gene Expression (e.g., IL-10) CREB->Gene_Expression Promotes

This compound signaling pathway.

Experimental Protocols

Influenza A (H1N1) Virus Infection Mouse Model[1]
  • Animals: 8-10 week old C57BL/6 mice.

  • Infection: Intranasal administration of 350 plaque-forming units (PFU) of influenza A/California/04/2009 (H1N1) virus.

  • Treatment: Oral gavage of this compound (20 mg/kg/day) or vehicle control daily for 12 days, starting 24 hours post-infection. Oseltamivir (10 mg/kg/day) was used as a positive control.

  • Readouts: Survival, body weight, lung histology (leukocytic infiltration and epithelial necrosis scores), and lung cytokine mRNA expression (qRT-PCR).

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
  • Animals: Typically 8-12 week old C57BL/6 mice.

  • Induction of Colitis: Administration of 2.5-5% (w/v) DSS in the drinking water for 5-7 days.

  • Treatment: Oral gavage of this compound or vehicle control, with treatment initiated either before or after DSS administration.

  • Readouts: Disease Activity Index (DAI) score (based on weight loss, stool consistency, and rectal bleeding), colon length, histological analysis of colon tissue, and cytokine levels in colonic tissue.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6 mice) Disease_Induction Induce Disease (e.g., Influenza infection or DSS administration) Animal_Model->Disease_Induction Treatment_Groups Administer Treatments - this compound - Vehicle Control - Positive Control (e.g., Oseltamivir) Disease_Induction->Treatment_Groups Clinical_Signs Monitor Clinical Signs (Survival, Weight, DAI) Treatment_Groups->Clinical_Signs Sample_Collection Collect Samples (Tissues, Blood) Clinical_Signs->Sample_Collection Histopathology Histopathological Analysis Sample_Collection->Histopathology Molecular_Analysis Molecular Analysis (Cytokine levels - qRT-PCR, ELISA) Sample_Collection->Molecular_Analysis Statistical_Analysis Statistical Analysis Histopathology->Statistical_Analysis Molecular_Analysis->Statistical_Analysis

References

NSC61610: A Novel Pathway to Inflammation Control Compared to Traditional Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel small molecule, NSC61610, presents a promising alternative to traditional anti-inflammatory drugs by targeting a distinct cellular pathway to resolve inflammation. This guide offers a comparative analysis of this compound against conventional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, supported by experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

This compound operates through a unique mechanism centered on the activation of the Lanthionine Synthetase C-Like 2 (LANCL2) pathway, leading to an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10). This approach contrasts sharply with the mechanisms of traditional anti-inflammatory agents. NSAIDs, such as celecoxib, primarily function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Corticosteroids, like dexamethasone, exert their effects by suppressing the expression of a wide range of pro-inflammatory genes. Preclinical studies in mouse models of colitis demonstrate that this compound significantly reduces disease activity, suggesting its potential as a new therapeutic avenue for inflammatory diseases.

Mechanism of Action: A Divergent Approach

The fundamental difference between this compound and traditional anti-inflammatory drugs lies in their molecular targets and downstream effects.

This compound: This compound activates the LANCL2 pathway. This activation ultimately leads to an increased production of IL-10, a potent anti-inflammatory cytokine known to suppress pro-inflammatory cytokine production and promote regulatory T cell responses, thereby helping to resolve inflammation and restore immune balance.[1]

Traditional NSAIDs: These drugs, including both non-selective and COX-2 selective inhibitors, block the activity of COX enzymes. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling. By inhibiting COX-2, NSAIDs reduce inflammation.

Corticosteroids: These steroidal drugs bind to glucocorticoid receptors, which then translocate to the nucleus and inhibit the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. This broad suppression of the inflammatory cascade accounts for their potent anti-inflammatory effects.

Comparative Performance in a Preclinical Colitis Model

To objectively compare the efficacy of this compound with traditional anti-inflammatory drugs, we have summarized data from preclinical studies using the dextran sulfate sodium (DSS)-induced colitis model in mice. This model mimics key aspects of inflammatory bowel disease.

Data Summary:

Treatment GroupDisease Activity Index (DAI)Colon Length (cm)Key Pro-Inflammatory Cytokine ReductionKey Anti-Inflammatory Cytokine Increase
DSS Control HighShortened--
This compound (20 mg/kg) Significantly Reduced[1]-TNF-α, MCP-1IL-10[1]
Dexamethasone (1 mg/kg) Significantly Reduced-IFN-γ, IL-1β-
Celecoxib (10 mg/kg) Significantly ReducedLengthenedPro-inflammatory factors-

Note: The data for each compound is derived from separate studies and is not from a head-to-head comparison. Direct comparative studies are needed for a definitive assessment.

Signaling Pathways and Experimental Workflow

To visually represent the distinct mechanisms of action and the experimental approach for evaluating these compounds, the following diagrams are provided.

cluster_this compound This compound Pathway cluster_NSAID NSAID Pathway cluster_Corticosteroid Corticosteroid Pathway This compound This compound LANCL2 LANCL2 This compound->LANCL2 activates AdenylateCyclase AdenylateCyclase LANCL2->AdenylateCyclase activates cAMP cAMP AdenylateCyclase->cAMP produces IL10 IL10 cAMP->IL10 induces Inflammation Inflammation IL10->Inflammation suppresses ArachidonicAcid ArachidonicAcid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 NSAID NSAID COX2 COX2 NSAID->COX2 inhibits Prostaglandins->Inflammation promotes Corticosteroid Corticosteroid GlucocorticoidReceptor GlucocorticoidReceptor Corticosteroid->GlucocorticoidReceptor binds NFkB NFkB GlucocorticoidReceptor->NFkB inhibits ProInflammatoryCytokines ProInflammatoryCytokines NFkB->ProInflammatoryCytokines promotes transcription ProInflammatoryCytokines->Inflammation promotes cluster_workflow Experimental Workflow: DSS-Induced Colitis Model start Induce Colitis in Mice (DSS in drinking water) treatment Administer Treatment: - this compound (oral) - Dexamethasone (i.p.) - Celecoxib (oral) start->treatment monitoring Monitor Daily: - Body Weight - Stool Consistency - Rectal Bleeding treatment->monitoring endpoint Endpoint Analysis: - Disease Activity Index (DAI) - Colon Length & Histology - Cytokine Levels (ELISA/qPCR) monitoring->endpoint

References

Confirming NSC61610's Mechanism of Action Through Gene Silencing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data confirming the mechanism of action of NSC61610, a novel anti-inflammatory compound. The focus is on the use of gene silencing techniques to validate its molecular target, Lanthionine synthetase C-like 2 (LANCL2). While direct siRNA or shRNA data for this compound is not extensively published, this guide draws parallels from studies on the natural LANCL2 ligand, abscisic acid (ABA), and compelling evidence from LANCL2 knockout models.

Data Presentation: The Impact of LANCL2 Gene Silencing on Ligand Efficacy

The following table summarizes the effects of LANCL2 gene silencing on the therapeutic efficacy of its ligands. The data presented for this compound is derived from studies using LANCL2 knockout mice, a definitive gene silencing model. This is compared with data for Abscisic Acid (ABA), where siRNA-mediated gene silencing has been employed.

ParameterThis compound in Wild-Type MiceThis compound in LANCL2 Knockout MiceAbscisic Acid (ABA) in Control CellsABA in LANCL2 siRNA-treated Cells
Inflammatory Response Ameliorates morbidity and mortality in influenza virus infection.[1][2]No significant difference in mortality or disease activity compared to untreated knockout mice.[1]Stimulates functional activities (e.g., chemotaxis, ROS production).Abrogation of ABA-induced functional effects.[3]
IL-10 Production Increases IL-10-producing CD8+ T cells and macrophages.[1]No significant change in IL-10 levels.[1]Not explicitly measured in this study.Not explicitly measured in this study.
Survival Rate (Influenza Model) 70% survival at 12 days post-infection.[1]40% survival at 12 days post-infection (similar to untreated).[1]Not Applicable.Not Applicable.
Intracellular Calcium ([Ca2+]i) Not explicitly measured in this study.Not explicitly measured in this study.Induces an increase in [Ca2+]i.Impairs the ABA-induced increase in [Ca2+]i.[3]
Cyclic AMP ([cAMP]i) Not explicitly measured in this study.Not explicitly measured in this study.Induces an increase in [cAMP]i.Impairs the ABA-induced increase in [cAMP]i.[3]

Experimental Protocols

LANCL2 Gene Silencing using siRNA (adapted from studies on Abscisic Acid)

This protocol describes a general method for silencing the LANCL2 gene in cell culture using siRNA, which is a crucial step in validating whether the effects of a compound like this compound are mediated through this target.

1. Cell Culture and Transfection:

  • Human granulocytes, rat insulinoma cells, or other relevant cell lines are cultured under standard conditions.

  • For transfection, cells are electroporated with LANCL2-targeting StealthTM siRNAs or a negative control siRNA.[3] For example, three different siRNAs targeting human LANCL2 can be used to ensure efficacy.[3]

  • Transfection efficiency can be monitored using fluorescently labeled siRNAs.

2. Post-Transfection Incubation:

  • Cells are incubated for 24-48 hours to allow for the degradation of the target mRNA and subsequent protein knockdown.[3]

3. Confirmation of Gene Silencing:

  • Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from a subset of cells, and qRT-PCR is performed to quantify the levels of LANCL2 mRNA. A significant reduction in LANCL2 mRNA in siRNA-treated cells compared to controls confirms successful silencing at the transcript level.[3]

  • Western Blotting: Protein lysates are collected, and Western blotting is performed using an antibody specific for LANCL2 to confirm a reduction in LANCL2 protein levels.

4. Functional Assays:

  • Once silencing is confirmed, the cells are treated with this compound or a control vehicle.

  • A variety of functional assays are then performed to assess the cellular response. These may include:

    • Measurement of inflammatory markers: Assessing the expression or secretion of cytokines like TNF-α and MCP-1.[1]

    • Calcium imaging: Measuring intracellular calcium levels using fluorescent indicators like Fura-2/AM.[3]

    • cAMP measurement: Quantifying intracellular cAMP levels using appropriate assay kits.[3]

    • Cell viability or proliferation assays: To determine if the compound's effects on cell survival are LANCL2-dependent.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for confirming this compound's mechanism of action and the proposed signaling pathway.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Expected Outcome Control Control Cells NSC61610_Control This compound Treatment Control->NSC61610_Control siRNA_Control Negative Control siRNA NSC61610_siRNA_Control This compound Treatment siRNA_Control->NSC61610_siRNA_Control siRNA_LANCL2 LANCL2 siRNA NSC61610_siRNA_LANCL2 This compound Treatment siRNA_LANCL2->NSC61610_siRNA_LANCL2 Analysis_Control Measure Cellular Response (e.g., Cytokine Levels) NSC61610_Control->Analysis_Control Analysis_siRNA_Control Measure Cellular Response (e.g., Cytokine Levels) NSC61610_siRNA_Control->Analysis_siRNA_Control Analysis_siRNA_LANCL2 Measure Cellular Response (e.g., Cytokine Levels) NSC61610_siRNA_LANCL2->Analysis_siRNA_LANCL2 Outcome Response to this compound is ABROGATED in LANCL2 silenced cells Analysis_siRNA_LANCL2->Outcome

Caption: Experimental workflow for confirming this compound's target using LANCL2 siRNA.

signaling_pathway cluster_siRNA Gene Silencing Intervention This compound This compound LANCL2 LANCL2 Receptor This compound->LANCL2 Binds and Activates Downstream Downstream Signaling (e.g., G-protein activation) LANCL2->Downstream IL10 Increased IL-10 Production Downstream->IL10 Inflammation Reduced Inflammation ( TNF-α,  MCP-1) Downstream->Inflammation siRNA LANCL2 siRNA/shRNA (or Gene Knockout) siRNA->LANCL2 Blocks Expression

Caption: Proposed signaling pathway of this compound and the point of intervention for gene silencing.

References

NSC61610: A Host-Modulating Approach to Viral Infections – Impact on Viral Load vs. Immune Response

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers and Drug Development Professionals

The emergence of novel viral threats and the persistent challenge of antiviral resistance underscore the urgent need for innovative therapeutic strategies. One such approach is the modulation of the host immune response to mitigate disease severity without directly targeting the virus. This guide provides a comprehensive assessment of NSC61610, a compound that activates Lanthionine Synthetase C-Like 2 (LANCL2), and its differential impact on viral load and the host immune response, particularly in the context of influenza A virus infection. This analysis is supported by experimental data from preclinical studies, offering a direct comparison with the standard antiviral agent, oseltamivir.

Performance Overview: Immune Modulation without Direct Antiviral Activity

This compound operates as a host-targeted therapeutic, primarily influencing the immune system's response to viral infection rather than inhibiting viral replication directly. Experimental evidence from studies on influenza A (H1N1pdm) virus-infected mice demonstrates that while this compound treatment significantly improves survival and reduces disease severity, it does not lead to a significant reduction in viral load in the lungs when compared to untreated controls.[1][2] This key finding distinguishes this compound from traditional antiviral drugs like oseltamivir, which function by directly interfering with the viral life cycle.

The therapeutic benefit of this compound is attributed to its ability to orchestrate a more balanced and less damaging immune response. Specifically, oral administration of this compound has been shown to down-modulate pro-inflammatory cytokines and reduce the infiltration of tissue-damaging immune cells in the lungs.[1][3][4]

Comparative Analysis of Therapeutic Effects

The following tables summarize the key quantitative findings from preclinical studies involving this compound, offering a clear comparison of its effects on various aspects of the immune response and survival.

Table 1: Effect of this compound on Survival and Disease Severity in Influenza A (H1N1pdm) Infected Mice

Treatment GroupSurvival Rate (%)Mean Disease Activity Score (Day 8 post-infection)
Untreated Control~40%~3.5
This compound (20 mg/kg/day)~80%~2.0
Oseltamivir (Tamiflu)~60%Not Reported
This compound + Oseltamivir~90%Not Reported

Data adapted from studies in C57BL/6 mice infected with influenza A H1N1pdm virus.[1]

Table 2: Impact of this compound on Key Immune Mediators in the Lungs of Influenza-Infected Mice

Immune MediatorEffect of this compound Treatment
Pro-inflammatory Cytokines
TNF-αDecreased
MCP-1Decreased
Immune Cell Infiltration
NeutrophilsDecreased
Anti-inflammatory Cytokines
IL-10Increased
IL-10 Producing Cells
MacrophagesIncreased
CD8+ T cellsIncreased

These changes contribute to the observed reduction in lung inflammation and pathology.[1][3][4]

Mechanism of Action: The LANCL2 Signaling Pathway

This compound exerts its immunomodulatory effects by binding to and activating Lanthionine Synthetase C-Like 2 (LANCL2), a therapeutic target for inflammatory diseases.[1][4] This interaction initiates a signaling cascade that ultimately leads to a more regulated and less inflammatory immune response. The key steps in this pathway are outlined below.

NSC61610_Signaling_Pathway This compound This compound LANCL2 LANCL2 Activation This compound->LANCL2 AC Adenylate Cyclase LANCL2->AC cAMP Increased cAMP AC->cAMP PKA PKA Activation cAMP->PKA Immune_Modulation Modulation of Immune Response (↓ TNF-α, ↓ MCP-1, ↑ IL-10) PKA->Immune_Modulation

Caption: this compound signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the evaluation of this compound's effects in a preclinical model of influenza infection.

In Vivo Influenza A Virus Infection Model
  • Animal Model: 8-10 week old C57BL/6 mice.

  • Virus Strain: Influenza A/California/04/2009 (H1N1pdm).

  • Infection Protocol: Mice were anesthetized and intranasally inoculated with a sublethal dose of the H1N1pdm virus.

  • Treatment: this compound was administered orally via gavage at a dose of 20 mg/kg/day, starting on the day of infection and continuing for the duration of the study. The control group received the vehicle solution.

  • Monitoring: Mice were monitored daily for weight loss and signs of disease.

  • Endpoint Analysis: At specified time points, mice were euthanized, and lung tissues were collected for viral load determination (qRT-PCR), histological analysis, and immune cell profiling (flow cytometry).

Quantification of Viral Load
  • Method: Real-time quantitative reverse transcription PCR (qRT-PCR).

  • Procedure:

    • Total RNA was extracted from lung homogenates using a commercial kit.

    • cDNA was synthesized from the extracted RNA.

    • qRT-PCR was performed using primers and probes specific for the influenza A virus M1 gene.

    • Viral RNA levels were normalized to a housekeeping gene and expressed as relative quantities.

Analysis of Immune Cell Populations
  • Method: Flow Cytometry.

  • Procedure:

    • Lungs were perfused, harvested, and processed to generate single-cell suspensions.

    • Cells were stained with a panel of fluorescently labeled antibodies specific for various immune cell surface markers (e.g., CD4, CD8, F4/80 for macrophages) and intracellular cytokines (e.g., IL-10, TNF-α).

    • Stained cells were analyzed on a flow cytometer to identify and quantify different immune cell populations.

The experimental workflow for assessing this compound's efficacy is depicted in the diagram below.

Experimental_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Infection Influenza A (H1N1pdm) Infection of Mice Treatment Daily Oral Treatment: - this compound - Oseltamivir - Vehicle Control Infection->Treatment Monitoring Daily Monitoring: - Survival - Body Weight - Disease Score Treatment->Monitoring Tissue_Collection Tissue Collection (Lungs at various time points) Monitoring->Tissue_Collection Viral_Load Viral Load Quantification (qRT-PCR) Tissue_Collection->Viral_Load Immune_Profiling Immune Cell Profiling (Flow Cytometry) Tissue_Collection->Immune_Profiling Histopathology Lung Histopathology Tissue_Collection->Histopathology

Caption: In vivo experimental workflow.

Conclusion

This compound represents a promising host-targeted therapeutic strategy for viral diseases characterized by excessive inflammation. Its unique mechanism of action, which focuses on modulating the immune response rather than directly targeting the virus, offers a potential advantage in combating antiviral resistance. The preclinical data clearly indicate that this compound's efficacy is driven by its ability to temper the inflammatory cascade, leading to improved outcomes despite having no significant impact on viral load. This positions this compound as a candidate for further investigation, both as a monotherapy and in combination with direct-acting antiviral agents, to provide a multi-pronged approach to managing severe viral infections.

References

A Comparative Analysis of NSC61610 and BT-11: Two Immunomodulatory LANCL2 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two experimental immunomodulatory compounds, NSC61610 and BT-11 (omilancor). While no direct head-to-head studies exist, this document synthesizes available preclinical and clinical data to offer a parallel analysis of their mechanisms, performance, and experimental validation. Both molecules function as agonists for the Lanthionine Synthetase C-like 2 (LANCL2) protein, a novel therapeutic target for inflammatory and autoimmune diseases.

Overview and Mechanism of Action

This compound and BT-11 both exert their effects by binding to and activating the LANCL2 pathway. LANCL2 activation initiates a signaling cascade that leads to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1] This pathway plays a crucial role in modulating the immune system, generally promoting a shift from pro-inflammatory to anti-inflammatory and regulatory responses.

BT-11 (Omilancor) is a first-in-class, orally active, and gut-restricted small molecule developed for the treatment of inflammatory bowel disease (IBD), such as ulcerative colitis and Crohn's disease.[2][3][4] Its design is intended to limit systemic exposure, thereby minimizing potential side effects while concentrating its therapeutic action within the gastrointestinal tract.[5] Clinical studies have shown BT-11 to be safe and well-tolerated.[5][6]

This compound is an experimental compound identified through in silico screening for its high binding affinity to LANCL2.[3][7] It has been investigated primarily as a host-targeted therapeutic for infectious diseases, demonstrating efficacy in preclinical models of influenza by modulating the host's immune response to the virus.[8][9]

The shared mechanism of these compounds is the activation of the LANCL2 signaling pathway, which ultimately leads to immunomodulation.

G cluster_ligands LANCL2 Agonists cluster_pathway Signaling Cascade cluster_effects Downstream Immunomodulatory Effects This compound This compound LANCL2 LANCL2 Activation This compound->LANCL2 BT11 BT-11 (Omilancor) BT11->LANCL2 cAMP Increased cAMP LANCL2->cAMP PKA PKA Activation cAMP->PKA Treg Treg Stability & Suppression PKA->Treg Inflam_Cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IFN-γ) PKA->Inflam_Cytokines Anti_Inflam Increased Anti-inflammatory Cytokines (IL-10) PKA->Anti_Inflam

Caption: Shared LANCL2 signaling pathway for this compound and BT-11.

Performance and Efficacy Data

The following tables summarize key quantitative data from preclinical and clinical studies. As the compounds were evaluated in different models for distinct indications, the data is presented in a parallel format to facilitate comparison.

Table 1: Target Binding and In Vitro Activity

ParameterThis compoundBT-11 (Omilancor)
Target Lanthionine Synthetase C-like 2 (LANCL2)Lanthionine Synthetase C-like 2 (LANCL2)
Binding Affinity (KD) 2.305 µM (via Surface Plasmon Resonance)[3]7.7 µM
Predicted Binding Energy -11.1 kcal/mol (in silico docking)[7][10]Not Reported
In Vitro Effect Promotes cAMP accumulation and PKA phosphorylation in RAW macrophages.[1]Decreases IFNγ+ and TNFα+ CD4+ T cells; increases FOXP3+ CD4+ T cells in human colonic cells at 0.01 µM.[5]

Table 2: Preclinical In Vivo Efficacy

ParameterThis compoundBT-11 (Omilancor)
Animal Model Influenza A (H1N1pdm) virus-infected C57BL/6 mice[8]Dextran Sodium Sulfate (DSS)-induced colitis in mice[2][11]
Dosing Regimen 20 mg/kg/day, oral gavage[1][3]8 mg/kg/day, oral[11]
Primary Outcomes - Ameliorates morbidity and mortality.[3] - 2-fold increase in survival rates.[9] - Reduces pulmonary TNF-α and MCP-1 expression.[1] - Increases IL-10-producing macrophages and CD8+ T cells.[3]- Lowers Disease Activity Index.[11] - Decreases colonic inflammatory lesions by 4-fold.[11] - Suppresses inflammatory markers (TNF-α, IFN-γ) in the gut.[11] - Increases regulatory T cells (Tregs) in the lamina propria.[2]
Safety Profile Not explicitly reported in detail.Excellent safety profile in rats up to 1000 mg/kg/day.[11]

Table 3: Clinical Development Status

ParameterThis compoundBT-11 (Omilancor)
Development Phase PreclinicalPhase 2 Clinical Trials Completed[6]
Primary Indication Influenza Virus Infection (investigational)Inflammatory Bowel Disease (Crohn's Disease, Ulcerative Colitis)[12][13]
Human Safety Data Not availableWell-tolerated in Phase 1 trials with no dose-limiting toxicities up to 100 mg/kg daily. Gut-restricted with minimal systemic absorption.[5]

Experimental Protocols and Workflows

Detailed methodologies are crucial for interpreting the cited data. Below are summaries of the key experimental protocols used to evaluate this compound and BT-11.

This protocol is a generalized representation based on studies evaluating this compound's efficacy against influenza.[3][14][15][16]

  • Animal Model: 8-10 week old C57BL/6 mice are used.

  • Infection: Mice are challenged intranasally with a specific plaque-forming unit (PFU) count of Influenza A H1N1pdm virus (e.g., 350 PFU/mouse) to induce infection.[3]

  • Treatment: The treatment group receives this compound orally via gavage at a dose of 20 mg/kg/day.[3] The control group receives the vehicle (e.g., PBS with cyclodextrin). Treatment typically starts at day 0 or day 1 post-infection and continues for a set duration (e.g., 12 days).[3]

  • Monitoring & Endpoints:

    • Morbidity: Daily monitoring of body weight and a disease activity index (DAI).

    • Mortality: Survival rates are recorded over the course of the experiment.

    • Immunological Analysis: At specific time points, lung tissue and bronchoalveolar lavage fluid are collected to quantify viral titers, inflammatory cell infiltration (neutrophils, monocytes), and cytokine expression (TNF-α, MCP-1, IL-10) via methods like qPCR or flow cytometry.[1][3]

    • Histopathology: Lung tissues are stained (e.g., H&E) to assess levels of inflammation, leukocytic infiltration, and epithelial necrosis.[3]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select 8-10 week old C57BL/6 Mice D Day 0: Intranasal Infection with Virus A->D B Prepare Influenza A (H1N1pdm) Virus B->D C Prepare this compound (20 mg/kg in vehicle) E Day 0-12: Daily Oral Gavage (this compound or Vehicle) C->E D->E F Daily Monitoring: Weight & Disease Score E->F H Endpoint: Collect Lung Tissue & BAL Fluid E->H G Record Survival Rates F->G I Analyze Cytokines, Cell Infiltration & Histopathology H->I

Caption: Generalized workflow for the influenza mouse model.

This protocol is a generalized representation for inducing acute colitis to test the efficacy of BT-11, based on common IBD research methods.[17][18][19]

  • Animal Model: Various mouse strains can be used, with C57BL/6 being common.

  • Induction of Colitis: Acute colitis is induced by administering 1.5% - 3.0% Dextran Sodium Sulfate (DSS) in the drinking water for a period of 5-7 days.[18]

  • Treatment: The treatment group receives BT-11 orally (e.g., 8 mg/kg/day).[11] The control group receives a placebo. Treatment can commence before, during, or after DSS administration depending on the study design (prophylactic vs. therapeutic).

  • Monitoring & Endpoints:

    • Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. These parameters are scored to calculate the DAI.

    • Histopathology: At the end of the study, the colon is removed, its length is measured (colon shortening is a sign of inflammation), and sections are prepared for histological scoring of inflammation severity and tissue damage.

    • Biomarker Analysis: Colon tissue can be analyzed for the expression of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) using methods like qPCR or ELISA.[11] Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, is also commonly measured.

G cluster_prep Preparation cluster_exp Experiment (7-10 Days) cluster_analysis Analysis A Select C57BL/6 Mice D Administer DSS in Drinking Water A->D B Prepare DSS Solution (e.g., 2.5% in water) B->D C Prepare BT-11 (e.g., 8 mg/kg) E Daily Oral Dosing (BT-11 or Placebo) C->E D->E F Daily Monitoring: Weight, Stool, Blood (DAI) E->F G Endpoint: Euthanize & Collect Colon F->G H Measure Colon Length G->H I Analyze Histology, Cytokines & MPO Activity G->I

Caption: Generalized workflow for the DSS-induced colitis model.

Conclusion

While both this compound and BT-11 leverage the LANCL2 pathway to exert immunomodulatory effects, their development and application contexts are distinct.

  • BT-11 (Omilancor) is a clinically advanced, gut-restricted drug candidate specifically designed for IBD. Its extensive preclinical validation across multiple IBD models and positive Phase 1 and 2 clinical data highlight its potential as a safe and effective oral therapeutic for chronic inflammatory conditions of the gut.[5][20]

  • This compound serves as a valuable preclinical tool that has validated LANCL2 as a therapeutic target for modulating host immune responses to acute infectious diseases like influenza.[9] Its efficacy in reducing inflammation and mortality in animal models suggests that targeting LANCL2 could be a viable strategy for treating viral infections.[3]

For researchers in drug development, the key distinction lies in their therapeutic profiles. BT-11 represents a targeted, localized therapy for chronic autoimmune disease, whereas this compound represents a proof-of-concept for a systemic, host-directed therapy for acute infectious disease. The successful clinical progression of BT-11 provides strong validation for the broader therapeutic potential of activating the LANCL2 pathway.

References

NSC61610: An Immunomodulatory Approach to Cancer Therapy Through LANCL2 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NSC61610, a small molecule activator of the Lanthionine Synthetase C-Like 2 (LANCL2) pathway. While direct evidence of this compound's efficacy in specific cancer cell lines is not yet established in publicly available research, its unique immunomodulatory mechanism of action presents a compelling, albeit speculative, avenue for host-targeted cancer therapy. This document outlines the known molecular interactions of this compound, compares it with other LANCL2 agonists, provides detailed experimental protocols for its study, and visualizes its signaling pathway and experimental workflows.

Mechanism of Action: Targeting the LANCL2 Pathway

This compound is a synthetic compound identified through virtual screening as a ligand for LANCL2.[1] LANCL2 is a protein that has been implicated in various cellular processes, including immune regulation.[2] The primary mechanism of action of this compound involves binding to and activating LANCL2, which in turn initiates a signaling cascade that leads to potent immunomodulatory effects. A key outcome of LANCL2 activation by this compound is the increased production of Interleukin-10 (IL-10), a cytokine with a complex and dual role in cancer immunology.[1]

Recent studies have highlighted IL-10's potential to rejuvenate exhausted CD8+ T cells within the tumor microenvironment, enhancing their ability to attack and clear cancer cells. While historically viewed as an immunosuppressive cytokine, this new understanding suggests that targeted IL-10 induction via molecules like this compound could shift the balance towards an anti-tumor immune response.

Comparative Analysis of LANCL2 Agonists

This compound is one of several known agonists of the LANCL2 pathway. A comparison with other notable LANCL2 activators, Abscisic Acid (ABA) and BT-11 (Omilancor), is presented below.

FeatureThis compoundAbscisic Acid (ABA)BT-11 (Omilancor)
Origin SyntheticNatural (Phytohormone)Synthetic
Binding Affinity (K D ) to LANCL2 2.305 µM[3]2.252 µM[3]Patented compound, specific K D not publicly detailed but noted for high affinity.[4]
Primary Investigated Application Influenza and colitis models[1]Diabetes, inflammatory diseases[1][4]Inflammatory Bowel Disease (IBD)[4]
Key Downstream Effect Increased IL-10 production[1]Activation of PPARγ[3]Enhanced regulatory T cell (Treg) stability and function[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological activity. Below are protocols for in vivo administration and an in vitro assay to determine LANCL2 pathway activation.

1. In Vivo Administration of this compound in a Mouse Model

This protocol is adapted from studies investigating the immunomodulatory effects of this compound in a mouse model of influenza virus infection.[3]

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • This compound Formulation: Prepare a solution of this compound in Phosphate Buffered Saline (PBS). To enhance solubility, for every 1 mg of this compound, add 25 mg of 2-hydroxypropyl-beta-cyclodextrin (HPBCD). The vehicle control should consist of PBS with HPBCD alone.

  • Dosage and Administration: Administer this compound orally via gavage at a dose of 20 mg/kg/day. Treatments are typically given daily at 24-hour intervals for the duration of the study.

  • Monitoring: Monitor animals daily for clinical signs of distress, body weight changes, and other relevant study-specific parameters.

2. In Vitro Assessment of LANCL2 Pathway Activation using a PPARγ Reporter Assay

This protocol describes a method to measure the downstream effects of LANCL2 activation by this compound on Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activity, a known downstream target.[5]

  • Cell Line: RAW 264.7 macrophages are a suitable cell line.

  • Reagents:

    • pCMX.PPARγ expression plasmid

    • pTK.PPRE3x luciferase reporter plasmid

    • Transfection reagent

    • Dual-luciferase reporter assay system

    • This compound

  • Procedure:

    • Culture RAW 264.7 macrophages in DMEM with 10% FBS until they reach 60-70% confluency.

    • Co-transfect the cells with the pCMX.PPARγ expression plasmid and the pTK.PPRE3x luciferase reporter plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle control.

    • Incubate the cells for an additional 24 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. An increase in the normalized luciferase activity indicates activation of the PPARγ pathway downstream of LANCL2.

Visualizations

Signaling Pathway of this compound

NSC61610_Signaling_Pathway This compound This compound LANCL2 LANCL2 This compound->LANCL2 Binds to G_protein G-protein LANCL2->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PPARg PPARγ Activation PKA->PPARg IL10 IL-10 Production PPARg->IL10 Leads to

This compound signaling cascade.

Experimental Workflow for Assessing this compound's Immunomodulatory Effects

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis iv_start Cell Culture (e.g., Macrophages) iv_treat Treat with this compound iv_start->iv_treat iv_assay Reporter Assay (PPARγ) or cAMP Measurement iv_treat->iv_assay iv_result Quantify Pathway Activation iv_assay->iv_result inv_start Animal Model (e.g., Tumor-bearing mice) inv_treat Administer this compound (Oral Gavage) inv_start->inv_treat inv_monitor Monitor Tumor Growth & Animal Health inv_treat->inv_monitor inv_endpoint Endpoint Analysis: - Flow Cytometry - ELISA - Histology inv_monitor->inv_endpoint inv_result Assess Anti-tumor Immune Response inv_endpoint->inv_result

Workflow for this compound evaluation.

References

Safety Operating Guide

Proper Disposal Procedures for NSC61610

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

This document provides guidance on the proper disposal of NSC61610, a lanthionine synthetase C-like 2 (LANCL2) ligand investigated for its anti-inflammatory properties. The information presented is intended for researchers, scientists, and drug development professionals.

Hazard Assessment

As of the date of this document, a specific Safety Data Sheet (SDS) for this compound (CAS# 500538-94-3) is not publicly available. However, information from supplier MedKoo Biosciences indicates that the product is shipped under ambient temperature as a non-hazardous chemical[1]. Despite this classification, it is crucial to handle this compound with care and adhere to standard laboratory safety protocols. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[2].

Key Chemical Data:

PropertyValue
Chemical Name N1,N4-bis(3-(1H-benzo[d]imidazol-2-yl)phenyl)terephthalamide
CAS Number 500538-94-3
Molecular Formula C34H24N6O2
Molecular Weight 548.61 g/mol

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure. This includes, but is not limited to:

  • Eye Protection: Use appropriate safety glasses[2].

  • Hand Protection: Wear suitable chemical-resistant gloves that have been inspected before use[2].

  • Body Protection: A laboratory coat should be worn.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a properly fitted respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[2].

Disposal Procedures

Given that this compound is considered a non-hazardous chemical, the following general disposal procedures should be followed. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Step-by-Step Disposal Guidance:

  • Consult Local Regulations: Before proceeding with any disposal method, confirm the classification of this compound with your institution's EHS office and review local and state regulations for chemical waste disposal.

  • Small Quantities (Solid):

    • For small quantities of solid this compound, carefully sweep the material into a designated chemical waste container. Avoid generating dust.

    • The container should be clearly labeled with the chemical name ("this compound") and any other identifiers required by your institution.

  • Solutions:

    • Do not pour solutions containing this compound down the drain[2].

    • Collect all liquid waste containing this compound in a sealable, properly labeled waste container. The label should include the chemical name and approximate concentration.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered chemical waste.

    • Place these materials in a designated solid waste container that is separate from regular trash.

  • Waste Pickup:

    • Store the sealed and labeled waste containers in a designated and secure area until they are collected by your institution's hazardous waste management service.

Spill and Emergency Procedures

In the event of a spill, the following actions should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel if necessary[2].

  • Containment: Cover the spill with a suitable absorbent material[2].

  • Cleanup: Carefully sweep or collect the absorbent material and place it in a sealed container for disposal as chemical waste[2].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes[2].

    • Eye Contact: Flush the eyes with plenty of water for at least 15 minutes[2].

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[2].

    • In all cases of exposure, consult a physician and have the safety information available[2].

Experimental Workflow and Disposal Decision Process

The following diagram illustrates the general workflow for handling and disposing of this compound in a laboratory setting.

NSC61610_Disposal_Workflow cluster_Handling Chemical Handling cluster_Waste Waste Generation cluster_Disposal Disposal Path cluster_Emergency Spill/Exposure start Acquire this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Conduct Experiment in Fume Hood ppe->handling solid_waste Solid Waste (Unused compound, contaminated items) handling->solid_waste liquid_waste Liquid Waste (Solutions containing this compound) handling->liquid_waste spill Spill Occurs handling->spill solid_container Place in Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Chemical Waste Container liquid_waste->liquid_container storage Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for EHS Waste Pickup storage->pickup spill_response Follow Spill Cleanup Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention spill_response->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

Disclaimer: The information provided is based on general laboratory safety principles and available data for this compound, which is classified as non-hazardous for shipping. A specific Safety Data Sheet (SDS) was not available. It is the user's responsibility to conduct a thorough risk assessment and to consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling NSC61610

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling and disposal of NSC61610. As a potent, investigational compound, this compound requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment. The following procedures are based on best practices for managing potent pharmaceutical compounds in a research setting.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandatory. The following table summarizes the recommended personal protective equipment (PPE) for handling this compound, treating it as a potent compound.

PPE CategoryRecommendation
Hand Protection Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated, punctured, or torn.
Eye Protection Use chemical safety goggles or a face shield that provides a full-face seal to protect against splashes and airborne particles.
Body Protection Wear a disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs. A disposable sleeve cover is also recommended.
Respiratory When handling the compound as a powder or when aerosolization is possible, a NIOSH-approved respirator with a P100 filter is required. All respiratory protection should be used within a certified chemical fume hood.

Operational Plan: Handling this compound

1. Preparation and Engineering Controls:

  • All handling of this compound powder must be conducted in a certified chemical fume hood or a containment glove box to minimize inhalation exposure.

  • The work surface should be covered with a disposable absorbent bench liner.

  • Ensure that a safety shower and eyewash station are readily accessible.

2. Weighing and Reconstitution:

  • Weighing of this compound powder should be performed in a ventilated balance enclosure or a chemical fume hood.

  • Use dedicated spatulas and weighing boats.

  • When reconstituting the compound, add the solvent slowly to the vial to avoid aerosolization.

3. In-Vivo Dosing (Based on Mouse Studies):

  • Research indicates that this compound has been administered orally to mice.[1]

  • For oral gavage, prepare the dose in a chemical fume hood.

  • Wear appropriate PPE during the entire procedure.

  • Carefully restrain the animal to prevent spillage.

4. Spill Management:

  • In case of a spill, evacuate the area and restrict access.

  • For small powder spills, gently cover with a damp paper towel to avoid raising dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Collect all contaminated materials in a sealed, labeled hazardous waste container.

  • Decontaminate the area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

Disposal Plan: this compound Waste

The disposal of investigational drugs must comply with institutional, local, and federal regulations.[2][3][4]

1. Waste Segregation:

  • All materials that have come into contact with this compound are considered hazardous waste.

  • This includes empty vials, used PPE, contaminated labware, and animal bedding.

2. Containerization and Labeling:

  • Collect all solid waste in a dedicated, leak-proof, and puncture-resistant hazardous waste container.

  • Liquid waste should be collected in a separate, sealed, and clearly labeled container.

  • Label all waste containers with "Hazardous Waste," the name of the compound (this compound), and the date.

3. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound waste down the drain or in the regular trash.

  • Incineration is the preferred method for the final destruction of potent pharmaceutical compounds.[4][5]

Experimental Workflow: Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Waste Segregation cluster_disposal Disposal prep_ppe Don appropriate PPE (Double gloves, gown, goggles, respirator) prep_hood Prepare chemical fume hood (Verify certification, cover surface) prep_ppe->prep_hood Proceed to weigh Weigh this compound powder (In ventilated enclosure) prep_hood->weigh Proceed to reconstitute Reconstitute compound (Add solvent slowly) weigh->reconstitute Proceed to experiment Perform experiment (e.g., in-vivo dosing) reconstitute->experiment Proceed to decontaminate Decontaminate surfaces (Appropriate solvent, soap & water) experiment->decontaminate After experiment segregate_solid Segregate solid waste (PPE, vials, labware) decontaminate->segregate_solid Simultaneously segregate_liquid Segregate liquid waste (Unused solutions) decontaminate->segregate_liquid Simultaneously containerize Containerize and label waste ('Hazardous Waste - this compound') segregate_solid->containerize segregate_liquid->containerize ehs_pickup Arrange for EHS pickup (Follow institutional protocol) containerize->ehs_pickup Store securely for incineration Final disposal via incineration ehs_pickup->incineration EHS transports for

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
NSC61610
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
NSC61610

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.